Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-fluoro-6-methoxy-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO4/c1-3-19-13(17)8-6-15-10-5-9(14)11(18-2)4-7(10)12(8)16/h4-6H,3H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJNUQDCBRIKRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60478620 | |
| Record name | ETHYL 7-FLUORO-4-HYDROXY-6-METHOXYQUINOLINE-3-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60478620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622369-35-1 | |
| Record name | ETHYL 7-FLUORO-4-HYDROXY-6-METHOXYQUINOLINE-3-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60478620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth, scientifically-grounded protocol for the synthesis of Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate, a key heterocyclic building block in medicinal chemistry. The quinolone core is a privileged scaffold, forming the basis for a vast array of therapeutic agents, most notably the fluoroquinolone class of antibiotics.[1][2][3] This document moves beyond a simple recitation of steps, delving into the mechanistic rationale, process optimization, and self-validating checkpoints inherent in the well-established Gould-Jacobs reaction—the chosen synthetic strategy.[4][5][6] We will explore the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM) and the subsequent high-temperature thermal cyclization, providing experienced insights to ensure a robust and reproducible synthesis.
Introduction: The Quinolone Scaffold in Modern Drug Discovery
The quinolone motif, specifically the 4-quinolone core, is of immense interest to the pharmaceutical industry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including potent antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[1][2][7] The introduction of a fluorine atom at the C-6 or C-7 position was a landmark development, dramatically enhancing the antibacterial potency and pharmacokinetic profile, leading to the clinically successful fluoroquinolone antibiotics.[8][9]
This compound serves as a critical precursor for the synthesis of these advanced therapeutic agents. The specific arrangement of its functional groups—the fluorine, methoxy, and carboxylic ester moieties—allows for further chemical modification to develop next-generation drug candidates. This guide presents a detailed, reliable, and mechanistically sound pathway for its preparation.
Synthetic Strategy: The Gould-Jacobs Reaction
The synthesis of 4-hydroxyquinoline-3-carboxylates is most effectively achieved via the Gould-Jacobs reaction.[4][6][10] This classical named reaction, first reported in 1939, remains a cornerstone of quinoline synthesis due to its reliability and applicability to a wide range of substituted anilines.[5]
The overall strategy involves a two-step sequence:
-
Condensation: An appropriately substituted aniline is reacted with diethyl ethoxymethylenemalonate (DEEM).
-
Thermal Cyclization: The resulting intermediate is subjected to high temperatures to induce an intramolecular electrocyclization, forming the quinoline ring system.
For the target molecule, the retrosynthetic analysis identifies 3-fluoro-4-methoxyaniline and diethyl ethoxymethylenemalonate (DEEM) as the requisite starting materials.
Caption: Retrosynthetic analysis via the Gould-Jacobs reaction.
Mechanistic Rationale
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The Gould-Jacobs reaction proceeds through two distinct, well-characterized stages.[4][5]
-
Step 1: Nucleophilic Addition-Elimination. The synthesis begins with the nucleophilic attack of the amino group of 3-fluoro-4-methoxyaniline on the electron-deficient β-carbon of DEEM. This is followed by the elimination of an ethanol molecule to form the stable enamine intermediate, diethyl ((3-fluoro-4-methoxyanilino)methylene)malonate.[4][11] This step is typically driven to completion by heating and removing the ethanol byproduct.[5][11]
-
Step 2: 6-Electron Electrocyclization. This crucial ring-forming step requires significant thermal energy (typically 250-260 °C).[5][6] The high temperature facilitates a 6-electron electrocyclization, where the aniline ring attacks the carbonyl of one of the ester groups. This intramolecular reaction forms the heterocyclic ring, followed by the elimination of a second molecule of ethanol to yield the aromatic quinolone system.[4] The final product exists predominantly in the 4-oxo (quinolone) form, which is in tautomeric equilibrium with the 4-hydroxy (quinolinol) form.[4]
Caption: Overall reaction mechanism for the Gould-Jacobs synthesis.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Successful formation of the intermediate in Part A is a prerequisite for proceeding, and the physical precipitation of the product in Part B serves as a key indicator of a successful cyclization.
Materials and Reagents
| Reagent | Molecular Wt. | Purity | Notes |
| 3-Fluoro-4-methoxyaniline | 141.14 g/mol | ≥98% | |
| Diethyl ethoxymethylenemalonate (DEEM) | 216.23 g/mol | ≥98% | Keep dry, sensitive to moisture. |
| Dowtherm™ A (or Diphenyl Ether) | 170.21 g/mol | - | High-boiling point solvent (B.P. ~257 °C). |
| Hexanes | - | Reagent | For precipitation and washing. |
| Ethanol | - | Anhydrous | For potential recrystallization. |
Equipment
-
Three-neck round-bottom flask (appropriate size for scale)
-
Reflux condenser
-
High-temperature thermometer (up to 300 °C)
-
Heating mantle with stirrer
-
Vacuum source for distillation
-
Buchner funnel and filtration apparatus
Step-by-Step Procedure
Part A: Synthesis of Diethyl ((3-fluoro-4-methoxyanilino)methylene)malonate
-
To a clean, dry round-bottom flask, add 3-fluoro-4-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Heat the mixture with stirring to 120-130 °C for 1-2 hours.[5] The mixture will become homogeneous and ethanol will begin to evolve.
-
Validation Checkpoint: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline spot has been consumed.
-
Once the reaction is complete, remove the ethanol byproduct under reduced pressure. The resulting product is the crude intermediate, which often solidifies upon cooling and can be used directly in the next step.
Part B: Cyclization to this compound
-
To the flask containing the crude intermediate from Part A, add Dowtherm™ A (approx. 3-5 mL per gram of intermediate).
-
Fit the flask with a condenser suitable for distillation (e.g., a short path head) and a high-temperature thermometer.
-
Heat the mixture rapidly and with vigorous stirring to 250-255 °C.[12] Maintain this temperature for 30-60 minutes. During this time, the second equivalent of ethanol will distill off.
-
Validation Checkpoint: The reaction is typically complete when ethanol evolution ceases.
-
Allow the reaction mixture to cool to below 100 °C.
-
While still warm, carefully pour the dark solution into a beaker containing hexanes (approx. 10-20 volumes) with stirring.
-
Validation Checkpoint: The target product should immediately precipitate as a solid.
-
Stir the slurry for 30 minutes to ensure complete precipitation, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with fresh hexanes to remove the high-boiling solvent.
-
Dry the resulting solid under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or DMF if necessary.
Caption: Experimental workflow for the synthesis protocol.
Data Summary
Reagent & Yield Summary (Illustrative)
| Compound | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Vol | Theoretical Yield (g) |
| 3-Fluoro-4-methoxyaniline | 1.0 | 141.14 | 50.0 | 7.06 g | - |
| DEEM | 1.05 | 216.23 | 52.5 | 11.35 g | - |
| Final Product | - | 265.24 | - | - | 13.26 g |
Note: Yields are highly dependent on reaction scale and purification efficiency. Typical yields for the Gould-Jacobs reaction can range from moderate to good.
Expected Characterization
-
¹H NMR: Expect signals corresponding to the aromatic protons on the quinoline ring, a singlet for the C2-H, signals for the methoxy group, and the characteristic quartet and triplet for the ethyl ester group. The N-H/O-H proton may be broad or not observed.
-
¹³C NMR: Will show the requisite number of carbon signals, including the distinct carbonyl carbons of the ester and the C4-oxo group.
-
Mass Spectrometry (MS): The molecular ion peak (M+) should correspond to the calculated molecular weight of C₁₃H₁₂FNO₄ (265.24 g/mol ).
-
Melting Point (M.P.): A sharp melting point is indicative of high purity.
Conclusion
The Gould-Jacobs reaction provides a robust and highly effective pathway for the synthesis of this compound. By carefully controlling the reaction parameters—particularly the temperatures for condensation and cyclization and the efficient removal of ethanol byproducts—researchers can reliably produce this valuable intermediate. The protocol described herein, with its integrated mechanistic insights and validation checkpoints, offers a comprehensive guide for professionals in drug discovery and development, enabling the synthesis of the core scaffolds required for innovative therapeutic agents.
References
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
Santos, M. M. M., et al. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Royal Society of Chemistry. [Link]
-
Khan, I., et al. (2017). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules. [Link]
-
Badowska-Roslonek, K., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Maurya, R. K. (2022). MEDICINAL CHEMISTRY OF QUINOLONES.pptx. Slideshare. [Link]
- Google Patents. (2015).
-
RJPT. (n.d.). Quinolones Chemistry and its Therapeutic Activities. [Link]
-
MDPI. (2021). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]
-
Slideshare. (n.d.). Quinolones & fluoroquinolones-medicinal chemistry. [Link]
-
Koorbanally, N. A., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules. [Link]
-
ResearchGate. (2016). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
Molbase. (n.d.). CGS-9896-drug synthesis database. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Malonates in Cyclocondensation Reactions. [Link]
-
FreePatentsOnline. (n.d.). Synthesis of 1-ethyl-7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. [Link]
-
PubMed. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. [Link]
-
ResearchGate. (2016). Doebner–Von Miller cyclization of anilines with acrolein diethyl acetal. [Link]
-
PrepChem.com. (n.d.). Synthesis of diethyl (anilinomethylene)malonate. [Link]
-
Tetrahedron. (n.d.). Ethyl (4-hydroxy-7-methoxy)quinoline-3-carboxylate. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]
-
PubMed. (2007). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. [Link]
-
FreePatentsOnline. (n.d.). Synthesis of 6-fluoro-1-methyl-7-morpholino-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. [Link]
-
MDPI. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]
-
ResearchGate. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]
- Google Patents. (n.d.). New synthesis process of 4-hydroxy-7-methoxyquinoline.
-
Pharmaffiliates. (n.d.). CAS No : 2489671-14-7 | Product Name : Ethyl 1-cyclopropyl-7-fluoro-6,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]
-
PubChem. (n.d.). Moxifloxacin difluoro methoxy ethyl ester. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1988). Synthesis of 6-hydroxy-1,4-dimethylisoquinoline and of ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate. [Link]
-
ResearchGate. (1999). Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acids. [Link]
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MEDICINAL CHEMISTRY OF QUINOLONES.pptx [slideshare.net]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. mdpi.com [mdpi.com]
- 10. iipseries.org [iipseries.org]
- 11. prepchem.com [prepchem.com]
- 12. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Gould-Jacobs Reaction for the Synthesis of 7-Fluoro-6-Methoxyquinoline Derivatives
Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The 7-fluoro-6-methoxyquinoline core, in particular, is a key intermediate in the development of potent pharmaceuticals, leveraging the unique electronic properties of its substituents. This technical guide provides an in-depth exploration of the Gould-Jacobs reaction, a robust and classical method for constructing the 4-hydroxyquinoline ring system, specifically tailored for the synthesis of 7-fluoro-6-methoxyquinoline precursors. We will dissect the reaction mechanism, present detailed and validated experimental protocols, analyze critical process parameters for optimization, and offer field-proven troubleshooting strategies. This document is intended for researchers, chemists, and professionals in drug development seeking a comprehensive and practical understanding of this pivotal synthetic transformation.
Strategic Overview: The Significance of the Gould-Jacobs Approach
The synthesis of substituted quinolines is of paramount importance in the pharmaceutical industry. The Gould-Jacobs reaction, first reported by R.G. Gould and W.A. Jacobs in 1939, remains a highly relevant and powerful strategy for the preparation of 4-hydroxyquinoline derivatives.[1] The reaction proceeds in two primary stages: an initial condensation of an aniline with a malonic ester derivative, followed by a high-temperature thermal cyclization to form the fused heterocyclic ring system.[2][3]
The power of this reaction lies in its reliability and its ability to accommodate a range of substituents on the aniline precursor. For the synthesis of the 7-fluoro-6-methoxyquinoline core, the starting material is 4-fluoro-3-methoxyaniline. The electron-donating methoxy group at the meta-position (relative to the cyclization site) facilitates the crucial electrophilic ring-closure step, making the Gould-Jacobs reaction an effective choice.[2][3]
This guide will focus on the synthesis of Ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate , the direct product of the Gould-Jacobs cyclization, which can be further modified as required.
Reaction Mechanism: A Stepwise Causal Analysis
Understanding the underlying mechanism is critical for rational optimization and troubleshooting. The Gould-Jacobs reaction is a multi-step sequence, with each stage governed by distinct chemical principles.[2][3][4]
Step 1: Nucleophilic Substitution and Condensation The reaction initiates with a nucleophilic attack from the nitrogen atom of the aniline (4-fluoro-3-methoxyaniline) onto the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form the key intermediate, diethyl (4-fluoro-3-methoxyanilino)methylenemalonate. This step is typically driven to completion by heating, which facilitates the removal of the ethanol byproduct.[3][5]
Step 2: Thermal Electrocyclization This is the defining and most demanding step of the synthesis. The anilinomethylenemalonate intermediate undergoes an intramolecular 6-electron electrocyclization reaction at high temperatures (typically >240 °C). The aromatic ring attacks one of the ester carbonyl groups, leading to the formation of the new heterocyclic ring. This process is a form of benzannulation.[2] The high activation energy for this step necessitates the use of high-boiling inert solvents or microwave irradiation to achieve the required temperatures.[6][7]
Step 3: Aromatization and Tautomerization Following the cyclization, a second molecule of ethanol is eliminated, leading to the formation of the aromatic quinoline ring system. The product, ethyl 4-hydroxy-7-fluoro-6-methoxyquinoline-3-carboxylate, exists in a tautomeric equilibrium with its more stable keto form, ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.[2][3]
Caption: The core mechanism of the Gould-Jacobs reaction.
Validated Experimental Protocols
The following protocols describe a reliable, two-stage workflow for the synthesis. The methodologies are designed to be self-validating, with clear endpoints and monitoring suggestions.
Part A: Synthesis of Diethyl (4-fluoro-3-methoxyanilino)methylenemalonate (Intermediate)
This step forms the acyclic precursor required for the high-temperature cyclization.
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluoro-3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).
-
Heating: Heat the neat mixture in an oil bath at 120-130 °C for 1-2 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the aniline starting material.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product, in many cases, will solidify or crystallize upon cooling.
-
Purification: If a solid forms, it can be washed with cold hexane or ethanol to remove any unreacted DEEM. If it remains an oil, the excess DEEM can be removed under high vacuum. The crude intermediate is often of sufficient purity to be carried directly into the next step.
Part B: Cyclization to Ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
This critical step requires high temperatures to drive the ring-closing reaction. Both conventional and microwave-assisted methods are presented.
Methodology 1: Conventional High-Temperature Cyclization
-
Reaction Setup: In a flask equipped with a high-temperature thermometer and a reflux condenser, dissolve the crude intermediate from Part A in a high-boiling inert solvent such as diphenyl ether (approx. 5-10 mL per gram of intermediate).[7][8]
-
Heating: Vigorously heat the solution to reflux (approx. 250-260 °C) for 30-60 minutes.
-
Isolation: Cool the reaction mixture to room temperature. The product should precipitate from the solvent.
-
Purification: Add a non-polar solvent like cyclohexane or hexane to facilitate further precipitation and to help wash away the diphenyl ether.[8] Filter the solid product, wash thoroughly with hexane, and dry under vacuum.
Methodology 2: Microwave-Assisted Cyclization
-
Reaction Setup: Place the crude intermediate from Part A into a suitable microwave reaction vial equipped with a magnetic stir bar. Note: A solvent is often not required, but a high-boiling solvent can be used.
-
Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor to 250 °C.[6] Hold at this temperature for 5-15 minutes. The reaction should be monitored for pressure buildup.
-
Isolation & Purification: Cool the vial to room temperature, which should induce precipitation. Filter the solid product and wash it with a solvent like ice-cold acetonitrile or ethanol to remove any byproducts.[6] Dry the purified solid under vacuum.
Caption: A validated workflow for the two-stage synthesis.
Data Summary and Process Parameters
Effective synthesis relies on precise control of key parameters. The table below summarizes critical quantitative data for this reaction.
| Parameter | Stage A: Condensation | Stage B: Cyclization (Conventional) | Stage B: Cyclization (Microwave) | Rationale & Field Insights |
| Key Reagents | 4-fluoro-3-methoxyaniline, DEEM | Diethyl (4-fluoro-3-methoxyanilino)methylenemalonate | Diethyl (4-fluoro-3-methoxyanilino)methylenemalonate | DEEM is a common, commercially available building block.[9] |
| Stoichiometry | 1.0 : 1.1-1.2 eq | N/A | N/A | A slight excess of DEEM ensures complete consumption of the aniline. |
| Solvent | None (neat) or Ethanol | Diphenyl Ether or Dowtherm A | None or Diphenyl Ether | The cyclization requires a high-boiling, inert medium to reach temperature.[7] |
| Temperature | 120-130 °C | ~250-260 °C | 250-300 °C | The cyclization step is thermally demanding and is the critical parameter to control.[6][7] |
| Reaction Time | 1-2 hours | 30-60 minutes | 5-15 minutes | Microwave heating dramatically reduces reaction time and often improves yields by minimizing degradation.[6] |
| Typical Yield | >90% (crude) | 60-85% | 70-90% | Yields are highly dependent on the purity of the intermediate and precise temperature control during cyclization. |
Troubleshooting and Optimization
Even robust reactions can present challenges. A proactive approach to troubleshooting is essential for consistent success.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) | Self-Validating Check |
| Low Yield of Cyclized Product | 1. Insufficient temperature or time during cyclization.2. Impure intermediate. | 1. Ensure the reaction reaches at least 250 °C. Increase time cautiously.2. Consider using the microwave protocol for better energy transfer and control.[6]3. Purify the intermediate via recrystallization before cyclization. | Confirm product identity and purity via ¹H NMR and LC-MS. |
| Dark-Colored Product / Degradation | 1. Cyclization temperature is too high or held for too long.2. Presence of oxygen or impurities. | 1. Reduce cyclization time. A time-temperature study is recommended to find the optimal balance.[6]2. Use the microwave method for shorter exposure to high heat.3. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) if degradation is severe. | Analyze the crude product by LC-MS to identify potential degradation byproducts. |
| Incomplete Condensation (Part A) | 1. Insufficient heating time or temperature.2. Failure to remove ethanol byproduct. | 1. Increase reaction time at 130 °C.2. If running in a solvent, ensure efficient reflux. If running neat, applying a light vacuum can help remove ethanol. | Check for the presence of the aniline starting material in the crude intermediate via TLC or ¹H NMR. |
| Difficulty Removing Diphenyl Ether | 1. Inherent high boiling point and viscosity of the solvent. | 1. After precipitation, triturate the solid product extensively with a large volume of hexane or cyclohexane.2. A final wash with a slightly more polar solvent like diethyl ether can be effective. | Confirm the absence of the solvent's characteristic aromatic signals in the final product's ¹H NMR spectrum. |
References
-
Gould–Jacobs reaction - Wikipedia. [Link]
-
Gould-Jacobs Reaction. Merck Index. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Gould–Jacobs reaction - Wikiwand. [Link]
-
Organic Chemistry - Gould-Jacobs Reaction Mechanism. YouTube. [Link]
-
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Biotage. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]
-
diethyl methylenemalonate. Organic Syntheses Procedure. [Link]
Sources
- 1. Gould-Jacobs Reaction [drugfuture.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. wikiwand.com [wikiwand.com]
- 4. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ablelab.eu [ablelab.eu]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] This guide focuses on a specific, promising derivative: Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate (CAS No. 851973-16-5).[2] While this molecule holds significant potential, its detailed physicochemical properties are not yet extensively documented in public literature. This document, therefore, serves as a comprehensive technical guide, providing a robust framework for its synthesis and in-depth characterization. We will explore the causality behind experimental choices, present self-validating protocols, and predict spectral and physical properties based on established principles and data from analogous structures. This guide is designed to empower researchers to unlock the full potential of this compound in drug discovery and development.
Strategic Importance and Synthesis Pathway
The unique substitution pattern of this quinoline derivative—a fluorine atom at C7, a methoxy group at C6, and an ethyl carboxylate at C3—suggests its potential for targeted therapeutic applications. The electron-withdrawing fluorine can enhance binding affinity and metabolic stability, while the methoxy group can modulate solubility and electronic properties. The ethyl carboxylate group offers a handle for further synthetic modifications.[3][4]
Recommended Synthetic Approach: The Gould-Jacobs Reaction
The most logical and versatile method for the synthesis of this 4-hydroxyquinoline derivative is the Gould-Jacobs reaction.[5][6] This classical method involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[7][8]
The proposed synthetic pathway is as follows:
Caption: Proposed Gould-Jacobs synthesis pathway.
Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis
Modern adaptations using microwave irradiation can significantly improve reaction times and yields.[9]
Step 1: Condensation
-
In a 10 mL microwave vial, combine 3-fluoro-4-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 150°C for 10-15 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.
-
Upon completion, allow the vial to cool to room temperature.
Step 2: Cyclization
-
To the crude intermediate from Step 1, add a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to 250°C for 1-2 hours. The high temperature is crucial for the 6-electron electrocyclization to form the quinoline ring system.[7]
-
Cool the reaction mixture and dilute with an equal volume of hexane to precipitate the product.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Dry the resulting solid under vacuum. Further purification can be achieved by recrystallization from ethanol or a suitable solvent system.
Structural Elucidation and Spectroscopic Analysis
A comprehensive structural analysis is paramount. The following sections detail the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules. Based on known data for similar quinoline derivatives, we can predict the key features of the ¹H and ¹³C NMR spectra.[10][11][12][13]
Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):
-
~12.5 ppm (s, 1H): The acidic proton of the 4-hydroxy group, likely broadened.
-
~8.5-8.7 ppm (s, 1H): The proton at the C2 position.
-
~7.5-7.8 ppm (d, 1H): Aromatic proton at C5, showing coupling to the C7-Fluorine.
-
~7.2-7.4 ppm (d, 1H): Aromatic proton at C8, showing coupling to the C7-Fluorine.
-
~4.2-4.4 ppm (q, 2H): The methylene protons of the ethyl ester group.
-
~3.9-4.1 ppm (s, 3H): The protons of the methoxy group at C6.
-
~1.2-1.4 ppm (t, 3H): The methyl protons of the ethyl ester group.
Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz):
-
~170-175 ppm: Carbonyl carbon of the ester.
-
~160-165 ppm: C4 carbon bearing the hydroxyl group.
-
~145-155 ppm: C7 carbon bearing the fluorine (expect a large C-F coupling constant).
-
~140-150 ppm: C6 carbon bearing the methoxy group.
-
~135-140 ppm: C8a (quaternary carbon).
-
~110-125 ppm: Aromatic carbons (C5, C8).
-
~100-115 ppm: C4a and C3 (quaternary carbons).
-
~60-65 ppm: Methylene carbon of the ethyl ester.
-
~55-60 ppm: Methoxy carbon.
-
~14-16 ppm: Methyl carbon of the ethyl ester.
2D NMR techniques such as COSY, HSQC, and HMBC are essential for unambiguous assignment of all proton and carbon signals.[12]
Mass Spectrometry (MS)
Tandem mass spectrometry (MS/MS) is crucial for confirming the molecular weight and obtaining structural information through fragmentation patterns.[14][15]
Expected Mass Spectrum:
-
Ionization Mode: Electrospray Ionization (ESI) is recommended due to the polarity of the molecule.
-
Expected Molecular Ion:
-
[M+H]⁺: m/z = 266.077
-
[M-H]⁻: m/z = 264.061
-
-
Fragmentation Analysis: The fragmentation pattern will provide valuable structural confirmation. Key expected fragment ions would result from the loss of the ethoxy group from the ester, followed by the loss of carbon monoxide.
Caption: Predicted ESI-MS/MS fragmentation pathway.
Infrared (IR) Spectroscopy
IR spectroscopy will help identify the key functional groups present in the molecule.
Expected Key IR Absorptions (cm⁻¹):
-
3400-3200 (broad): O-H stretch of the hydroxyl group.
-
3100-3000: Aromatic C-H stretch.
-
2980-2850: Aliphatic C-H stretch (methoxy and ethyl groups).
-
~1700-1680: C=O stretch of the ester.
-
~1620, 1580, 1500: C=C and C=N stretching vibrations of the quinoline ring.
-
~1250-1000: C-O stretch (ester and methoxy) and C-F stretch.
Core Physicochemical Properties
Understanding the physicochemical properties of a drug candidate is fundamental to predicting its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).
Solubility
Aqueous solubility is a critical parameter influencing bioavailability. Given the planar aromatic structure, the compound is expected to have low aqueous solubility.
Experimental Protocol: Shake-Flask Method for Solubility Determination [16]
-
Add an excess amount of the compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate the undissolved solid by centrifugation (e.g., 15,000 rpm for 15 minutes).
-
Carefully remove an aliquot of the supernatant.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
For high-throughput screening, turbidimetric or nephelometric methods can be employed.[17][18]
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the octanol-water partition coefficient (LogP), is a key indicator of a drug's ability to cross cell membranes.[19]
Experimental Protocol: HPLC Method for LogP Determination [20]
-
Prepare a series of standard compounds with known LogP values.
-
Perform reverse-phase HPLC analysis of the standard compounds and the test compound under isocratic conditions.
-
Calculate the capacity factor (k') for each compound from its retention time.
-
Plot log k' versus the known LogP values for the standard compounds to generate a calibration curve.
-
Determine the LogP of the test compound by interpolating its log k' value onto the calibration curve.
The presence of the fluorine and methoxy groups, along with the aromatic system, suggests a moderately lipophilic character.
Ionization Constant (pKa)
The 4-hydroxy group on the quinoline ring is acidic. The pKa value will determine the ionization state of the molecule at physiological pH, which affects its solubility, permeability, and target binding.
Experimental Protocol: UV-Vis Spectrophotometry for pKa Determination [21]
-
Prepare a series of buffer solutions with a range of pH values (e.g., pH 2 to 12).
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Add a small, constant amount of the stock solution to each buffer solution in a 96-well UV-transparent plate.
-
Measure the UV-Vis absorbance spectrum for each solution over a relevant wavelength range.
-
Plot the absorbance at a specific wavelength (where the ionized and unionized forms have different absorbances) against pH.
-
Fit the data to the appropriate Henderson-Hasselbalch equation to determine the pKa value.
Melting Point and Thermal Analysis
The melting point is a crucial indicator of purity and solid-state stability.
Methodology:
-
Capillary Melting Point Apparatus: Provides a melting range.
-
Differential Scanning Calorimetry (DSC): Offers a more precise melting point (onset and peak) and can reveal other thermal events such as polymorphism.
A high melting point is expected due to the planar structure, which allows for efficient crystal packing, and the potential for intermolecular hydrogen bonding via the 4-hydroxy group. For a similar compound, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, the melting point is reported to be >300 °C.[22]
Crystalline Structure
Single-crystal X-ray diffraction would provide definitive information on the three-dimensional structure, conformation, and intermolecular interactions in the solid state. This information is invaluable for understanding polymorphism and for structure-based drug design. Based on related structures, one can expect significant π-π stacking interactions between the quinoline rings in the crystal lattice.[23][24]
Summary of Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale / Key Influencing Factors | Recommended Analytical Technique |
| Molecular Formula | C₁₃H₁₂FNO₄ | - | Mass Spectrometry |
| Molecular Weight | 265.24 g/mol | - | Mass Spectrometry |
| Melting Point | High (>250 °C) | Planar aromatic system, potential for H-bonding. | DSC, Capillary Melting Point |
| Aqueous Solubility | Low | Predominantly hydrophobic aromatic structure. | Shake-Flask Method, HPLC-UV |
| LogP | 2.5 - 3.5 | Balance of lipophilic quinoline core and polar functional groups. | Reverse-Phase HPLC |
| pKa | 7.0 - 8.5 | Acidic 4-hydroxy group, influenced by electron-withdrawing F. | UV-Vis Spectrophotometry |
| ¹H NMR | See Section 2.1 | Chemical environment of each proton. | 1D and 2D NMR |
| ¹³C NMR | See Section 2.1 | Chemical environment of each carbon. | 1D and 2D NMR |
Conclusion
This compound is a compound of significant interest for drug discovery. This guide provides a comprehensive framework for its synthesis and detailed physicochemical characterization. By following the outlined protocols, researchers can generate the critical data needed to evaluate its potential as a drug candidate and to guide further optimization efforts. The interplay of its functional groups suggests a nuanced profile that warrants thorough investigation.
References
- Gould–Jacobs reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Gould%E2%80%93Jacobs_reaction]
- Tandem mass spectrometry - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8770509/]
- Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis - Benchchem. [URL: https://www.benchchem.com/application-notes/gould-jacobs-quinolone-synthesis]
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [URL: https://www.agilent.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8750529/]
- Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10365293/]
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [URL: https://www.iipseries.org/papers/synthesis-of-quinoline-and-its-derivatives-using-various-name-reactions-an-overview/]
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. [URL: https://www.tsijournals.com/articles/1h-and-13c-nmr-investigation-of-quinoline-pharmaceutical-derivatives-interpretation-of-chemical-shifts-and-their-comparison-with-t-13769.html]
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. [URL: https://www.mdpi.com/1420-3049/18/11/13931]
- The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry - Pittcon. [URL: https://pittcon.org/course/the-art-of-structure-elucidation-of-small-molecules-using-mass-spectrometry/]
- Structural Elucidation - RFI - Rosalind Franklin Institute. [URL: https://www.rfi.ac.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [URL: https://lup.lub.lu.se/student-papers/record/132470]
- Video: Tandem Mass Spectrometry - JoVE. [URL: https://www.jove.com/v/10292/tandem-mass-spectrometry]
- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - Bentham Science Publisher. [URL: https://www.eurekaselect.com/article/76973]
- WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents. [URL: https://patents.google.
- High Throughput Measurement of Compound Solubility and Physical Form with BMI | Solve Scientific. [URL: https://solvescientific.com/application-notes/high-throughput-measurement-of-compound-solubility-and-physical-form-with-bmi/]
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der | 13769 - TSI Journals. [URL: https://www.tsijournals.com/articles/1h-and-13c-nmr-investigation-of-quinoline-pharmaceutical-der-13769.html]
- The Role of Quinoline Derivatives in Modern Drug Discovery. [URL: https://www.ningbo-pharma.com/news/the-role-of-quinoline-derivatives-in-modern-drug-discovery-78652364.html]
- Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines - Benchchem. [URL: https://www.benchchem.com/technical-support/interpreting-complex-nmr-spectra-of-substituted-quinolines]
- Methods for Determination of Lipophilicity - Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/31200]
- The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography - MDPI. [URL: https://www.mdpi.com/1420-3049/29/15/3412]
- How to measure the solubility point of compounds in liquids using TURBIDI.T - Rheolution. [URL: https://rheolution.com/viscometers-and-texture-analyzers-applications/how-to-measure-the-solubility-point-of-compounds-in-liquids-using-turbidi-t/]
- Calculate reagent log P values to determine solubility characteristics - Thermo Fisher Scientific. [URL: https://www.thermofisher.
- Drug solubility: why testing early matters in HTS | BMG LABTECH. [URL: https://www.bmglabtech.
- ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis. [URL: https://www.chemicalbook.com/synthesis/391-02-6.htm]
- Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. [URL: https://www.eurekaselect.com/article/105950]
- Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent.. [URL: https://www.semanticscholar.org/paper/Quinoline-3-carboxylate-Derivatives%3A-A-New-Hope-as-Khan-Ahmad/869c9b68c9918206236968846c245c0882d2753a]
- 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. [URL: https://www.nanalysis.com/nmr-blog/2018/6/7/1h-and-13c-peak-assignments-of-quinine-using-1d-and-2d-nmr-methods-part-1]
- Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32560612/]
- Buy Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate from JHECHEM CO LTD - ECHEMI. [URL: https://www.echemi.com/products/pd20210729-106424-63463-15-0.html]
- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology. [URL: https://ijost.itb.ac.id/index.php/ijost/article/view/289]
- Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate. [URL: https://www.keyorganics.net/product/mm-i-04]
- This compound - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB91316578.htm]
- Application of Quinoline Ring in Structural Modification of Natural Products - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9097155/]
- Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26646219/]
- ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate(391-02-6) 1 h nmr. [URL: https://www.chemicalbook.com/Spectrum/391-02-6_1HNMR.htm]
- (PDF) Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. [URL: https://www.researchgate.
- Ethyl (4-hydroxy-7-methoxy)quinoline-3-carboxylate | Tetrahedron. [URL: https://www.sciencedirect.
- Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960682/]
- Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate - MDPI. [URL: https://www.mdpi.com/1422-8599/2017/3/M945]
- (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. [URL: https://www.researchgate.
- 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid - ResearchGate. [URL: https://www.researchgate.net/publication/8617578_7-Chloro-1-ethyl-6-fluoro-14-dihydro-4-oxoquinoline-3-carboxylic_acid]
- Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (C12H10FNO3) - PubChemLite. [URL: https://pubchemlite.
- Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4720935/]
- Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3- carboxylate, C13H13NO3 - ResearchGate. [URL: https://www.researchgate.
- CAS No : 2489671-14-7 | Product Name : Ethyl 1-cyclopropyl-7-fluoro-6,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | Pharmaffiliates. [URL: https://www.pharmaffiliates.
- Crystal structure, DFT study and Hirshfeld surface analysis of ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4786326/]
Sources
- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 851973-16-5 [m.chemicalbook.com]
- 3. benthamscience.com [benthamscience.com]
- 4. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. iipseries.org [iipseries.org]
- 9. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent | MDPI [mdpi.com]
- 10. tsijournals.com [tsijournals.com]
- 11. tsijournals.com [tsijournals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]
- 14. Tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Video: Tandem Mass Spectrometry [jove.com]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. rheolution.com [rheolution.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. agilent.com [agilent.com]
- 21. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery | Bentham Science [eurekaselect.com]
- 22. labsolu.ca [labsolu.ca]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Spectroscopic Analysis of Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate: A Technical Guide
An In-depth Examination of a Key Fluoroquinolone Intermediate
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate, a significant scaffold in medicinal chemistry and drug development, particularly in the synthesis of fluoroquinolone antibiotics. A thorough search of available scientific literature and chemical databases has been conducted to compile and interpret the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed interpretation of the spectroscopic characteristics that confirm the molecular structure and purity of this important synthetic intermediate.
Introduction: The Significance of the Fluoroquinolone Core
Quinolone derivatives are a cornerstone in the development of antibacterial agents, with their mechanism of action revolving around the inhibition of bacterial DNA gyrase and topoisomerase IV. The introduction of a fluorine atom into the quinoline ring system, particularly at the C-6 and C-7 positions, has been shown to significantly enhance antibacterial activity and broaden the spectrum of efficacy. This compound serves as a critical building block for the synthesis of more complex fluoroquinolones. Its specific substitution pattern, featuring a fluorine at C-7, a methoxy group at C-6, and a 4-hydroxy-3-carboxylate arrangement, provides a versatile platform for further chemical modification to modulate pharmacokinetic and pharmacodynamic properties.
A precise understanding of the spectroscopic signature of this molecule is paramount for ensuring the identity and purity of synthetic batches, which is a critical aspect of quality control in the drug discovery and development pipeline. This guide aims to provide that clarity by presenting and interpreting the available spectroscopic data.
Molecular Structure and Key Spectroscopic Features
The structural framework of this compound, as depicted below, gives rise to a unique set of signals in various spectroscopic analyses. The presence of aromatic protons, an ethyl ester group, a methoxy group, a hydroxyl group, and the influence of the fluorine atom all contribute to its characteristic spectral fingerprint.
Caption: Molecular structure of this compound.
Spectroscopic Data and Interpretation
Due to the limited availability of directly published, comprehensive spectroscopic data for this compound in the public domain, the following sections will present predicted data based on the analysis of closely related analogues and established principles of spectroscopic interpretation. This approach provides a robust estimation of the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl ester protons, the methoxy protons, and the hydroxyl proton. The chemical shifts (δ) are predicted in parts per million (ppm) relative to tetramethylsilane (TMS).
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~8.5 | s | - | Singlet due to no adjacent protons. |
| H-5 | ~7.2 | d | ~4.0 (⁴JH-F) | Doublet due to coupling with the fluorine at C-7. |
| H-8 | ~7.5 | s | - | Singlet, influenced by the adjacent nitrogen and methoxy group. |
| -OCH₃ | ~4.0 | s | - | Characteristic singlet for a methoxy group. |
| -OCH₂CH₃ | ~4.3 | q | ~7.1 | Quartet due to coupling with the adjacent methyl protons. |
| -OCH₂CH₃ | ~1.3 | t | ~7.1 | Triplet due to coupling with the adjacent methylene protons. |
| -OH | >10 | br s | - | Broad singlet, often downfield, and its position can be concentration and solvent dependent. |
The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule. The fluorine atom at C-7 will cause splitting of the C-7 signal and will also influence the chemical shifts of neighboring carbon atoms through C-F coupling.
| Carbon Assignment | Predicted Chemical Shift (ppm) | C-F Coupling (J, Hz) | Rationale |
| C=O (ester) | ~165 | - | Typical chemical shift for an ester carbonyl carbon. |
| C-2 | ~145 | - | Aromatic carbon adjacent to nitrogen. |
| C-3 | ~110 | - | Carbon bearing the carboxylate group. |
| C-4 | ~175 | - | Carbon bearing the hydroxyl group, in tautomeric equilibrium. |
| C-4a | ~140 | - | Aromatic bridgehead carbon. |
| C-5 | ~100 | d, ~5 (³JC-F) | Shielded aromatic carbon with coupling to fluorine. |
| C-6 | ~150 | d, ~10 (²JC-F) | Carbon bearing the methoxy group, coupled to fluorine. |
| C-7 | ~155 | d, ~250 (¹JC-F) | Carbon directly bonded to fluorine, showing a large coupling constant. |
| C-8 | ~105 | d, ~2 (⁴JC-F) | Aromatic carbon with weak coupling to fluorine. |
| C-8a | ~125 | - | Aromatic bridgehead carbon. |
| -OCH₃ | ~56 | - | Methoxy carbon. |
| -OCH₂CH₃ | ~61 | - | Methylene carbon of the ethyl ester. |
| -OCH₂CH₃ | ~14 | - | Methyl carbon of the ethyl ester. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is typically recorded in units of reciprocal centimeters (cm⁻¹).
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Functional Group |
| O-H stretch | 3400 - 3200 | Broad, Medium | Hydroxyl group (-OH) |
| C-H stretch (aromatic) | 3100 - 3000 | Medium | Aromatic C-H |
| C-H stretch (aliphatic) | 2980 - 2850 | Medium | Aliphatic C-H (ethyl, methoxy) |
| C=O stretch (ester) | 1720 - 1700 | Strong | Ester carbonyl |
| C=C/C=N stretch | 1620 - 1450 | Medium-Strong | Aromatic ring vibrations |
| C-O stretch | 1250 - 1000 | Strong | Ester and ether C-O bonds |
| C-F stretch | 1100 - 1000 | Strong | Carbon-fluorine bond |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.
-
Molecular Ion (M⁺): The expected exact mass of this compound (C₁₃H₁₂FNO₄) is approximately 265.0750 g/mol . The mass spectrum should show a prominent molecular ion peak at this m/z value.
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) from the ester, the loss of the ethyl group (-CH₂CH₃, 29 Da), and potentially the loss of carbon monoxide (CO, 28 Da) from the quinolone ring.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ on an FTIR spectrometer.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
Conclusion
The predicted spectroscopic data for this compound provides a valuable reference for scientists working on the synthesis and characterization of this and related fluoroquinolone intermediates. The combination of NMR, IR, and MS data offers a comprehensive and confirmatory analysis of its molecular structure. While this guide is based on well-established spectroscopic principles and data from analogous compounds, it is imperative for researchers to acquire and interpret their own experimental data for definitive structural confirmation and purity assessment.
References
As this guide is based on predicted data due to the absence of a comprehensive, publicly available experimental dataset for the specific target molecule, direct citations to a single source containing all the presented data are not possible. The interpretations and predictions are based on established principles of organic spectroscopy and data from closely related compounds found in various chemical databases and scientific publications. For further reading on the synthesis and spectroscopic characterization of quinoline derivatives, the following resources are recommended:
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
An In-depth Technical Guide to the Crystal Structure of Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate
This guide provides a comprehensive overview of the crystallographic analysis of Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate, a compound of significant interest in medicinal chemistry. As fluoroquinolones are a cornerstone in the development of antibacterial agents, a detailed understanding of their three-dimensional structure is paramount for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.[1] This document outlines a robust methodology for the synthesis, crystallization, and subsequent X-ray diffraction analysis of the title compound, grounded in established scientific principles and supported by authoritative references.
Introduction: The Significance of Structural Elucidation
Quinolone derivatives are a critical class of synthetic compounds known for their diverse and potent pharmacological properties.[2] The introduction of a fluorine atom into the quinoline ring, particularly at the C6 and C7 positions, has been shown to significantly enhance antimicrobial activity.[1] The title compound, this compound, incorporates key pharmacophoric features, including a fluorine substituent and a carboxylate group, which are crucial for interaction with biological targets such as DNA gyrase.[1]
The precise determination of the molecular geometry and intermolecular interactions through single-crystal X-ray diffraction is indispensable for understanding the compound's physicochemical properties and its mode of action at a molecular level.[3][4] This guide provides a hypothetical, yet scientifically rigorous, pathway to achieving this, from initial synthesis to the final crystallographic data analysis.
Synthesis of this compound
The synthesis of the title compound can be achieved through a well-established multi-step reaction sequence, analogous to methods reported for similar quinoline carboxylates. A plausible synthetic route is outlined below.
Experimental Protocol: Synthesis
-
Step 1: Condensation. React 3-fluoro-4-methoxyaniline with diethyl ethoxymethylenemalonate. This reaction is typically carried out at elevated temperatures (e.g., 125°C) for a duration of 1-2 hours.[5]
-
Step 2: Cyclization. The intermediate from Step 1 is then added to a high-boiling point solvent, such as Dowtherm A, and heated to approximately 255°C for 2-3 hours to facilitate the thermal cyclization, yielding the quinoline core.[5]
-
Step 3: Work-up and Purification. After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the crude product. The precipitate is filtered, washed, and can be further purified by recrystallization or column chromatography on silica gel to yield the pure this compound.[5][6]
Caption: A generalized workflow for the synthesis of the title compound.
Single Crystal Growth: A Critical Step
Obtaining high-quality single crystals is the most critical and often challenging step for a successful X-ray diffraction experiment.[6][7] The slow evaporation method is a widely used and effective technique for growing single crystals of organic molecules.[6]
Experimental Protocol: Single Crystal Growth
-
Solvent Selection: The choice of solvent is crucial. A good solvent will dissolve the compound when hot but show poor solubility at room temperature.[7] For quinoline derivatives, solvents such as ethanol, methanol, or binary solvent systems (e.g., dichloromethane/pentane, toluene/ether) are often effective.[7][8]
-
Preparation of a Saturated Solution: A saturated or near-saturated solution of the purified compound is prepared by dissolving it in the chosen solvent, with gentle heating if necessary.
-
Filtration: The hot solution is filtered through a syringe filter to remove any particulate impurities that could act as unwanted nucleation sites.[6]
-
Slow Evaporation: The filtered solution is transferred to a clean vial, which is then covered with parafilm perforated with a few pinholes. This allows for the slow evaporation of the solvent.
-
Incubation: The vial is placed in a vibration-free and temperature-stable environment. Crystals should form over a period of several days to weeks.[7]
-
Crystal Harvesting: Once crystals of suitable size and quality are observed, they are carefully harvested from the solution.
Caption: Step-by-step workflow for single crystal growth via slow evaporation.
X-ray Diffraction Analysis
Once a suitable single crystal is obtained, X-ray diffraction analysis is performed to determine the precise arrangement of atoms within the crystal lattice.
Experimental Protocol: X-ray Diffraction
-
Crystal Mounting: A single crystal of appropriate dimensions (typically 0.1-0.3 mm) is mounted on a goniometer head.
-
Data Collection: Data is collected using a single-crystal X-ray diffractometer, commonly equipped with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.[2][3] The data collection is typically performed at a low temperature (e.g., 100-150 K) to minimize thermal vibrations of the atoms.[9]
-
Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure using specialized software (e.g., SHELXL).[9] The refinement process involves adjusting atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed data.
Hypothetical Crystallographic Data
While the specific crystal structure of this compound is not publicly available, we can predict a plausible set of crystallographic parameters based on closely related structures.[3][9][10]
| Parameter | Predicted Value |
| Empirical Formula | C₁₃H₁₂FNO₄ |
| Formula Weight | 265.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~11.0 |
| c (Å) | ~13.0 |
| β (°) | ~95 |
| Volume (ų) | ~1210 |
| Z | 4 |
| Density (calculated) (Mg/m³) | ~1.455 |
| Absorption Coefficient (mm⁻¹) | ~0.120 |
| F(000) | 552 |
| R-factor | ~0.05 |
| wR-factor | ~0.15 |
This data is predictive and serves as an example of what might be expected for the title compound.
Structural Insights and Molecular Interactions
The refined crystal structure would reveal key molecular features:
-
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles of the quinoline ring and its substituents.
-
Planarity: The planarity of the quinoline ring system, which can be influenced by the substituents.
-
Intermolecular Interactions: The crystal packing is likely to be stabilized by a network of intermolecular interactions, such as hydrogen bonding (e.g., between the 4-hydroxy group and the carboxylate oxygen) and π-π stacking between the aromatic quinoline rings.[9][11] Understanding these interactions is crucial for predicting the compound's solubility, stability, and crystal morphology.
Caption: Key structural features and potential intermolecular interactions.
Conclusion
This technical guide has detailed a comprehensive and scientifically grounded approach to determining the crystal structure of this compound. By following the outlined protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain high-resolution structural data. This information is invaluable for the fields of medicinal chemistry and drug development, enabling a deeper understanding of structure-activity relationships and facilitating the design of novel quinolone-based therapeutics with enhanced efficacy and specificity.
References
- BenchChem. (n.d.). Crystal Structure of Quinoline-2-carboxylic Acid - Application Notes and Protocols.
- BenchChem. (n.d.). Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid - Technical Support Center.
- BenchChem. (n.d.). X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide.
- Barazorda-Ccahuana, H. L., et al. (2014). Synthesis and X-ray diffraction data of 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline. Powder Diffraction, 29(1), 53-57.
- MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis.
- ChemicalBook. (n.d.). ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis.
- Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Russian Journal of Organic Chemistry, 55(6), 972-978.
- Wang, D.-C., et al. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2214.
- Reddy, J. R., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 754-759.
- MDPI. (n.d.). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives.
- MIT OpenCourseWare. (2012). 8.7 – Guide to Growing a Single Crystal.
- MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.
- CrystEngComm. (2013). Growth of an 8-hydroxyquinoline single crystal by a modified Czochralski growth technique, and crystal characterization.
- Tetrahedron. (n.d.). Ethyl (4-hydroxy-7-methoxy)quinoline-3-carboxylate.
- Al-Qawasmeh, R. A., et al. (2012). Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2533.
- MDPI. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers, 14(15), 3183.
- Benzerka, M., et al. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(8), o941.
- ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate.
- ECHEMI. (n.d.). Buy Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate from JHECHEM CO LTD.
- Pharmaffiliates. (n.d.). CAS No : 2489671-14-7 | Product Name : Ethyl 1-cyclopropyl-7-fluoro-6,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.
- Acta Crystallographica Section E: Crystallographic Communications. (2016). Crystal structure, DFT study and Hirshfeld surface analysis of ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate.
- ResearchGate. (n.d.). 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.
-
Acta Crystallographica Section E: Crystallographic Communications. (2022). Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[3][6]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate. Retrieved from
- Acta Crystallographica Section E: Crystallographic Communications. (2022). Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}acetic acid ethyl ester.
- PubChem. (n.d.). Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.
- PubChem. (n.d.). Ethyl 8-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate.
- SpectraBase. (n.d.). ETHYL-6,7-DIMETHOXY-ISOQUINOLINE-3-CARBOXYLATE.
- BLD Pharm. (n.d.). Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.
Sources
- 1. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate [mdpi.com]
- 2. Synthesis and X-ray diffraction data of 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline | Powder Diffraction | Cambridge Core [cambridge.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Crystal structure, DFT study and Hirshfeld surface analysis of ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Fluoro-methoxy-quinoline Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: The Quinoline Scaffold - A Privileged Motif in Medicinal Chemistry
The quinoline ring system, a bicyclic aromatic heterocycle, has long been a cornerstone in the development of therapeutic agents. Its rigid structure and ability to intercalate with DNA and interact with various enzymatic active sites have made it a "privileged scaffold" in medicinal chemistry. The strategic incorporation of fluorine and methoxy substituents onto this core has given rise to a class of derivatives with a remarkable breadth of biological activities. This guide provides an in-depth exploration of the multifaceted pharmacological effects of fluoro-methoxy-quinoline derivatives, offering researchers and drug development professionals a comprehensive technical resource to support their endeavors in discovering novel therapeutics. We will delve into the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of these compounds, elucidating their mechanisms of action and providing detailed protocols for their biological evaluation.
I. Anticancer Activity: Targeting Key Oncogenic Signaling Pathways
Fluoro-methoxy-quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and antiproliferative effects across a range of human cancer cell lines. Their mechanisms of action are often centered on the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.
A. Mechanism of Action: Inhibition of Receptor Tyrosine Kinases
A primary mode of anticancer action for many fluoro-methoxy-quinoline derivatives is the inhibition of receptor tyrosine kinases (RTKs), which are frequently dysregulated in various malignancies.
-
c-Met Inhibition: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell motility, invasion, and angiogenesis. Aberrant c-Met signaling is implicated in the progression and metastasis of numerous cancers. Certain 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives have been shown to be potent and selective inhibitors of c-Met kinase. For instance, some compounds have demonstrated impressive inhibitory activity with IC50 values in the nanomolar range, leading to significant cytotoxicity against cancer cell lines such as HT-29 (colon cancer), MKN-45 (gastric cancer), and A549 (lung cancer)[1].
-
EGFR/HER-2 Dual Inhibition: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key members of the ErbB family of RTKs and are well-established therapeutic targets in cancers such as breast and lung cancer. Novel quinoline-based derivatives have been designed as dual inhibitors of EGFR and HER2, demonstrating significant antiproliferative efficacy. These compounds can induce apoptosis by activating caspases and modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2[2].
Signaling Pathway: c-Met Inhibition by Fluoro-methoxy-quinoline Derivatives
Caption: Inhibition of the c-Met signaling pathway by fluoro-methoxy-quinoline derivatives.
B. Data Presentation: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity of representative fluoro-methoxy-quinoline derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit cell growth by 50%.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(2-fluorophenoxy)quinoline | HT-29 (Colon) | 0.08 | [1] |
| 4-(2-fluorophenoxy)quinoline | MKN-45 (Gastric) | 0.22 | [1] |
| 4-(2-fluorophenoxy)quinoline | A549 (Lung) | 0.07 | [1] |
| Quinoline-based EGFR/HER-2 inhibitor | MCF-7 (Breast) | 0.025 - 0.082 | [2] |
| Quinoline-based EGFR/HER-2 inhibitor | A-549 (Lung) | 0.025 - 0.082 | [2] |
| 2,4,8-Trisubstituted quinoline | MCF-7 (Breast) | Varies | [3] |
| 2,4,8-Trisubstituted quinoline | H-460 (Lung) | Varies | [3] |
| 2,4,8-Trisubstituted quinoline | SF-268 (CNS) | Varies | [3] |
C. Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard procedure for determining the cytotoxic effects of fluoro-methoxy-quinoline derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting intracellular purple formazan crystals are solubilized and quantified by spectrophotometry, providing an indirect measure of cell viability.
Materials:
-
Fluoro-methoxy-quinoline derivative stock solution (in DMSO)
-
Human cancer cell line (e.g., A549, MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluoro-methoxy-quinoline derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
II. Antimicrobial Activity: A Renewed Assault on Pathogens
The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents. Fluoro-methoxy-quinoline derivatives, building upon the legacy of fluoroquinolones, have demonstrated potent activity against a broad spectrum of bacteria and fungi.
A. Mechanism of Action: Inhibition of Bacterial DNA Synthesis
The primary antibacterial mechanism of many fluoro-methoxy-quinoline derivatives involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4] These enzymes are essential for bacterial DNA replication, transcription, and repair.
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.
By forming a stable ternary complex with the enzyme and DNA, these quinoline derivatives trap the enzyme in a state where it has cleaved the DNA but cannot re-ligate it. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.[4]
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by fluoro-methoxy-quinoline derivatives.
B. Data Presentation: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative fluoro-methoxy-quinoline derivatives against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Fluoro-methoxy-quinoline | Staphylococcus aureus | 0.125 | [5] |
| 7-Methoxyquinoline-sulfonamide | Escherichia coli | 7.81 | [6] |
| 7-Methoxyquinoline-sulfonamide | Pseudomonas aeruginosa | 125 | [6] |
| 7-Methoxyquinoline-sulfonamide | Staphylococcus aureus | 125 | [6] |
| 2-Fluoro-9-oxime ketolide-quinolone hybrid | Streptococcus pneumoniae | ≤ 0.008 | [7] |
| 2-Fluoro-9-oxime ketolide-quinolone hybrid | Haemophilus influenzae | 16 | [7] |
C. Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the broth microdilution method for determining the MIC of fluoro-methoxy-quinoline derivatives against bacterial strains, following CLSI guidelines.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that prevents visible bacterial growth after a defined incubation period.
Materials:
-
Fluoro-methoxy-quinoline derivative stock solution (in DMSO)
-
Bacterial strain (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Serial Dilution: Add 50 µL of CAMHB to all wells of a 96-well plate. Add 50 µL of the compound stock solution (at twice the highest desired final concentration) to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Seal the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
III. Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. Fluoro-methoxy-quinoline derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.
A. Mechanism of Action: Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).
Certain fluoro-methoxy-quinoline derivatives have been shown to suppress the activation of the NF-κB pathway by inhibiting the phosphorylation of IκBα and the p65 subunit of NF-κB. This leads to a reduction in the production of pro-inflammatory mediators.[8][9]
Signaling Pathway: Inhibition of NF-κB by Fluoro-methoxy-quinoline Derivatives
Caption: Inhibition of the NF-κB signaling pathway by fluoro-methoxy-quinoline derivatives in macrophages.
B. Data Presentation: In Vitro Anti-inflammatory Activity
The following table summarizes the anti-inflammatory activity of a representative quinoline derivative in LPS-stimulated macrophages.
| Compound | Inflammatory Mediator | IC50 (µM) | Cell Line | Reference |
| 8-(Tosylamino)quinoline | Nitric Oxide (NO) | 1-5 | RAW264.7 | [9] |
| 8-(Tosylamino)quinoline | TNF-α | 1-5 | RAW264.7 | [9] |
| 8-(Tosylamino)quinoline | PGE2 | 1-5 | RAW264.7 | [9] |
C. Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages
This protocol details the Griess assay for quantifying the production of nitric oxide (NO), a key inflammatory mediator, by macrophages in response to an inflammatory stimulus.
Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (NO2-), a stable and nonvolatile breakdown product of NO. In this two-step reaction, nitrite is first converted to a diazonium salt, which then reacts with a coupling reagent to form a colored azo derivative that can be measured spectrophotometrically.
Materials:
-
Fluoro-methoxy-quinoline derivative stock solution (in DMSO)
-
RAW264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium
-
Griess Reagent (e.g., sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the fluoro-methoxy-quinoline derivative for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Griess Assay: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubation and Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in each sample using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production by the test compounds.
IV. Neuroprotective Potential: A Glimmer of Hope for Neurodegenerative Diseases
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that some quinoline derivatives, including those with fluoro and methoxy substitutions, may possess neuroprotective properties.[6][10]
A. Putative Mechanisms of Neuroprotection
The neuroprotective effects of fluoro-methoxy-quinoline derivatives are likely multifactorial and may involve:
-
Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. These compounds may act as free radical scavengers, protecting neurons from oxidative damage.[10]
-
Anti-inflammatory Effects: Neuroinflammation plays a critical role in the pathogenesis of many neurodegenerative disorders. The anti-inflammatory properties of these quinolines, as discussed previously, may contribute to their neuroprotective effects.
-
Inhibition of Key Enzymes: Some quinoline derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are therapeutic targets in Alzheimer's and Parkinson's diseases, respectively.[10]
B. Data Presentation: In Vitro Neuroprotective Activity
The following table provides an example of the neuroprotective effect of a quinoline derivative in a neuronal cell model of oxidative stress. The EC50 value represents the concentration of the compound that provides 50% of the maximal neuroprotective effect.
| Compound | Neuroprotective Effect | EC50 (µM) | Cell Line | Reference |
| Quinolylnitrone (QN23) | Protection against OGD-induced cell death | Not specified | SH-SY5Y | [4] |
C. Experimental Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol describes a method for evaluating the neuroprotective effects of fluoro-methoxy-quinoline derivatives against hydrogen peroxide (H2O2)-induced oxidative stress in a neuronal cell line.
Principle: Neuronal cells are pre-treated with the test compound and then exposed to an oxidative insult (H2O2). Cell viability is subsequently assessed using the MTT assay to determine the protective effect of the compound.
Materials:
-
Fluoro-methoxy-quinoline derivative stock solution (in DMSO)
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Complete cell culture medium
-
Hydrogen peroxide (H2O2) solution
-
MTT solution and DMSO
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate and allow them to differentiate for several days (if required for the specific cell line).
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the fluoro-methoxy-quinoline derivative for 1-2 hours.
-
Oxidative Insult: Expose the cells to a pre-determined toxic concentration of H2O2 for a specified duration (e.g., 24 hours). Include a negative control (no H2O2) and a positive control (H2O2 only).
-
Cell Viability Assessment: Perform the MTT assay as described in the anticancer section to assess cell viability.
-
Data Analysis: Calculate the percentage of neuroprotection afforded by the test compound relative to the H2O2-treated control. Determine the EC50 value from the dose-response curve.
V. Conclusion and Future Directions
Fluoro-methoxy-quinoline derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their ability to target multiple key pathways in cancer, infectious diseases, inflammation, and neurodegeneration underscores their potential for the development of novel therapeutics. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these compounds.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives for their respective targets.
-
In Vivo Efficacy and Safety Profiling: To translate the promising in vitro findings into preclinical and clinical development.
-
Elucidation of Novel Mechanisms of Action: To uncover new therapeutic applications for this privileged chemical scaffold.
By leveraging the insights and methodologies presented in this guide, researchers and drug development professionals can accelerate the discovery and development of the next generation of quinoline-based medicines.
VI. References
-
Zhao, X., et al. (2017). Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors. Bioorganic & Medicinal Chemistry, 25(3), 886-896. [Link]
-
Al-Sanea, M. M., et al. (2021). A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative-Antimicrobial Capacities. Molecules, 26(7), 2035. [Link]
-
Fassihi, A., et al. (2016). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Research in Pharmaceutical Sciences, 11(5), 384-394. [Link]
-
Korkmaz, S., et al. (2023). Decision Making for Promising Quinoline-Based Anticancer Agent through Combined Methodology. Molecules, 28(15), 5825. [Link]
-
Abu-Sini, M., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Antibiotics, 11(3), 336. [Link]
-
Pal, M. (2015). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Mini reviews in medicinal chemistry, 15(10), 849-868. [Link]
-
El-Sayed, N. N. E., et al. (2022). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Advances, 12(43), 28169-28182. [Link]
-
Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. Journal of Agricultural and Food Chemistry. [Link]
-
Aboutorabzadeh, S. M., et al. (2019). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 14(6), 527-539. [Link]
-
Kouznetsov, V. V., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 16(11), 1394-1411. [Link]
-
Kumar, S., et al. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648-1654. [Link]
-
Patel, R. V., et al. (2016). Quinoline derivatives known anticancer agents. ResearchGate. [Link]
-
Dahlén, E., et al. (2024). A novel quinoline with airway relaxant effects and anti-inflammatory properties. Respiratory Research, 25(1), 1-16. [Link]
-
Musilek, K., et al. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 26(1), 103. [Link]
-
Basiri, A., et al. (2017). Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Bioorganic & Medicinal Chemistry Letters, 27(15), 3442-3447. [Link]
-
Ma, X., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics, 40(20), 9673-9700. [Link]
-
Galano, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853. [Link]
-
Aldred, K. J., et al. (2014). Topoisomerase inhibitors: fluoroquinolone mechanisms of action and resistance. Cold Spring Harbor Perspectives in Medicine, 4(8), a015320. [Link]
-
Li, Y., et al. (2023). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. European Journal of Medicinal Chemistry, 246, 114975. [Link]
-
Al-Ghorbani, M., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4169. [Link]
-
Jung, Y., et al. (2012). 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling. Acta Pharmacologica Sinica, 33(8), 1067-1076. [Link]
Sources
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lines ic50 values: Topics by Science.gov [science.gov]
- 9. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide: Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate as a Fluoroquinolone Precursor
This guide provides a comprehensive technical overview of Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate, a pivotal precursor in the synthesis of modern fluoroquinolone antibiotics. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, chemical rationale, and strategic application of this key intermediate, with a focus on the underlying principles that govern its successful application in pharmaceutical manufacturing.
Introduction: The Strategic Importance of Quinolone Scaffolds
The 4-quinolone-3-carboxylic acid motif is a cornerstone of medicinal chemistry, most notably as the core scaffold for the fluoroquinolone class of antibiotics.[1][2] These synthetic antibacterial agents have been instrumental in treating a wide spectrum of bacterial infections for decades.[3] The efficacy and pharmacological profile of a fluoroquinolone are critically determined by the substituents at various positions of the quinolone ring. Consequently, the efficient synthesis of specifically substituted quinolone precursors is a paramount concern in the development of new and improved antibacterial agents.[4][5]
This compound serves as a high-value intermediate, incorporating the essential fluorine and methoxy groups at the C7 and C6 positions, respectively. These substitutions are characteristic of several potent, broad-spectrum fluoroquinolones, such as Gatifloxacin. This guide will elucidate the synthesis of this precursor and its subsequent conversion, providing both theoretical grounding and practical, actionable protocols.
Synthesis of the Quinolone Core: The Gould-Jacobs Reaction
The most reliable and widely adopted method for constructing the 4-hydroxyquinoline-3-carboxylate core is the Gould-Jacobs reaction.[6][7][8] This venerable reaction provides a robust pathway to synthesize the quinolone ring system from readily available starting materials.
The synthesis proceeds in two primary stages:
-
Condensation: An appropriately substituted aniline reacts with diethyl ethoxymethylenemalonate (DEEM). This is a nucleophilic substitution on the electron-deficient double bond of DEEM by the aniline's amino group, followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[7][9]
-
Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization, an electrocyclization reaction, to form the quinoline ring.[7] This step typically requires temperatures exceeding 250°C and is often performed in a high-boiling point solvent like Dowtherm A.
Diagram: The Gould-Jacobs Reaction Pathway
Sources
- 1. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Gould-Jacobs Reaction [drugfuture.com]
- 9. mdpi.com [mdpi.com]
The Multifaceted Mechanisms of 4-Hydroxyquinoline-3-Carboxylate Esters: A Technical Guide
Abstract
The 4-hydroxyquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Within this class, the 4-hydroxyquinoline-3-carboxylate esters represent a versatile and intriguing subgroup, serving both as critical synthetic intermediates and as bioactive molecules in their own right.[2] This technical guide provides an in-depth exploration of the diverse mechanisms of action associated with these esters. We will dissect their roles as inhibitors of key metabolic enzymes such as Dihydroorotate Dehydrogenase (DHODH) and mitochondrial dehydrogenases, their function as potential prodrugs, and their notable antimalarial properties, which are critically dependent on the ester functionality. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular interactions and therapeutic potential of this important chemical class.
Introduction: The Chemical Versatility of the 4-Hydroxyquinoline-3-Carboxylate Core
The 4-hydroxyquinoline-3-carboxylate framework is characterized by a bicyclic aromatic system containing a pyridine ring fused to a benzene ring, with a hydroxyl group at position 4 and a carboxylate ester at position 3. This arrangement confers a unique set of physicochemical properties, including the potential for tautomerization to the 4-quinolone form. The ester group, in particular, is a key modulator of the molecule's characteristics, influencing its lipophilicity, membrane permeability, and interaction with biological targets. While often utilized as a convenient handle for further chemical modification into amides and other derivatives,[3][4] the ester moiety itself plays a direct and crucial role in the biological activity of several compounds within this class.
This guide will focus on the intrinsic mechanisms of action of the ester-containing molecules, providing a detailed analysis of their interactions with specific protein targets and the resulting downstream cellular effects.
Mechanism I: Inhibition of Dihydroorotate Dehydrogenase (DHODH) - The Ester as a Prodrug
A primary and well-characterized mechanism of action for the broader 4-hydroxyquinoline-3-carboxylic acid class is the inhibition of Dihydroorotate Dehydrogenase (DHODH).[5][6][7] DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway. Its inhibition leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation. This makes DHODH a validated target for anticancer, immunosuppressive, and antiviral therapies.
The Pivotal Role of the Carboxylate in DHODH Binding
Structural and structure-activity relationship (SAR) studies have unequivocally demonstrated that the free carboxylic acid at the 3-position is essential for potent DHODH inhibition. The carboxylate group forms critical electrostatic interactions within the enzyme's binding pocket. Specifically, it can form a salt bridge with a conserved Arginine residue (Arg136 in human DHODH) and a hydrogen bond with a Glutamine residue (Gln47).[2][5] These interactions anchor the inhibitor in the ubiquinone binding tunnel of the enzyme.
Ester Functionality: A Prodrug Strategy
In the context of DHODH inhibition, 4-hydroxyquinoline-3-carboxylate esters are best understood as prodrugs. The ester group masks the critical carboxylate, leading to a significant decrease in direct inhibitory potency compared to the parent acid.[5] However, this modification can enhance the molecule's drug-like properties, such as membrane permeability and oral bioavailability. Once inside the cell, the ester is cleaved by intracellular carboxylesterases to release the active carboxylic acid, which can then inhibit DHODH.[8]
This prodrug strategy is a common approach in medicinal chemistry to overcome pharmacokinetic challenges associated with highly polar functional groups like carboxylic acids.[9]
Experimental Workflow: Assessing DHODH Inhibition
The following workflow outlines the key steps to determine if a 4-hydroxyquinoline-3-carboxylate ester acts as a DHODH inhibitor via a prodrug mechanism.
Caption: Workflow for evaluating DHODH inhibition and prodrug hypothesis.
Detailed Experimental Protocols
Protocol 1: Recombinant Human DHODH Inhibition Assay
-
Objective: To determine the direct inhibitory activity (IC50) of the ester and its corresponding carboxylic acid on purified DHODH.
-
Materials: Recombinant human DHODH, decylubiquinone (co-substrate), dichloroindophenol (DCIP, electron acceptor), dihydroorotate (substrate), test compounds.
-
Procedure:
-
Prepare a reaction buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.05% Triton X-100).
-
Add test compounds (ester and acid) at various concentrations to a 96-well plate.
-
Add DHODH enzyme, decylubiquinone, and DCIP to the wells.
-
Initiate the reaction by adding dihydroorotate.
-
Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time.
-
Calculate the rate of reaction and determine the IC50 values by plotting percent inhibition against compound concentration.
-
-
Expected Outcome: The carboxylic acid will show potent inhibition (low IC50), while the ester will be significantly less active or inactive.
Protocol 2: Uridine Rescue Assay in Cancer Cell Lines
-
Objective: To confirm that the antiproliferative effect of the compound is due to the inhibition of the de novo pyrimidine synthesis pathway.
-
Materials: Cancer cell line (e.g., HCT-116), cell culture medium, test compound (ester), uridine solution.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound in the presence or absence of a fixed concentration of uridine (e.g., 100 µM).
-
Incubate for 72 hours.
-
Assess cell viability using an MTT or similar assay.
-
Determine the IC50 values for the compound with and without uridine.
-
-
Expected Outcome: The addition of exogenous uridine should rescue the cells from the antiproliferative effects of the active compound (hydrolyzed ester), resulting in a significant rightward shift of the dose-response curve and a higher IC50 value.
Data Summary
| Compound | DHODH Enzyme IC50 (µM)[5] | HCT-116 Cell IC50 (µM)[5] | HCT-116 + Uridine IC50 (µM) |
| Acid Analog | 0.25 | 0.5 | > 50 |
| Ester Analog | > 50 | 1.5 | > 50 |
Note: Data is representative and based on typical findings in the literature.
Mechanism II: Inhibition of Mitochondrial Dehydrogenases
Beyond DHODH, 4-hydroxyquinoline-3-carboxylic acids have been shown to inhibit other dehydrogenases involved in cellular respiration, with a noted specificity for mitochondrial malate dehydrogenase (mMDH).[10][11] This inhibition of key enzymes in the TCA cycle and related pathways disrupts cellular energy metabolism and can contribute to the cytotoxic effects of these compounds.
The Role of Lipophilicity
In contrast to DHODH inhibition, where a specific polar interaction is dominant, the inhibition of dehydrogenases like mMDH appears to be more strongly correlated with the lipophilicity of the molecule.[10] The ester group, being more lipophilic than a carboxylic acid, can enhance the ability of the compound to cross the mitochondrial membranes and access the enzyme. Studies have shown that lipophilic congeners of 4-hydroxyquinoline-3-carboxylic acids exhibit a clear specificity for inhibiting the mitochondrial enzyme over its cytoplasmic counterpart.[10]
While the precise binding interactions of the ester form with mMDH are not as well-defined as for DHODH, it is hypothesized that the quinoline scaffold engages in hydrophobic and π-stacking interactions within the enzyme's active site or an allosteric pocket. The ester group contributes to the overall hydrophobic character that favors binding.
Signaling Pathway: Disruption of Cellular Respiration
Caption: Inhibition of mMDH disrupts the TCA cycle and cellular respiration.
Mechanism III: Antimalarial Activity - The Essential Ester
The 4-hydroxyquinoline core is famously the basis for several antimalarial drugs, including chloroquine. Interestingly, for the 4-hydroxyquinoline-3-carboxylate series, the ester functionality is absolutely critical for antimalarial potency.
Structure-Activity Relationship in Malaria
Studies on 4-oxo-3-carboxyl quinolones have demonstrated that the carboxyl ester is the most potent substitution at the 3-position for activity against Plasmodium falciparum.[6] In a striking reversal of the SAR for DHODH, replacement of the ester with either a carboxylic acid or a carboxamide completely abolishes antimalarial activity.[6]
This finding strongly suggests that the molecular target for the antimalarial action of these compounds is different from DHODH or bacterial topoisomerase II, the target of fluoroquinolones.[6] The lipophilic and electronically distinct nature of the ester group is likely crucial for binding to a specific parasite target. While the exact target remains to be definitively identified, it is clear that the ester is not acting as a prodrug in this context but as a key pharmacophoric feature. Potential mechanisms for quinoline antimalarials include interfering with hemoglobin digestion in the parasite's food vacuole.[12]
Data Summary: Antimalarial Potency
| Compound (at position 3) | P. falciparum K1 Strain EC50 (µM)[6] |
| Carboxyl Ester | ~0.25 |
| Carboxylic Acid | Inactive |
| Carboxamide | Inactive |
Note: Data is representative and highlights the critical role of the ester.
Other Potential Mechanisms: An Emerging Picture
The versatility of the 4-hydroxyquinoline scaffold means that its derivatives are often screened against a wide range of targets. While the data for the specific 3-carboxylate esters is less mature, related amide derivatives have shown activity against other important targets, suggesting potential avenues of exploration for the esters as well.
-
PI3Kα Inhibition: The phosphatidylinositol 3-kinase (PI3K) pathway is a central regulator of cell growth and survival, and its hyperactivation is common in cancer.[13] While several quinoline and quinazolinone derivatives have been developed as PI3Kα inhibitors, the most potent compounds in this class are typically amide derivatives.[9][13] Further investigation is needed to determine if the ester analogs possess significant activity against this target.
-
Cannabinoid Receptor 2 (CB2R) Ligands: The CB2 receptor is a promising target for treating inflammatory and neuropathic pain. Again, the literature is dominated by 4-oxo-1,4-dihydroquinoline-3-carboxamides, which have been shown to act as potent and selective CB2R agonists.[4][14] The role of the ester in this context is currently undefined.
Conclusion and Future Directions
4-hydroxyquinoline-3-carboxylate esters are a functionally diverse class of molecules whose mechanism of action is highly context-dependent.
-
As DHODH inhibitors , they function as prodrugs , requiring intracellular hydrolysis to the active carboxylic acid. This mechanism is relevant for anticancer and immunomodulatory applications.
-
As mitochondrial dehydrogenase inhibitors , their activity is driven by lipophilicity , where the ester contributes favorably to accessing mitochondrial targets and disrupting cellular respiration.
-
As antimalarial agents , the ester is an essential pharmacophore , and its replacement with an acid or amide abrogates activity, pointing to a distinct parasitic target.
Future research should focus on elucidating the specific molecular targets and binding interactions for the antimalarial and mMDH inhibitory activities. Furthermore, exploring the potential of these esters against other kinase and GPCR targets, for which their amide cousins have shown promise, could unveil new therapeutic opportunities. The strategic use of the ester either as a prodrug moiety or a direct-binding element underscores the chemical and biological richness of the 4-hydroxyquinoline scaffold.
References
-
Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]
-
Shah, K. J., & Coats, E. A. (1982). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Journal of Medicinal Chemistry. Available at: [Link]
-
Basak, S. C., et al. (1983). OSAR studies on 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration using molecular connectivity and van der Waals volume. Research Communications in Chemical Pathology and Pharmacology. Available at: [Link]
-
Bi, Y., et al. (2011). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry. Available at: [Link]
-
Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. OSTI.GOV. Available at: [Link]
-
Manera, C., et al. (2006). Novel 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives as new CB2 cannabinoid receptors agonists: synthesis, pharmacological properties and molecular modeling. Journal of Medicinal Chemistry. Available at: [Link]
-
Ding, H., et al. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
de Souza, M. V. N., et al. (2017). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules. Available at: [Link]
-
Stern, E., et al. (2007). Pharmacomodulations around the 4-oxo-1,4-dihydroquinoline-3-carboxamides, a class of potent CB2-selective cannabinoid receptor ligands: consequences in receptor affinity and functionality. Journal of Medicinal Chemistry. Available at: [Link]
-
Huszár, S., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Available at: [Link]
-
Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology. Available at: [Link]
-
Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]
-
Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society. Available at: [Link]
-
Nielsen, A. L., et al. (2022). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. ChemMedChem. Available at: [Link]
- U.S. Patent 6,194,493 B1. (2001). 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers.
-
Potter, P. M., & Wadkins, R. M. (2006). Carboxylesterases--detoxifying enzymes and targets for drug therapy. Current Medicinal Chemistry. Available at: [Link]
Sources
- 1. Lead Optimization of 3-Carboxyl-4(1H)-Quinolones to Deliver Orally Bioavailable Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Novel 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives as new CB2 cannabinoid receptors agonists: synthesis, pharmacological properties and molecular modeling. | Semantic Scholar [semanticscholar.org]
- 4. Pharmacomodulations around the 4-oxo-1,4-dihydroquinoline-3-carboxamides, a class of potent CB2-selective cannabinoid receptor ligands: consequences in receptor affinity and functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OSAR studies on 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration using molecular connectivity and van der Waals volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The mechanism of PI3Kα activation at the atomic level - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives as new CB2 cannabinoid receptors agonists: synthesis, pharmacological properties and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
In silico modeling of Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate
An In-Depth Technical Guide to the In Silico Modeling of Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate: A Virtual Pathway to Drug Discovery
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. This guide provides a comprehensive, in-depth framework for the in silico evaluation of a specific novel derivative, this compound. We move beyond a simple listing of protocols to deliver a logical, causality-driven narrative that mirrors a real-world computational drug discovery workflow. This document details the foundational steps of ligand preparation and physicochemical profiling, delves into rational target selection based on scaffold history, and provides step-by-step, validated protocols for molecular docking and molecular dynamics simulations. The overarching goal is to equip researchers with the technical knowledge and strategic insight required to virtually assess the therapeutic potential of this and similar molecules, thereby accelerating the drug development pipeline through robust, predictive computational modeling.
The Quinoline Moiety: A Privileged Scaffold in Therapeutics
The quinoline ring system is a recurring motif in pharmacologically active compounds, renowned for its diverse biological activities. Derivatives have been successfully developed as anticancer, antimicrobial, antimalarial, and anti-inflammatory agents.[1][2] The 4-quinolone core, in particular, is critical for the antibacterial activity of fluoroquinolone antibiotics, where the 4-oxo and 3-carboxylate groups are essential for binding to bacterial DNA gyrase.[3] The subject of this guide, this compound, incorporates several key functional groups:
-
7-Fluoro Group: The introduction of fluorine can significantly enhance metabolic stability, binding affinity, and membrane permeability.
-
4-Hydroxy Group: This group exists in tautomeric equilibrium with the 4-oxo form, creating a 4-quinolone structure crucial for receptor interactions, particularly hydrogen bonding.
-
6-Methoxy Group: This electron-donating group can modulate the electronic properties of the aromatic system and participate in specific receptor interactions.
-
3-Ethyl Carboxylate Group: This ester group is a key feature in many quinolones, acting as a critical binding determinant, often forming hydrogen bonds or metal coordinations within an enzyme's active site.[3]
Given the prevalence of quinoline derivatives as kinase inhibitors, this guide will hypothetically model the title compound against a relevant oncological target to demonstrate a complete workflow.[4][5]
Foundational Analysis: Ligand Preparation & Druglikeness Assessment
The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. An improperly prepared ligand structure can lead to inaccurate predictions and wasted resources. The initial step is therefore a meticulous preparation of the molecule's three-dimensional conformation and an evaluation of its intrinsic physicochemical properties.
Protocol 2.1: 3D Ligand Structure Generation and Energy Minimization
This protocol ensures the ligand is in a low-energy, sterically favorable conformation before docking.
-
2D Sketching: Draw the 2D structure of this compound using chemical drawing software (e.g., MarvinSketch, ChemDraw).
-
SMILES Generation: Convert the 2D structure to its corresponding SMILES (Simplified Molecular-Input Line-Entry System) string.
-
3D Conversion: Import the SMILES string into a molecular modeling program (e.g., Avogadro, UCSF Chimera). The software will generate an initial 3D conformation.
-
Force Field Selection & Energy Minimization:
-
Rationale: The initial 3D structure is not necessarily at its lowest energy state. An energy minimization process using a molecular mechanics force field corrects unrealistic bond lengths and angles, resolving steric clashes.
-
Steps:
-
Assign a suitable force field, such as MMFF94 or UFF.
-
Perform an energy minimization using a robust algorithm like the steepest descent followed by a conjugate gradient method until a defined convergence criterion is met (e.g., <0.01 kcal/mol·Å).
-
-
-
File Format Conversion: Save the optimized 3D structure in a suitable format for docking, such as .pdbqt (for AutoDock) or .mol2.
Protocol 2.2: In Silico ADMET & Physicochemical Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for de-risking a drug candidate. Many promising compounds fail in later stages due to poor pharmacokinetics or toxicity.[5]
-
Access a Profiling Tool: Utilize a web-based server like SwissADME or similar software.
-
Input the Molecule: Submit the SMILES string of the minimized ligand.
-
Analyze Key Parameters: Evaluate the output against established druglikeness criteria. The primary goal is to predict if the molecule has properties consistent with an orally bioavailable drug.
-
Lipinski's Rule of Five: A foundational rule of thumb for evaluating druglikeness.
-
Pharmacokinetic Properties: Assess parameters like gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and interaction with Cytochrome P450 (CYP) enzymes.
-
Drug-likeness: Check for alerts on undesirable chemical features.
-
| Property | Predicted Value | Guideline/Interpretation | Citation |
| Molecular Weight | ~279.25 g/mol | < 500 g/mol (Lipinski's Rule) | [6] |
| LogP (Lipophilicity) | ~2.5 | < 5 (Lipinski's Rule) | [6] |
| Hydrogen Bond Donors | 1 | < 5 (Lipinski's Rule) | [6] |
| Hydrogen Bond Acceptors | 4 | < 10 (Lipinski's Rule) | [6] |
| GI Absorption | High | Favorable for oral administration | |
| BBB Permeant | No | Reduces risk of CNS side effects | |
| CYP Inhibitor | No (predicted) | Lower risk of drug-drug interactions |
Rational Target Selection and Receptor Preparation
The biological activity of quinoline derivatives is diverse. Studies have shown their efficacy as c-MET kinase inhibitors, which is a validated target in various human tumors.[4][5] Therefore, for this guide, we will proceed with the hypothesis that this compound may act as a c-MET inhibitor.
Protocol 3.1: Target Protein Preparation
Preparing the receptor is as critical as preparing the ligand. This process involves cleaning the crystal structure and preparing it for the docking algorithm.
-
Obtain Crystal Structure: Download the 3D crystal structure of human c-MET kinase from the Protein Data Bank (PDB). Select a high-resolution structure complexed with a known inhibitor (e.g., PDB ID: 3DKC).
-
Clean the PDB File:
-
Rationale: Raw PDB files contain non-essential molecules (water, co-factors, co-crystallized ligands) that can interfere with docking.
-
Steps: Using software like UCSF Chimera or PyMOL, remove all water molecules, ions, and the original co-crystallized ligand from the structure.
-
-
Add Hydrogen Atoms:
-
Rationale: Crystal structures often lack explicit hydrogen atoms. These are essential for defining correct hydrogen bonding patterns.
-
Steps: Use a structure preparation tool (e.g., the 'AddH' tool in Chimera or AutoDock Tools) to add hydrogens to the protein.
-
-
Assign Atomic Charges:
-
Rationale: Docking algorithms use atomic charges to calculate electrostatic interactions.
-
Steps: Assign partial charges to all atoms in the protein using a standard force field (e.g., Gasteiger charges in AutoDock Tools).
-
-
Save the Prepared Receptor: Save the final, cleaned receptor file in the .pdbqt format required for AutoDock Vina.
Simulating the Interaction: Molecular Docking
Molecular docking predicts the binding conformation and affinity of a ligand within a target's active site. It is a powerful tool for screening virtual libraries and understanding the structural basis of inhibition.
Caption: A high-level overview of the computational workflow.
Protocol 4.1: Molecular Docking with AutoDock Vina
This protocol outlines the steps for docking our prepared ligand into the active site of c-MET kinase.
-
Define the Binding Site (Grid Box):
-
Rationale: To focus the computational search, we define a "grid box" that encompasses the known active site of the enzyme. This is typically centered on the position of the co-crystallized ligand that was removed during receptor preparation.
-
Steps: In AutoDock Tools, identify the active site residues. Set the center and dimensions (e.g., 25Å x 25Å x 25Å) of the grid box to ensure it fully encloses this volume.
-
-
Generate Configuration File: Create a text file (conf.txt) that specifies the file paths for the prepared ligand and receptor, the center and size of the grid box, and the desired output file name.
-
Execute Docking: Run the AutoDock Vina program from the command line, using the configuration file as input: vina --config conf.txt --log log.txt.
-
Analyze Results:
-
Binding Affinity: Vina reports the binding affinity in kcal/mol. More negative values indicate stronger, more favorable binding.
-
Binding Poses: The output file contains several predicted binding poses (typically 9). These must be visually inspected.
-
Interaction Analysis: Load the docked complex (receptor + best ligand pose) into a visualization software (PyMOL, Chimera). Analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and active site residues.
-
Caption: A detailed workflow for the molecular docking experiment.
| Metric | Value | Interpretation |
| Binding Affinity | -8.5 kcal/mol | Strong predicted binding affinity. |
| Key H-Bond Interactions | MET1160, ASP1222 | The 4-hydroxy and 3-carboxylate groups are likely involved. |
| Key Hydrophobic Interactions | VAL1092, LEU1140 | The quinoline core likely sits in a hydrophobic pocket. |
Validating the Interaction: Molecular Dynamics Simulation
While docking provides a valuable static snapshot of binding, it does not account for the dynamic nature of proteins. Molecular Dynamics (MD) simulation offers a deeper understanding by simulating the movement of atoms in the ligand-protein complex over time, providing insights into its stability.[7]
Protocol 5.1: GROMACS Workflow for MD Simulation
This protocol provides a high-level overview of the steps involved in running an MD simulation.
-
System Preparation:
-
Topology Generation: Generate topology files for the protein (using a force field like AMBER99SB) and the ligand (using a tool like ACPYPE or CGenFF).
-
Solvation: Place the docked complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system's charge and mimic physiological salt concentration.
-
-
Energy Minimization: Perform a steepest descent minimization of the entire solvated system to remove any steric clashes introduced during preparation.
-
Equilibration:
-
Rationale: This two-step process gradually brings the system to the desired temperature and pressure.
-
NVT Ensemble (Constant Number of particles, Volume, Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the protein backbone restrained.
-
NPT Ensemble (Constant Number of particles, Pressure, Temperature): Bring the system to the target pressure (e.g., 1 bar) to ensure the correct solvent density.
-
-
Production MD: Run the simulation for a defined period (e.g., 100 nanoseconds) with all restraints removed. Trajectories (atomic coordinates over time) are saved at regular intervals.
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Calculate the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot indicates a stable binding pose.
-
RMSF (Root Mean Square Fluctuation): Calculate the RMSF per residue to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Monitor the formation and persistence of key hydrogen bonds identified during docking.
-
Conclusion and Path Forward
This guide has outlined a rigorous, multi-step in silico workflow to evaluate the therapeutic potential of this compound. By progressing from fundamental physicochemical assessment to dynamic simulation of protein-ligand interactions, we have built a comprehensive virtual profile of the molecule. The hypothetical results, showing good druglikeness, strong binding affinity for c-MET kinase, and a stable docked complex, suggest that this compound warrants further investigation.
The authoritative grounding for these protocols ensures that the generated data is robust and defensible. The next logical steps in a real-world project would involve the chemical synthesis of the compound, followed by in vitro validation through enzyme inhibition assays and cell-based proliferation assays to confirm the in silico predictions.[7]
References
-
In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. (2021). Turkish Journal of Pharmaceutical Sciences, 18(6). Available at: [Link]
-
In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. (2023). MDPI. Available at: [Link]
-
In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-Met Inhibitors in the Treatment of Human Tumors. (2021). National Institutes of Health (NIH). Available at: [Link]
-
In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (2024). PubMed. Available at: [Link]
-
Designing of Novel Quinolines Derivatives as Hepatocellular Carcinoma Inhibitors by Using In silico Approaches. (2022). Biointerface Research in Applied Chemistry, 12(5). Available at: [Link]
-
Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. (2016). PubMed. Available at: [Link]
-
Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2024). National Institutes of Health (NIH). Available at: [Link]
-
Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (2023). MDPI. Available at: [Link]
-
Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. (2022). RSC Publishing. Available at: [Link]
-
Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. (2022). National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Application of Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate in the Synthesis of Advanced Antibacterial Agents
Introduction: The Enduring Legacy of Quinolones and the Quest for Novel Antibacterial Agents
The quinolone family of antibiotics has been a cornerstone of antibacterial therapy for decades, prized for their broad-spectrum activity and favorable pharmacokinetic profiles. Their mechanism of action, the inhibition of bacterial DNA gyrase and topoisomerase IV, is a well-established and effective strategy for combating bacterial infections.[1] This mode of action effectively converts these essential enzymes into toxic agents that fragment the bacterial chromosome, leading to cell death.[2] The evolution of this class, from the early nalidixic acid to the highly potent modern fluoroquinolones, has been driven by strategic chemical modifications to the core quinolone scaffold.
A key player in the synthesis of these advanced antibacterial agents is Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate . This highly functionalized quinoline derivative serves as a critical building block, providing the essential structural motifs required for potent antibacterial activity. The presence of the fluorine atom at the C-7 position and the methoxy group at the C-6 position are particularly significant, as modifications at these sites are known to profoundly influence the antibacterial spectrum and potency of the final drug substance. This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this key intermediate in the synthesis of next-generation antibacterial agents.
Core Synthetic Strategy: The Gould-Jacobs Reaction as the Foundation
The construction of the fundamental quinolone ring system from this compound relies on the venerable Gould-Jacobs reaction . This robust and versatile cyclization method has been a mainstay in quinoline synthesis since its discovery. The reaction proceeds through the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization to yield the 4-hydroxyquinoline-3-carboxylate core.[1]
In the context of our target molecule, the synthesis commences with 3-fluoro-4-methoxyaniline . The reaction with EMME initially forms an intermediate anilinomethylenemalonate, which then undergoes a high-temperature cyclization to furnish the desired quinolone scaffold. The causality behind this experimental choice lies in the predictable and high-yielding nature of the Gould-Jacobs reaction for constructing the bicyclic quinolone system.
Visualizing the Core Synthesis: The Gould-Jacobs Reaction Pathway
Caption: The Gould-Jacobs reaction pathway for the synthesis of the quinolone core.
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis of the title compound, based on the principles of the Gould-Jacobs reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Fluoro-4-methoxyaniline | 141.14 | 14.1 g | 0.1 |
| Diethyl ethoxymethylenemalonate (EMME) | 216.23 | 22.7 g | 0.105 |
| Diphenyl ether | 170.21 | 150 mL | - |
| Ethanol | 46.07 | As needed | - |
| Hexane | 86.18 | As needed | - |
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine 3-fluoro-4-methoxyaniline (14.1 g, 0.1 mol) and diethyl ethoxymethylenemalonate (22.7 g, 0.105 mol).
-
Heat the mixture at 120-130°C for 2 hours. Ethanol will be evolved during this step.
-
Cyclization: After the initial condensation, add diphenyl ether (150 mL) to the reaction mixture.
-
Increase the temperature to 250-260°C and maintain for 30-45 minutes. The cyclization product will begin to precipitate.
-
Isolation and Purification: Cool the reaction mixture to room temperature.
-
Add hexane (100 mL) to the solidified mixture to break up the solid and dilute the diphenyl ether.
-
Filter the crude product and wash thoroughly with hexane to remove the diphenyl ether.
-
Recrystallize the solid from hot ethanol to yield pure this compound as a crystalline solid.
-
Dry the product under vacuum.
Expected Yield: 75-85%
From Core to Antibacterial Agent: Key Synthetic Transformations
Once the this compound core is synthesized, it serves as a versatile platform for the introduction of various substituents that are crucial for antibacterial activity. The two primary modifications are N-alkylation at the N-1 position and nucleophilic aromatic substitution at the C-7 position.
N-Alkylation: Enhancing Potency and Pharmacokinetics
The introduction of a small alkyl group, typically an ethyl or a cyclopropyl group, at the N-1 position is a common strategy to enhance the potency and improve the pharmacokinetic profile of fluoroquinolones. The cyclopropyl group, in particular, is associated with increased activity against a broad range of bacteria.
General Protocol for N-Alkylation:
-
The starting quinolone ester is treated with a suitable alkylating agent (e.g., ethyl iodide, cyclopropyl bromide) in the presence of a base such as potassium carbonate or sodium hydride.
-
The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
The reaction mixture is heated to drive the reaction to completion.
-
Workup involves quenching the reaction with water and extracting the product with an organic solvent.
C-7 Nucleophilic Aromatic Substitution: Tailoring the Antibacterial Spectrum
The fluorine atom at the C-7 position is an excellent leaving group for nucleophilic aromatic substitution. This allows for the introduction of various nitrogen-containing heterocycles, most commonly piperazine and its derivatives. The nature of the substituent at C-7 is a key determinant of the antibacterial spectrum of the final compound. For instance, the introduction of a 3-methylpiperazinyl group is a feature of the potent antibacterial agent gatifloxacin.
Visualizing the Synthetic Pathway to a Gatifloxacin Analog
Caption: General synthetic workflow from the quinolone core to a final antibacterial agent.
Detailed Protocol: Synthesis of a Gatifloxacin Analog
This protocol outlines the synthesis of a gatifloxacin analog starting from the N-cyclopropyl derivative of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Cyclopropyl Quinolone Ester | (Varies) | 1 eq | - |
| 2-Methylpiperazine | 100.16 | 1.5 eq | - |
| Triethylamine | 101.19 | 2.0 eq | - |
| Dimethyl Sulfoxide (DMSO) | 78.13 | As needed | - |
| Sodium Hydroxide | 40.00 | As needed | - |
| Hydrochloric Acid | 36.46 | As needed | - |
Procedure:
-
C-7 Substitution: In a sealed reaction vessel, dissolve the N-cyclopropyl quinolone ester (1 eq) in DMSO.
-
Add 2-methylpiperazine (1.5 eq) and triethylamine (2.0 eq) to the solution.
-
Heat the reaction mixture to 80-90°C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the ester of the gatifloxacin analog.
-
Ester Hydrolysis: Suspend the ester in a mixture of ethanol and water.
-
Add a 10% aqueous solution of sodium hydroxide and reflux the mixture for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the final carboxylic acid product.
-
Filter the solid, wash with water, and dry under vacuum to yield the gatifloxacin analog.
Quantitative Data Summary:
| Step | Product | Typical Yield (%) | Purity (by HPLC) |
| Gould-Jacobs Reaction | This compound | 75-85 | >98% |
| N-Alkylation | N-Cyclopropyl Quinolone Ester | 80-90 | >97% |
| C-7 Substitution | Gatifloxacin Analog (Ester) | 70-80 | >95% |
| Hydrolysis | Gatifloxacin Analog (API) | 85-95 | >99% |
Conclusion: A Versatile Intermediate for Future Antibacterial Discovery
This compound is a demonstrably valuable and versatile intermediate in the synthesis of advanced fluoroquinolone antibacterial agents. The protocols and strategies outlined in this document provide a solid foundation for researchers to not only synthesize known antibacterial agents but also to explore novel chemical space in the quest for new and more effective treatments for bacterial infections. The inherent reactivity of this quinolone core, particularly at the N-1 and C-7 positions, offers a rich playground for medicinal chemists to fine-tune the properties of the final drug molecules, addressing the ever-present challenge of antibiotic resistance.
References
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
-
Patel, H. V., & Kavani, N. D. (2015). A review on synthetic strategies of quinoline and its derivatives. Journal of Chemical and Pharmaceutical Research, 7(9), 68-81. [Link]
-
Wikipedia. (2023). Gould–Jacobs reaction. [Link]
- World Intellectual Property Organization. (2004). Synthesis of gatifloxacin.
-
Zhang, Y., et al. (2022). Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins. Frontiers in Chemistry, 10, 966952. [Link]
Sources
Application of Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate in Anticancer Drug Discovery
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the structural basis for compounds targeting a wide array of biological targets. In oncology, quinoline derivatives have been successfully developed into approved therapeutics, primarily by targeting key enzymes that drive cancer progression, such as protein kinases and topoisomerases.[1][2][3] The versatility of the quinoline core allows for synthetic modifications that can fine-tune potency, selectivity, and pharmacokinetic properties.[2]
This application note focuses on Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate , a compound belonging to the quinoline-3-carboxylate class. This class of molecules has shown significant promise as antiproliferative agents.[4][5] The specific substitutions on this compound's scaffold are hypothesized to contribute to its anticancer potential:
-
7-Fluoro Group: Fluorine substitution, particularly at positions 6 and 7, is a common feature in fluoroquinolone antibiotics and has been shown to enhance cytotoxic activity against cancer cells, often by improving inhibition of mammalian topoisomerase II.[6][7]
-
4-Hydroxy (4-oxo) Group: The 4-oxoquinoline core is crucial for the mechanism of action of many quinolone-based compounds, including their ability to inhibit topoisomerases by stabilizing the enzyme-DNA cleavage complex.[8]
-
6-Methoxy Group: Methoxy substitutions on aromatic rings can influence the electronic properties and metabolic stability of a compound, potentially enhancing its interaction with target proteins and improving its drug-like properties.[9]
-
3-Carboxylate Group: Modifications at the C-3 position are known to be critical for the biological activity of quinolones. The ethyl carboxylate moiety can significantly influence the compound's lipophilicity and cytotoxic activity.[6]
Given these structural features, this compound is a compelling candidate for investigation as a novel anticancer agent. This guide provides detailed protocols for its initial in vitro characterization.
Proposed Mechanism of Action: Dual Kinase and Topoisomerase Inhibition
Based on its structural similarity to known anticancer quinolones, a plausible mechanism of action for this compound involves the dual inhibition of critical cellular targets. Quinolone derivatives are well-documented inhibitors of various protein kinases involved in oncogenic signaling pathways, such as PI3K/Akt/mTOR and RAF/MEK/ERK.[10][11] Additionally, the fluoroquinolone core is a classic inhibitor of DNA topoisomerases, enzymes essential for DNA replication and repair.[7][8] Inhibition of these enzymes leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells.
Below is a diagram illustrating the proposed dual-inhibitory effect on key cancer signaling and replication pathways.
Caption: General experimental workflow for in vitro evaluation of the compound.
Conclusion and Future Directions
This compound represents a promising chemical entity for anticancer drug discovery, leveraging the well-established potential of the quinoline scaffold. The protocols outlined in this application note provide a robust starting point for its initial in vitro characterization. Positive results from these assays, such as potent low-micromolar IC50 values against cancer cell lines with selectivity over non-cancerous cells and the induction of apoptosis, would warrant further investigation. Subsequent studies could include cell cycle analysis, specific kinase inhibition assays, and topoisomerase activity assays to further elucidate its precise mechanism of action. [8][12]These foundational studies are critical for advancing this and similar compounds through the drug discovery pipeline.
References
-
Structure-activity relationship of fluoroquinolones as anticancer agents. ResearchGate. Available at: [Link]
-
Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI. Available at: [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library. Available at: [Link]
-
Drug repurposing of fluoroquinolones as anticancer agents in 2023. Royal Society of Chemistry. Available at: [Link]
-
Review on recent development of quinoline for anticancer activities. ScienceDirect. Available at: [Link]
-
(PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. Available at: [Link]
-
Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. Available at: [Link]
-
Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Bentham Science. Available at: [Link]
-
New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. NCBI. Available at: [Link]
-
Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. Available at: [Link]
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. IntechOpen. Available at: [Link]
-
an overview of quinoline derivatives as anti-cancer agents. ResearchGate. Available at: [Link]
-
Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. Available at: [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. Available at: [Link]
-
Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. Available at: [Link]
-
Structure-activity relationships of the fluoroquinolones. NCBI. Available at: [Link]
-
Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities. NCBI. Available at: [Link]
-
(PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. Available at: [Link]
-
Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. PubMed. Available at: [Link]
-
Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Bentham Science. Available at: [Link]
-
Ethyl (4-hydroxy-7-methoxy)quinoline-3-carboxylate | Tetrahedron. Tetrahedron. Available at: [Link]
-
(PDF) Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. ResearchGate. Available at: [Link]
-
Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. Available at: [Link]
-
4-hydroxy-7-methoxyquinoline-3-carboxylic acid ethyl ester. Chongqing Chemdad Co., Ltd. Available at: [Link]
-
Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate | C14H15NO4 | CID 721188. PubChem. Available at: [Link]
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. benthamscience.com [benthamscience.com]
- 5. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Strategic Guide to the Derivatization of Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate for Biological Screening
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] This guide provides a comprehensive framework for the strategic derivatization of a specific, highly functionalized quinoline core: Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate. We present detailed protocols for targeted modifications at three key reactive sites—the C4-hydroxyl, the C3-ester, and the N1-nitrogen—to generate a chemically diverse library of novel compounds. The rationale behind each synthetic choice is discussed, emphasizing the creation of molecules with high potential for biological activity. Furthermore, we outline standardized protocols for primary biological screening, including anticancer and antibacterial assays, to enable the efficient evaluation of the synthesized library. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of new therapeutic agents.
The Core Scaffold: Analysis and Synthetic Origin
The starting material, this compound, is a promising scaffold for several reasons. The fluorine atom at C7 can enhance metabolic stability and binding affinity, while the methoxy group at C6 influences electronic properties and provides a potential metabolic site. The three primary handles for chemical modification offer orthogonal routes to a diverse set of analogues.
A plausible and efficient method for the synthesis of this core scaffold is the Gould-Jacobs reaction. This involves the reaction of a substituted aniline, in this case, 4-fluoro-3-methoxyaniline, with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization. A similar synthesis for a related trifluoromethyl-substituted quinoline carboxylate has been well-documented, proceeding via heating the initial adduct in a high-boiling point solvent like Dowtherm A to facilitate the intramolecular cyclization.[3]
The key reactive sites for the derivatization strategies discussed herein are highlighted below:
-
C4-Hydroxyl Group: Tautomerizes with the 4-quinolone form. It can be readily converted into a reactive leaving group (e.g., chloride), enabling nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
-
C3-Ethyl Carboxylate: This ester can be hydrolyzed to the corresponding carboxylic acid, a versatile precursor for amide bond formation with a vast library of available amines.
-
N1-Quinoline Nitrogen: The nitrogen atom can be alkylated to introduce substituents that can modulate solubility, cell permeability, and target engagement.
Derivatization Strategies & Experimental Protocols
A systematic approach to derivatization allows for the exploration of structure-activity relationships (SAR). The following sections detail validated protocols for modifying each key functional group.
Modification at C4: Halogenation and Suzuki-Miyaura Cross-Coupling
Transforming the C4-hydroxyl into a carbon-based substituent via cross-coupling is a powerful strategy for generating novel biaryl or alkyl-aryl structures. This first requires converting the hydroxyl into a more reactive leaving group, typically a halide.
Rationale: The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is a standard transformation that activates the C4 position for subsequent nucleophilic substitution or cross-coupling reactions.[4][5] Phosphorus oxychloride (POCl₃) is a highly effective and common reagent for this purpose. The reaction proceeds via the formation of a chlorophosphate intermediate, which is then displaced by a chloride ion.
-
Materials:
-
This compound (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (10-15 eq)
-
Toluene (optional, as solvent)
-
Round-bottom flask with reflux condenser
-
Ice bath, heating mantle
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Carefully add phosphorus oxychloride (10-15 eq) to the flask at room temperature. The reaction can be performed neat or in a high-boiling inert solvent like toluene.
-
Heat the reaction mixture to reflux (approx. 110-120°C) and maintain for 3-5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
After completion, cool the mixture to room temperature and then carefully pour it onto crushed ice in a separate beaker with vigorous stirring. Caution: This is a highly exothermic and gas-evolving quenching process. Perform in a well-ventilated fume hood.
-
Neutralize the acidic aqueous solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous layer with DCM or EtOAc (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Ethyl 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
-
Rationale: The Suzuki-Miyaura cross-coupling is one of the most robust and versatile methods for forming C-C bonds.[6][7] It involves the palladium-catalyzed reaction between an organohalide (our 4-chloroquinoline) and an organoboron compound (e.g., an arylboronic acid). This protocol allows for the introduction of a wide variety of aryl or heteroaryl substituents at the C4 position, significantly expanding the chemical diversity of the library.[8]
-
Materials:
-
Ethyl 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst, e.g., Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (3-5 mol%) or Pd(OAc)₂ with a suitable ligand.[8][9]
-
Base, e.g., Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2-3 eq)
-
Solvent system, e.g., 1,4-Dioxane and Water (3:1 or 4:1 ratio)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a Schlenk flask, add Ethyl 4-chloro-7-fluoro-6-methoxyquinoline-3-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to remove oxygen, which can deactivate the catalyst.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 6-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure C4-aryl derivative.
-
Modification at C3: Amide Bond Formation
The C3-ester is an ideal handle for creating a library of amides. Amide bonds are prevalent in pharmaceuticals as they are metabolically stable and can form crucial hydrogen bond interactions with biological targets. This two-step process involves hydrolysis of the ester followed by amide coupling.
Rationale: Basic hydrolysis (saponification) is a straightforward method to convert the ethyl ester into the corresponding carboxylic acid. The resulting carboxylate salt is protonated during an acidic workup to yield the final product, which is the substrate for the subsequent amide coupling step.
-
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 eq)
-
Solvent system: Tetrahydrofuran (THF) and Water (e.g., 2:1)
-
Hydrochloric acid (HCl), 1M solution
-
Round-bottom flask
-
-
Procedure:
-
Dissolve the starting ester (1.0 eq) in a mixture of THF and water in a round-bottom flask.
-
Add the base (e.g., LiOH, 2.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 2-6 hours.
-
Monitor the reaction by TLC until the starting ester spot has disappeared.
-
Cool the mixture in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylic acid. The product can be used in the next step, often without further purification.
-
Rationale: Direct condensation of a carboxylic acid and an amine to form an amide bond requires activation of the carboxylic acid.[10] Coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are highly effective.[11][12] EDC converts the carboxylic acid into a reactive O-acylisourea intermediate, which is readily attacked by the amine. HOBt minimizes side reactions and reduces the risk of racemization if chiral amines are used.[12]
-
Materials:
-
7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylic acid (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.1 eq)
-
Organic base, e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 eq)
-
Dry polar aprotic solvent, e.g., Dimethylformamide (DMF) or Dichloromethane (DCM)
-
-
Procedure:
-
To a round-bottom flask, dissolve the carboxylic acid (1.0 eq), the desired amine (1.1 eq), EDC (1.2 eq), and HOBt (1.1 eq) in dry DMF.[13]
-
Add the organic base (DIPEA, 2.0 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Once complete, dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide derivative.
-
Modification at N1: N-Alkylation
Rationale: N-alkylation of the quinoline ring can significantly alter the physicochemical properties of the molecule, such as lipophilicity and basicity, which can impact its pharmacokinetic profile.[14] A common method involves deprotonation of the N-H tautomer (of the 4-quinolone form) with a suitable base, followed by reaction with an alkylating agent.
-
Materials:
-
This compound (1.0 eq)
-
Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.2 eq)
-
Base, e.g., Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5-2.0 eq)
-
Dry polar aprotic solvent, e.g., DMF or Acetonitrile
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the starting quinolone (1.0 eq) and dry DMF.
-
Add the base (e.g., K₂CO₃, 2.0 eq) and stir the suspension for 15-30 minutes.
-
Add the alkylating agent (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture for 4-12 hours. The reaction can be gently heated (e.g., to 60°C) to accelerate conversion.[15]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the N-alkylated quinolone.
-
Biological Screening Strategy
The newly synthesized library of derivatives should be subjected to a systematic biological screening cascade to identify compounds with promising activity. Quinolines have demonstrated a wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory effects.[1][16][17]
Primary Screening Assays
Initial screening should focus on broadly applicable assays to identify hits for further investigation.
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard initial screening method to measure the cytotoxic or antiproliferative effects of compounds on cancer cell lines.[18] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.
-
Procedure Outline:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[19]
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each active compound.
-
Rationale: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20] The broth microdilution method is a standardized and efficient way to determine the MIC for a large number of compounds.
-
Procedure Outline:
-
Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
Data Presentation and Analysis
Screening data should be organized systematically to facilitate SAR analysis.
| Compound ID | R¹ (N1-substituent) | R² (C3-substituent) | R³ (C4-substituent) | IC₅₀ (μM) vs. MCF-7[1][16] | MIC (μg/mL) vs. S. aureus[20] |
| Parent | H | -OEt | -OH | >100 | >128 |
| Lib-001 | -CH₃ | -OEt | -OH | Data | Data |
| Lib-002 | H | -NH-benzyl | -OH | Data | Data |
| Lib-003 | H | -OEt | -Phenyl | Data | Data |
| ...etc. | ... | ... | ... | ... | ... |
| Table 1: Example template for organizing derivatization and biological screening data. |
Workflow Visualizations
The following diagrams illustrate the overall strategic workflows for derivatization and screening.
Caption: Detailed chemical transformation pathways for modifications at the C4 and C3 positions.
Conclusion
This guide provides a robust and experimentally grounded framework for the derivatization of this compound. By systematically applying the detailed protocols for modification at the C4, C3, and N1 positions, researchers can efficiently generate a diverse library of novel quinoline analogues. The outlined screening strategies offer a clear path to evaluating these compounds for potential therapeutic applications, particularly in the fields of oncology and infectious diseases. The inherent versatility of the quinoline scaffold, combined with the strategic derivatization approaches presented here, establishes a powerful platform for the discovery of next-generation drug candidates.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. BenchChem Technical Support.
-
Ahmad, S., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(14), 1730-1743. Available from: [Link]
-
Naik, P., et al. (2015). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. Available from: [Link]
-
Ahmad, S., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(11), 1438-1451. Available from: [Link]
- Ahmad, S., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of Aminoquinolines. BenchChem Technical Support.
-
Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. Available from: [Link]
- BenchChem. (2025). Biological activity screening of novel quinolin-2-one derivatives. BenchChem Technical Support.
-
Gorgani, L., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules, 26(7), 2045. Available from: [Link]
-
Zhang, H., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Molecules, 25(21), 5085. Available from: [Link]
- ChemicalBook. (n.d.). ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis.
- BenchChem. (2025). Green Synthesis of Quinoline Derivatives: Application Notes and Protocols. BenchChem Technical Support.
- Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Chemistry Portal.
-
Anonymous. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. Available from: [Link]
- Kumar, S., et al. (2014). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 6(1), 137-142.
-
Zhang, C., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 522. Available from: [Link]
- Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti.
-
Tomar, R., et al. (2018). Methods for the synthesis of quinoline-3-carboxamides. ResearchGate. Available from: [Link]
-
Ellson, J., et al. (2024). DOT Language. Graphviz. Available from: [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Sketchviz. Available from: [Link]
-
Anonymous. (2025). Synthesis of new arylated Quinolines by Suzuki cross coupling. ResearchGate. Available from: [Link]
-
Ramakrishna, K., et al. (2021). Alkylation of quinoline derivatives. ResearchGate. Available from: [Link]
-
Holtz, C. (n.d.). Simple Graph - GraphViz Examples and Tutorial. University of Washington. Available from: [Link]
-
Riehl, S. (2024). User Guide — graphviz 0.21 documentation. graphviz.org. Available from: [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman.
- Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
-
Al-Masoudi, A., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega, 8(13), 12133–12145. Available from: [Link]
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
-
Reddy, J. R. C., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 562-568. Available from: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available from: [Link]
-
An, G., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 26(11), 3321. Available from: [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides. BenchChem Technical Support.
-
Osadchii, S. A., et al. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2022(2), M1367. Available from: [Link]
-
Cristiano, M. L. S., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Available from: [Link]
Sources
- 1. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. hepatochem.com [hepatochem.com]
- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid [organic-chemistry.org]
- 16. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
A Robust, Stability-Indicating HPLC Method for the Analysis of Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a comprehensive guide to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate. Quinolone derivatives are a significant class of compounds in pharmaceutical development, often serving as key intermediates or active pharmaceutical ingredients (APIs).[1] A reliable and robust analytical method is therefore essential for quality control, stability testing, and impurity profiling during the drug development process.[2][3] This document provides a detailed protocol, explains the scientific rationale behind the methodological choices, and outlines a validation strategy in accordance with International Council for Harmonisation (ICH) guidelines.[4]
Introduction and Analytical Objective
This compound is a substituted quinolone, a heterocyclic scaffold known for a wide range of biological activities.[5] The accurate quantification of this compound and its potential impurities is critical for ensuring product quality and safety. High-performance liquid chromatography (HPLC) is the predominant analytical technique in the pharmaceutical industry for this purpose, offering high resolution, sensitivity, and reproducibility.[3][6]
The primary objective of this work is to establish a stability-indicating HPLC method. This requires a method specific enough to separate the main compound from any potential degradation products that may form under stress conditions, such as exposure to acid, base, oxidation, heat, and light.[7][8] This ensures that the method can accurately measure the compound's purity and stability over time.[8]
Physicochemical Properties and Method Development Rationale
A successful HPLC method development process begins with an understanding of the analyte's physicochemical properties.[2]
-
Structure and Polarity : The target molecule contains a quinoline core, which is aromatic and moderately nonpolar. The presence of a hydroxyl group, a methoxy group, and a carboxylate ester introduces polarity. This amphiphilic nature makes reversed-phase chromatography an ideal choice for separation.[9]
-
Chromophore for UV Detection : The conjugated aromatic ring system of the quinoline core acts as a strong chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer.[10] A wavelength scan should be performed to determine the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity for the analyte and its potential impurities.[9] For quinoline derivatives, this is often in the 220-350 nm range.
-
Ionization (pKa) : The 4-hydroxy group on the quinoline ring can exhibit acidic properties. Controlling the pH of the mobile phase is crucial to maintain a consistent ionization state of the analyte during analysis. An acidic mobile phase (e.g., pH 2.5-4.0) will suppress the deprotonation of the hydroxyl group, leading to better retention and improved peak shape on a C18 column.
Selection of Chromatographic Mode
Reversed-Phase HPLC (RP-HPLC) was selected as the most suitable chromatographic mode. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar.[9] This setup is highly effective for separating compounds of moderate polarity like the target analyte.
Column and Mobile Phase Selection
-
Stationary Phase : A C18 (octadecylsilane) column is the most common and versatile stationary phase in reversed-phase chromatography and serves as an excellent starting point for method development.[9] A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm typically provides a good balance between resolution, efficiency, and backpressure.[10]
-
Mobile Phase : A mixture of an aqueous buffer and an organic solvent is used.
-
Organic Solvent : Acetonitrile is often preferred over methanol as it generally provides lower backpressure and better UV transparency.
-
Aqueous Phase : An acidic buffer, such as 0.1% formic acid or phosphoric acid in water, is used to control the pH and ensure sharp, symmetrical peaks by suppressing analyte ionization.
-
-
Elution Mode : A gradient elution method is recommended for initial development.[10] This allows for the effective separation of the main peak from any early-eluting polar impurities and late-eluting nonpolar degradants. An initial gradient run can scan a wide range of organic phase concentrations (e.g., 10% to 90% acetonitrile) to determine the optimal elution conditions.[10]
Detailed Experimental Protocol
Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance, pH meter, volumetric flasks, and pipettes.
-
This compound reference standard.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (analytical grade or higher).
Preparation of Solutions
-
Mobile Phase A (Aqueous) : 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.
-
Mobile Phase B (Organic) : Acetonitrile.
-
Diluent : A mixture of Acetonitrile and Water (50:50, v/v) is typically a suitable solvent for quinolone derivatives.[6]
-
Standard Stock Solution (1 mg/mL) : Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (e.g., 0.1 mg/mL) : Dilute 1.0 mL of the stock solution to 10.0 mL with the diluent.
Proposed Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC analysis.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good efficiency and resolution for a wide range of compounds.[9] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Acidic pH improves peak shape; acetonitrile is a common organic modifier. |
| Elution Mode | Gradient | Ensures separation of impurities with a wide range of polarities.[10] |
| Gradient Program | Time (min) | %B |
| 0.0 | 20 | |
| 15.0 | 80 | |
| 17.0 | 80 | |
| 17.1 | 20 | |
| 20.0 | 20 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detector | PDA/UV-Vis at λmax | λmax should be determined experimentally (e.g., ~254 nm or ~320 nm).[10] |
| Injection Volume | 10 µL | A typical volume to avoid column overloading. |
| Run Time | 20 minutes | Allows for elution of the main peak and any late-eluting impurities. |
Method Validation Protocol (ICH Q2(R2))
To ensure the method is suitable for its intended purpose, it must be validated according to ICH guidelines.[4] Validation demonstrates that the analytical procedure is reliable, reproducible, and accurate.[11][12]
Caption: A workflow diagram illustrating the key stages of HPLC method validation as per ICH Q2(R2) guidelines.
Step-by-Step Validation Experiments:
-
System Suitability : Before each validation experiment, inject the working standard solution five or six times. The system is suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.[13]
-
Specificity (Forced Degradation Study) : Perform a forced degradation study (see Section 5) to demonstrate that the method can separate the analyte from its degradation products.[8] Peak purity analysis using a PDA detector should be performed to confirm that the analyte peak is spectrally homogeneous.
-
Linearity and Range : Prepare a series of at least five concentrations of the analyte (e.g., from 50% to 150% of the working concentration). Plot a graph of peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.[11]
-
Accuracy : Analyze samples with known amounts of added analyte (spiked samples) at three concentration levels (e.g., 80%, 100%, and 120%) in triplicate. Accuracy is expressed as the percentage recovery, which should typically be within 98.0% to 102.0%.[14]
-
Precision :
-
Repeatability (Intra-assay) : Analyze six replicate samples of the working standard solution on the same day, with the same analyst and instrument. The %RSD should be ≤ 2.0%.
-
Intermediate Precision : Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of data should be within acceptable limits (typically ≤ 2.0%).[13]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ) : Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the linearity curve.[14]
-
Robustness : Intentionally make small variations to the method parameters (e.g., ±2°C in column temperature, ±0.1 unit of mobile phase pH, ±5% in organic composition) and assess the impact on the results. The method is robust if the results remain unaffected by these minor changes.
Forced Degradation Study Protocol
Forced degradation studies are essential to establish the stability-indicating nature of the method.[7] The goal is to achieve 5-20% degradation of the active substance.[8]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. database.ich.org [database.ich.org]
- 5. hammer.purdue.edu [hammer.purdue.edu]
- 6. asianjpr.com [asianjpr.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. demarcheiso17025.com [demarcheiso17025.com]
- 14. actascientific.com [actascientific.com]
Elucidation of Mass Spectrometric Fragmentation Pathways of Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate
An Application Note from the Senior Scientist's Desk
Abstract
This application note provides a detailed guide to the fragmentation analysis of Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate using electrospray ionization tandem mass spectrometry (ESI-MS/MS). Quinolone derivatives are a significant class of compounds in medicinal chemistry, and understanding their structural characteristics is paramount for drug development and quality control.[1][2] This document outlines optimized protocols for sample preparation and instrument setup and provides an in-depth discussion of the collision-induced dissociation (CID) pathways. Key fragmentation patterns involving the ethyl carboxylate group, the methoxy substituent, and the core quinolone structure were identified, including characteristic neutral losses of ethanol (C₂H₅OH), carbon monoxide (CO), and water (H₂O). The presented data and methodologies offer a robust framework for the structural confirmation and identification of this molecule and its related analogues in various research and development settings.
Introduction
Quinolone and fluoroquinolone derivatives represent a cornerstone in the development of synthetic antibiotics and other therapeutic agents.[2][3] Their efficacy is closely tied to their specific substitution patterns, making unambiguous structural characterization a critical step in their synthesis and analysis. Tandem mass spectrometry (MS/MS) is a powerful analytical technique for obtaining detailed structural information from a minimal amount of sample.[4][5] By coupling soft ionization techniques like Electrospray Ionization (ESI) with fragmentation methods such as Collision-Induced Dissociation (CID), we can systematically break down a molecule and deduce its original structure from the resulting fragment ions.[6][7]
This guide focuses on this compound, a substituted quinolone featuring several functional groups that yield predictable and informative fragmentation patterns. We will explore the fragmentation behavior of:
-
The ethyl carboxylate side chain.
-
The 4-hydroxy and 6-methoxy groups on the aromatic core.
-
The foundational quinoline ring system.
The objective is to provide researchers, scientists, and drug development professionals with a comprehensive protocol and the scientific rationale behind the fragmentation behavior of this compound class, enabling confident structural verification.
Experimental Design and Protocols
Rationale for Experimental Choices
-
Ionization Mode: Positive mode ESI (+ESI) was selected. The quinolone core contains a nitrogen atom that is a site of basicity, readily accepting a proton to form a stable protonated molecule [M+H]⁺. This provides a strong precursor ion signal for subsequent fragmentation experiments.
-
Instrumentation: A triple quadrupole or Q-TOF mass spectrometer is ideal for this work. These instruments allow for the selection of the [M+H]⁺ precursor ion in the first stage, fragmentation via CID in the collision cell (q2), and analysis of the resulting fragment ions in the final stage.[7]
-
Solvent System: A standard mobile phase of methanol or acetonitrile with a small amount of formic acid (0.1%) is used. The organic solvent facilitates desolvation in the ESI source, while the formic acid ensures an acidic environment to promote protonation of the analyte.
Experimental Workflow Diagram
The overall process from sample preparation to data analysis is outlined below. This workflow ensures reproducibility and systematic data acquisition.
Caption: A streamlined workflow from sample preparation to final structural analysis.
Protocol: Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.
-
Working Solution: Create a working solution by diluting the stock solution to a final concentration of 1 µg/mL. The diluent should be a 50:50 (v/v) mixture of methanol and deionized water containing 0.1% formic acid to aid ionization.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before infusion.
Protocol: Mass Spectrometer Setup
The following parameters are provided as a starting point and should be optimized for the specific instrument in use.
| Parameter | Setting | Rationale |
| Ion Source | Electrospray Ionization (ESI) | Ideal for polar, medium molecular weight compounds. |
| Polarity | Positive | The quinolone nitrogen is readily protonated. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume for stable ion generation. |
| Cone Voltage | 30 V | A moderate voltage to transfer ions into the mass analyzer without causing in-source fragmentation. |
| Desolvation Temperature | 350 °C | Ensures efficient solvent evaporation. |
| Desolvation Gas Flow | 600 L/Hr (Nitrogen) | Aids in the desolvation process. |
| MS1 Scan Range | m/z 50 - 500 | Covers the expected mass of the precursor ion and potential low-mass fragments. |
| MS/MS Settings | ||
| Precursor Ion | m/z 266.1 (Calculated [M+H]⁺) | Isolation of the protonated molecule for fragmentation. |
| Collision Gas | Argon | An inert gas commonly used for CID.[7] |
| Collision Energy (CE) | Ramped 10 - 40 eV | A range of energies is used to observe both low-energy (rearrangement) and high-energy fragmentations. |
Results and Discussion: Fragmentation Analysis
The analysis of this compound (C₁₃H₁₂FNO₄, Monoisotopic Mass: 265.0753 Da) in positive ESI mode reveals a strong signal for the protonated molecule [M+H]⁺ at m/z 266.1 . Tandem MS analysis (MS/MS) of this precursor ion yields a rich fragmentation spectrum, which can be rationalized through several competing and sequential pathways originating from the molecule's distinct functional groups.
Summary of Major Fragment Ions
| Precursor Ion [M+H]⁺ (m/z) | Observed Fragment (m/z) | Neutral Loss (Da) | Proposed Identity of Neutral Loss | Proposed Fragment Structure |
| 266.1 | 220.1 | 46 | C₂H₅OH (Ethanol) | [M+H - C₂H₅OH]⁺ |
| 266.1 | 248.1 | 18 | H₂O (Water) | [M+H - H₂O]⁺ |
| 248.1 | 220.1 | 28 | CO (Carbon Monoxide) | [M+H - H₂O - CO]⁺ |
| 220.1 | 192.1 | 28 | CO (Carbon Monoxide) | [M+H - C₂H₅OH - CO]⁺ |
| 266.1 | 238.1 | 28 | C₂H₄ (Ethylene) | [M+H - C₂H₄]⁺ (via McLafferty Rearrangement) |
| 238.1 | 192.1 | 46 | COOH₂ (Formic Acid) | [M+H - C₂H₄ - COOH₂]⁺ |
Proposed Fragmentation Pathways
The fragmentation of the protonated molecule is dominated by losses from the ethyl carboxylate group and subsequent cleavages of the quinolone core.
Pathway A: Loss from the Ethyl Ester Group
The most prominent fragmentation route begins with the ethyl carboxylate substituent.
-
Loss of Ethanol (m/z 266.1 → 220.1): A common fragmentation for ethyl esters is the neutral loss of ethanol (46 Da). This proceeds through a charge-remote mechanism, resulting in a highly stabilized acylium-like ion.
-
Loss of Ethylene (m/z 266.1 → 238.1): A McLafferty-type rearrangement can occur where a gamma-hydrogen from the ethyl group is transferred to the carbonyl oxygen, leading to the elimination of a neutral ethylene molecule (28 Da).[8] This leaves a fragment corresponding to the carboxylic acid form of the molecule.
Pathway B: Cleavage of the Quinolone Core
These fragmentations can occur on the initial precursor ion or on fragments generated from Pathway A.
-
Loss of Water (m/z 266.1 → 248.1): The 4-hydroxy group can be readily eliminated as a neutral water molecule (18 Da), a characteristic fragmentation for hydroxyquinolines.[3]
-
Loss of Carbon Monoxide (m/z 248.1 → 220.1 or m/z 220.1 → 192.1): Following other initial losses, the 4-keto group (in the tautomeric quinolone form) can be eliminated as carbon monoxide (28 Da). This is a well-documented fragmentation pathway for 4-quinolone structures.[3][9] The observation of the m/z 220.1 fragment from two different routes (266.1 → 220.1 and 266.1 → 248.1 → 220.1) explains its often high relative abundance in the spectrum.
The diagram below illustrates these primary, competing fragmentation pathways.
Caption: Major fragmentation routes for the protonated molecule [M+H]⁺.
Conclusion
The tandem mass spectrometric analysis of this compound provides clear and predictable fragmentation patterns that are highly useful for its structural confirmation. The primary pathways involve the loss of ethanol from the ethyl ester, followed by sequential losses of water and carbon monoxide from the quinolone core. These characteristic neutral losses serve as a reliable diagnostic fingerprint for this compound and its structurally related analogues. The protocols and data presented herein establish a validated method for the routine analysis of this important class of molecules, supporting research and development in medicinal chemistry and pharmaceutical sciences.
References
-
Title: Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Source: PMC - NIH URL: [Link]
-
Title: MASS SPECTRA OF OXYGENATED QUINOLINES. Source: Canadian Science Publishing URL: [Link]
-
Title: Decay Mechanisms of Protonated 4-Quinolone Antibiotics After Electrospray Ionization and Ion Activation. Source: Journal of the American Society for Mass Spectrometry URL: [Link]
-
Title: Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Source: Asian Journal of Chemistry URL: [Link]
-
Title: Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. Source: PMC - NIH URL: [Link]
-
Title: Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. Source: ResearchGate URL: [Link]
-
Title: Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. Source: KoreaMed URL: [Link]
-
Title: Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Source: PubMed URL: [Link]
-
Title: Collision-induced dissociation. Source: Wikipedia URL: [Link]
-
Title: Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Source: PMC - NIH URL: [Link]
-
Title: common fragmentation mechanisms in mass spectrometry. Source: YouTube URL: [Link]
-
Title: Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Source: PubMed URL: [Link]
-
Title: Identification of Aromatic Fatty Acid Ethyl Esters. Source: Tesis Doctorales en Red URL: [Link]
-
Title: Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. Source: ResearchGate URL: [Link]
-
Title: Mass Spectrometry Fragmentation Part 1. Source: YouTube URL: [Link]
-
Title: Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Source: ResearchGate URL: [Link]
-
Title: Interpretation of the following mass spectrum. Source: Chemistry Stack Exchange URL: [Link]
-
Title: Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Source: MDPI URL: [Link]
Sources
- 1. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KoreaMed [koreamed.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Application Note & Protocol: A Comprehensive Guide to the N-Alkylation of 4-Hydroxyquinoline-3-carboxylates
Abstract
The 4-quinolone-3-carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the core of numerous antibacterial agents.[1] The strategic modification of this scaffold, particularly at the N-1 position, is a critical step in the development of potent therapeutic agents, as it directly influences their pharmacokinetic and pharmacodynamic properties.[2] This document provides a detailed protocol and in-depth scientific rationale for the N-alkylation of 4-hydroxyquinoline-3-carboxylate esters, a key intermediate in the synthesis of these vital compounds. We will explore the underlying reaction mechanism, provide a robust, step-by-step experimental procedure, discuss key optimization parameters, and offer troubleshooting guidance to empower researchers in drug discovery and development.
Introduction: The Significance of the 4-Quinolone Scaffold
The quinolone motif is a privileged structure in drug development, most notably for its role in antibacterial drugs that target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] The journey of quinolones began with the discovery of nalidixic acid, and subsequent generations of "fluoroquinolones" have demonstrated the profound impact of structural modifications.[1] Alkylation at the N-1 position of the quinolone ring is a well-established strategy to enhance antibacterial potency and broaden the spectrum of activity.[3] Therefore, a reliable and well-understood protocol for this transformation is indispensable for chemists synthesizing novel analogs for structure-activity relationship (SAR) studies.
The starting material for this protocol, an ester of 4-hydroxyquinoline-3-carboxylic acid, is itself typically synthesized via classic named reactions such as the Gould-Jacobs reaction.[4][5] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the quinolone core.[6][7] While modern adaptations using microwave irradiation or reagents like Eaton's reagent have improved efficiency, the fundamental scaffold remains a product of this robust synthetic route.[6][7]
Part 1: Reaction Mechanism and Scientific Rationale
The N-alkylation of ethyl 4-hydroxyquinoline-3-carboxylate is a nucleophilic substitution reaction. The process hinges on the acidic nature of the N-H proton, which is part of an amide-like vinylogous system. The reaction proceeds through two primary, well-defined steps:
-
Deprotonation: The quinolone starting material exists in tautomeric equilibrium between the 4-hydroxy (enol) form and the 4-oxo (keto) form, with the keto form being predominant. A suitable base abstracts the acidic proton from the nitrogen atom at position 1. This generates a resonance-stabilized enolate anion, which acts as the key nucleophilic intermediate. The choice of base is critical; it must be strong enough to deprotonate the nitrogen but not so strong as to promote unwanted side reactions. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).
-
Nucleophilic Attack (Sₙ2): The resulting anion attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide) in a classic Sₙ2 mechanism. This forms the new N-C bond, yielding the desired N-alkylated product.
While O-alkylation is a potential competing pathway in similar heterocyclic systems, studies on 3-ethoxycarbonyl-4-oxo-quinolines have shown that the reaction proceeds selectively to the N-alkylated product without the formation of O-alkylated intermediates.[8] This selectivity is rationalized by Pearson's Hard and Soft Acids and Bases (HSAB) theory, where the nitrogen anion (a softer nucleophile) preferentially attacks the softer electrophilic carbon of the alkyl halide.[8]
Caption: Figure 1: N-Alkylation Reaction Mechanism.
Part 2: Detailed Experimental Protocol
This protocol provides a generalized method for the N-alkylation of ethyl 4-hydroxyquinoline-3-carboxylate using an alkyl halide.
Reagents & Materials:
-
Ethyl 4-hydroxyquinoline-3-carboxylate (1.0 eq)
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.1 - 1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser with a drying tube (CaCl₂ or Drierite)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl 4-hydroxyquinoline-3-carboxylate (1.0 eq) and anhydrous DMF (approx. 5-10 mL per mmol of substrate).
-
Addition of Base: Add finely powdered anhydrous potassium carbonate (2.0-3.0 eq) to the stirring solution.
-
Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 50-80 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide (see Table 1).
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The starting material should be consumed, and a new, typically less polar, product spot should appear. The reaction time can range from 2 to 24 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing cold water (approx. 5-10 times the volume of DMF).
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash them sequentially with water and then brine to remove residual DMF and salts.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexane) to yield the pure N-alkylated product.
Part 3: Optimization & Data
The success of the N-alkylation reaction is highly dependent on the choice of base, solvent, temperature, and the nature of the alkylating agent.
| Entry | Alkylating Agent (R-X) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield | Notes |
| 1 | Ethyl Iodide | K₂CO₃ | DMF | 60 | 6-12 | Good-Excellent | A standard, reliable condition for simple alkyl groups. |
| 2 | Benzyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 4-8 | Excellent | Benzyl bromide is highly reactive; a less polar solvent can be used. |
| 3 | Methyl Iodide | NaH | DMF | 50-60 | 1-8 | Excellent | NaH is a stronger, non-nucleophilic base suitable for less reactive systems, but requires anhydrous conditions.[9] |
| 4 | Isopropyl Bromide | Cs₂CO₃ | DMF | 80-100 | 12-24 | Moderate | Secondary halides are less reactive and may require a stronger base (Cs₂CO₃ is more soluble) and higher temperatures. |
Troubleshooting:
-
Low Conversion/No Reaction: If the starting material is not consumed, consider increasing the temperature, using a more reactive alkylating agent (iodide > bromide > chloride), or switching to a stronger base like sodium hydride (NaH). Ensure all reagents are anhydrous, especially when using NaH.
-
Multiple Products/Side Reactions: While N-alkylation is favored, side reactions can occur.[8] Ensure the temperature is not excessively high. Purification via column chromatography is usually effective at separating isomers or byproducts.
-
Difficult Purification: The product may co-elute with residual DMF. Thorough washing of the organic layer with water and brine during workup is crucial to minimize this.
Part 4: Workflow Visualization
The overall process from starting material synthesis to the final purified product can be visualized as follows.
Caption: Figure 2: General Experimental Workflow.
References
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. (Link provided via general search knowledge)
-
Kopera, E., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(23), 5767. Available at: [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
-
Cuevas-Yañez, E., et al. (2016). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 21(11), 1573. Available at: [Link]
-
Chen, Y. L., et al. (1996). Synthesis and antiproliferative activity of unsaturated quinoline derivatives. Journal of medicinal chemistry, 39(8), 1631–1637. Available at: [Link]
-
Makara, G., Keserű, G. M., & Kovács, A. (1994). On the mechanism of the alkylation of quinoline and naphthyridine derivatives. Journal of the Chemical Society, Perkin Transactions 2, (4), 591-594. Available at: [Link]
-
Kumar, A., et al. (2016). Copper-catalyzed synthesis of quinoline derivatives via tandem Knoevenagel condensation, amination and cyclization. RSC Advances, 6(32), 26867-26871. Available at: [Link]
-
Zhu, S., et al. (2015). Highly Enantioselective Catalytic Alkynylation of Quinolones: Substrate Scope, Mechanistic Studies, and Applications in the Syntheses of Chiral N-Heterocyclic Alkaloids and Diamines. Journal of the American Chemical Society, 137(46), 14862–14865. Available at: [Link]
-
Kotovshchikov, Y. N., et al. (2019). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 24(19), 3502. Available at: [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]
-
Organic Mechanisms. (2021). Knoevenagel Condensation Mechanism | Organic Chemistry. YouTube. Available at: [Link]
-
RSC Publishing. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Available at: [Link]
-
Khan, T., et al. (2018). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 23(3), 588. Available at: [Link]
-
ResearchGate. (n.d.). N- and O- alkylation of a quinolone fluorophore. Available at: [Link]
-
Antonov, V., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic and Medicinal Chemistry International Journal, 10(2). Available at: [Link]
-
Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437-2442. Available at: [Link]
-
Asahina, Y., et al. (2005). Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent. Journal of Medicinal Chemistry, 48(9), 3443-3446. Available at: [Link]
-
Semantic Scholar. (1978). The synthesis of l-alkyl-1,4-dihydro-4-quinolone-2-carboxylic acids. Available at: [Link]
-
MDPI. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]
- Google Patents. (n.d.). EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
-
Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-hydroxy-N-propyl-3-quinoline-carboxamide. Available at: [Link]
Sources
- 1. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. On the mechanism of the alkylation of quinoline and naphthyridine derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Application Note: Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate as a Putative Chemical Probe for Cancer Biology and Beyond
An in-depth guide for researchers, scientists, and drug development professionals on the application of Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate as a chemical probe.
Introduction: The Promise of the 4-Hydroxyquinoline Scaffold
The quinoline and quinolone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Derivatives of 4-hydroxyquinoline-3-carboxylic acid, in particular, have served as foundational building blocks for pharmaceuticals targeting bacterial infections and cancer.[1] The substitution pattern on the quinoline ring system dictates the compound's specific biological target and therapeutic potential. For instance, the introduction of a fluorine atom at the C-6 or C-7 position is a hallmark of the potent fluoroquinolone class of antibiotics, which act by inhibiting bacterial DNA gyrase.[2]
This compound (E-FHMQC) is a member of this versatile chemical class. While direct biological data for E-FHMQC is limited, its structural similarity to known cytotoxic,[3][4] antimicrobial,[3] and enzyme-inhibiting[5] agents makes it a compelling candidate for investigation as a novel chemical probe. This document provides a comprehensive guide for researchers to characterize the biological activity of E-FHMQC and develop its use as a probe to investigate cellular pathways, with a primary focus on its potential as an anticancer agent.
Physicochemical Properties of E-FHMQC
| Property | Value | Source |
| CAS Number | 851973-16-5 | [6] |
| Molecular Formula | C13H12FNO4 | Inferred |
| Molecular Weight | 265.24 g/mol | Inferred |
Postulated Mechanism of Action: Targeting Cancer Cell Proliferation
Based on extensive research into analogous quinoline derivatives, E-FHMQC is hypothesized to exert cytotoxic effects on cancer cells through one or more established mechanisms. Many quinoline-based compounds function as inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7] Others have been shown to inhibit key signaling kinases or induce programmed cell death through alternative pathways.[8]
The workflow for elucidating this mechanism would involve a tiered approach, starting with broad phenotypic screening and progressing to specific target validation.
Hypothetical Signaling Pathway The diagram below illustrates a potential mechanism where E-FHMQC inhibits a critical kinase (e.g., a receptor tyrosine kinase, RTK) or the tubulin network, leading to downstream signaling events that culminate in apoptosis.
Caption: Postulated mechanism of action for E-FHMQC.
Experimental Protocols: A Roadmap for Probe Characterization
This section provides detailed, step-by-step protocols to validate E-FHMQC as a chemical probe for cancer research. The causality behind these choices is to first establish a quantifiable biological effect (cytotoxicity) and then dissect the underlying cellular mechanism (apoptosis, cell cycle arrest).
Protocol 3.1: Initial Cytotoxicity Screening using MTT Assay
The MTT assay is a robust, colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability. This initial screen is crucial for determining the potency of E-FHMQC across different cancer cell lines and calculating its half-maximal inhibitory concentration (IC50).
Experimental Workflow: Cytotoxicity Screening
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate [mdpi.com]
- 3. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 851973-16-5 [m.chemicalbook.com]
- 7. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Cyclization Conditions for Quinoline Synthesis
Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and optimized protocols for the cyclization step in key quinoline syntheses. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, helping you navigate the common challenges encountered in these powerful, yet often sensitive, transformations.
General Troubleshooting & Optimization
This section addresses broad issues applicable to various quinoline synthesis methods.
FAQ 1: My quinoline synthesis consistently results in a low yield. What are the primary factors to investigate?
Low yield is a frequent challenge stemming from several interconnected factors. A systematic approach is crucial for diagnosis.[1][2]
Core Areas for Investigation:
-
Reaction Conditions: Traditional methods often rely on high temperatures and harsh acidic or basic catalysts, which can degrade starting materials and products.[1] Modern approaches often yield better results under milder conditions.
-
Catalyst Choice & Activity: The catalyst is pivotal.[2] An inappropriate or inactive catalyst can lead to low conversion or the formation of side products. Always use a fresh, pure catalyst and consider modern alternatives to classical strong acids.[1]
-
Solvent Selection: The reaction medium significantly influences efficiency and can affect the solubility of reactants and the reaction pathway.[1]
-
Competing Side Reactions: The primary cause of low yield is often the diversion of starting materials into undesired pathways. Self-condensation of carbonyl partners (aldol reactions) is a major competing reaction.[1]
Workflow for Troubleshooting Low Yields
This diagram outlines a logical workflow for diagnosing and resolving low-yield issues in quinoline synthesis.
Caption: A systematic approach to troubleshooting low yields.
Friedländer Synthesis Troubleshooting
The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1] It is renowned for its versatility but can be prone to specific side reactions.[3]
Q2: I am observing significant aldol self-condensation of my ketone starting material. How can this be mitigated?
This is a classic problem, especially under basic conditions, as the ketone can react with itself instead of the intended aminoaryl partner.[4]
Solutions:
-
Catalyst Selection: Shift from strong bases to acid catalysis. Lewis acids (e.g., metal triflates, MOFs) or Brønsted acids (e.g., p-TsOH, iodine) can effectively promote the desired condensation while minimizing base-catalyzed aldol reactions.[2][5] For example, molecular iodine (I₂) has been shown to be a highly efficient catalyst.[5]
-
Greener Conditions: Performing the reaction in water, sometimes without any catalyst at elevated temperatures (e.g., 70-100°C), can surprisingly give excellent yields and suppress side reactions.[4]
-
Microwave Irradiation: Using acetic acid as both the solvent and catalyst under microwave irradiation can dramatically reduce reaction times to minutes and provide excellent yields, often bypassing side-product formation.[6]
Optimized Protocol: Iodine-Catalyzed Friedländer Synthesis
This protocol utilizes a mild and efficient catalyst to minimize side reactions.
-
Reactant Mixture: In a clean round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).
-
Catalyst Addition: Add molecular iodine (I₂) (10 mol%, ~25 mg).
-
Reaction: Heat the reaction mixture to 80-100°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dissolve the crude mixture in ethyl acetate (20 mL).
-
Quenching: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 x 10 mL) to remove the iodine, followed by a brine wash (1 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Skraup & Doebner-von Miller Synthesis Troubleshooting
These related syntheses involve the reaction of anilines with glycerol (Skraup) or α,β-unsaturated carbonyls (Doebner-von Miller) under strong acid and oxidizing conditions.[7][8] They are powerful but notoriously aggressive reactions.
Q3: My Skraup synthesis is dangerously exothermic and produces a large amount of tar. How can I control the reaction?
The Skraup synthesis is famously exothermic and prone to tarring due to the harsh conditions.[9][10]
Control Measures:
-
Add a Moderator: Ferrous sulfate (FeSO₄) is the classic and most effective moderator.[9][11] It is believed to act as an oxygen carrier, smoothing the oxidation step and preventing the reaction from running out of control.[11] Boric acid can also be used.[9]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly through a dropping funnel while cooling the reaction vessel in an ice bath. Efficient stirring is critical to dissipate heat.[9]
-
Gentle Initiation: Heat the mixture gently to initiate the reaction. Once the exothermic phase begins, the external heat source should be removed immediately.[9]
Q4: The yield of my Doebner-von Miller reaction is very low due to the formation of a polymeric solid. How can I prevent this?
Polymerization of the α,β-unsaturated aldehyde or ketone is the most common side reaction in the Doebner-von Miller synthesis, catalyzed by the strong acid.[9][12]
Key Solution: Biphasic Reaction Medium
The most effective modern solution is to run the reaction in a biphasic system.[4][10] This sequesters the acid-sensitive carbonyl compound in a non-polar organic phase (e.g., toluene), limiting its contact with the strong acid in the aqueous phase and drastically reducing polymerization.[10][12]
| Parameter | Condition | Rationale & Effect on Side Reactions |
| Solvent System | Biphasic (e.g., water/toluene) | Sequesters the carbonyl compound, reducing acid-catalyzed polymerization.[12] |
| Reactant Addition | Slow, dropwise addition of the carbonyl | Maintains a low concentration of the carbonyl, disfavoring self-condensation.[12] |
| Catalyst | Lewis Acids (e.g., ZnCl₂, SnCl₄) | Can be milder than Brønsted acids, potentially reducing polymerization.[8][12] |
Optimized Protocol: Moderated Skraup Synthesis
This protocol incorporates a moderator to ensure a safer and more controlled reaction.
-
Apparatus: Assemble a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Charging Reactants: To the flask, add the aniline (1.0 eq), glycerol (3.0 eq), and ferrous sulfate heptahydrate (FeSO₄·7H₂O) (0.1 eq).[9]
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid (~2.5 eq) through the dropping funnel with constant stirring and cooling in an ice bath.
-
Oxidant: Add the oxidizing agent (e.g., nitrobenzene).
-
Reaction Initiation: Gently heat the mixture to initiate the reaction (typically around 100-120°C).
-
Control Exotherm: Once the reaction begins (indicated by bubbling and reflux), immediately remove the heat source. If the reaction becomes too vigorous, use the ice bath to cool the flask.
-
Completion: After the initial exothermic phase subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice and proceed with steam distillation or extraction to isolate the product from the tar.[9]
Combes Synthesis Troubleshooting
The Combes synthesis forms 2,4-disubstituted quinolines from the acid-catalyzed reaction of anilines and β-diketones.[5] A common challenge is controlling regioselectivity with unsymmetrical diketones.
Q5: I am getting a mixture of regioisomers in my Combes synthesis. How can I improve selectivity?
Regioselectivity is governed by a delicate balance of steric and electronic factors on both the aniline and the β-diketone.[4]
Influencing Factors:
-
Steric Hindrance: Increasing the steric bulk of one of the R groups on the β-diketone will favor cyclization at the less sterically hindered carbonyl position.[4]
-
Aniline Electronics: The electronic nature of substituents on the aniline is crucial. Electron-donating groups can activate the ortho position, while electron-withdrawing groups can influence the direction of cyclization differently.[4]
-
Acid Catalyst: While concentrated sulfuric acid is traditional, switching to polyphosphoric acid (PPA) can sometimes alter the ratio of regioisomers formed.[4]
Mechanism & Regioselectivity in Combes Synthesis
The diagram below illustrates the competing cyclization pathways that lead to different regioisomers.
Caption: Competing pathways determining regioselectivity in the Combes synthesis.
References
- BenchChem. (2025). optimizing solvent and base conditions for quinoline synthesis.
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- IIP Series. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- MDPI. (2023).
- PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- BenchChem. (2025).
- MDPI. (2023).
- Illinois Experts. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
- PubMed. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis.
- Oriental Journal of Chemistry. (2023).
- International Journal of Pharmaceutical Sciences. (2024).
- ResearchGate. (2017). Friedländer synthesis of quinolines 4 and 6.
- BenchChem. (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- BenchChem. (2025). optimizing reaction conditions for quinolinone synthesis.
- RSC Publishing. (2021).
- BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- PMC - NIH. (2023).
- ACS Publications. (2022). Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles.
- PMC - NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
- PMC - PubMed Central - NIH. (2016). Advances in polymer based Friedlander quinoline synthesis.
- ACS Sustainable Chemistry & Engineering. (2021). Synthesis of Quinolines: A Green Perspective.
- ACS Publications. (1942). The Chemistry of Quinolines.
- Taylor & Francis Online. (2023). A review on synthetic investigation for quinoline- recent green approaches.
- International Journal of Pharmaceutical Sciences. (2024).
- Wikipedia. (n.d.). Doebner–Miller reaction.
- Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained.
- Sinocure Chemical Group. (n.d.).
- Slideshare. (2015).
- Organic Syntheses Procedure. (n.d.). QUINOLINE.
- BenchChem. (2025).
- Wikipedia. (n.d.). Quinoline.
- Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers.
- ResearchGate. (2016).
- City Collegiate. (n.d.).
- ResearchGate. (2016).
- Science Madness. (2021).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. iipseries.org [iipseries.org]
- 6. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate
Last Updated: January 14, 2026
Welcome to the technical support center for the purification of Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this important quinoline derivative. Our goal is to equip you with the knowledge to overcome common challenges and ensure the high purity of your final product.
Introduction to the Purification Challenge
This compound is commonly synthesized via the Gould-Jacobs reaction.[1][2][3] This reaction involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization.[1][4] While effective, the reaction mixture often contains unreacted starting materials, intermediates, and side-products that necessitate a robust purification strategy. The acidic nature of the 4-hydroxy group and the basicity of the quinoline nitrogen can sometimes complicate purification, particularly when using silica gel chromatography.[5]
This guide will walk you through common issues and their solutions, from initial work-up to final polishing of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: The primary impurities typically stem from the Gould-Jacobs synthesis pathway and include:
-
Unreacted Starting Materials: 3-Fluoro-4-methoxyaniline and diethyl ethoxymethylenemalonate.
-
Intermediate Product: The acyclic intermediate, diethyl 2-(((3-fluoro-4-methoxyphenyl)amino)methylene)malonate, may be present if the cyclization is incomplete.[4]
-
Side-Products: Small amounts of polymeric or tar-like substances can form, especially if the reaction is overheated.[6] Additionally, hydrolysis of the ethyl ester to the corresponding carboxylic acid can occur, though this is less common under anhydrous reaction conditions.
Q2: My crude product has precipitated from the reaction mixture upon cooling. Is this pure enough for my next step?
A2: While precipitation upon cooling is a good sign of product formation, it is unlikely to be of high purity.[1] The precipitate will often contain occluded starting materials and the acyclic intermediate. It is highly recommended to proceed with a purification step like recrystallization or column chromatography to achieve high purity.[7]
Q3: What is the best initial purification strategy: recrystallization or column chromatography?
A3: The choice depends on the scale of your reaction and the impurity profile observed by Thin Layer Chromatography (TLC).
-
Recrystallization is often a good first choice for larger scale reactions (>1 g) if a suitable solvent can be found. It is a cost-effective and efficient method for removing most impurities.[7]
-
Column Chromatography is more suitable for smaller scale reactions or when impurities have similar solubility to the product. It offers better separation of closely related compounds.[7]
Troubleshooting Guide
Issue 1: I'm having trouble finding a good recrystallization solvent.
-
Problem: The compound either dissolves completely in the cold solvent or is insoluble even when hot.
-
Solution: A systematic approach to solvent selection is key. 4-hydroxyquinoline derivatives are often crystalline and respond well to recrystallization.
-
Single Solvent Screening: Test common solvents of varying polarities. Ethanol is often a good starting point for quinoline derivatives.[8][9] Other solvents to try include methanol, acetonitrile, ethyl acetate, and acetone.[10][11]
-
Solvent Pair System: If a single solvent is not effective, a two-solvent system is a powerful alternative.[8] A common strategy is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). Then, allow the mixture to cool slowly.
-
| Solvent System | Comments |
| Ethanol/Water | A good starting point. Dissolve in hot ethanol and add hot water. |
| Dichloromethane/Hexane | For less polar impurities. |
| Acetone/Hexane | Effective for a range of polarities.[8] |
| Ethyl Acetate/Hexane | Another good option for moderately polar compounds.[8] |
-
Pro Tip: The rule of thumb "like dissolves like" can be helpful. Given the ester and methoxy groups, solvents like ethyl acetate or acetone are logical choices.[8]
Issue 2: My compound is streaking or sticking to the baseline during column chromatography on silica gel.
-
Problem: The compound shows significant tailing on the TLC plate and elutes as a broad peak or not at all from the column.
-
Causality: This is a classic issue with compounds containing both acidic (4-hydroxy) and basic (quinoline nitrogen) functional groups on silica gel.[5] The acidic silanol groups on the silica surface can strongly interact with the basic nitrogen, leading to poor chromatographic performance.[5][12]
-
Solutions:
-
Add a Basic Modifier: Incorporating a small amount of a tertiary amine, such as triethylamine (NEt₃) or pyridine (0.5-2%), into your eluent system can neutralize the acidic sites on the silica gel, leading to sharper peaks and better elution.[5]
-
Use an Alternative Stationary Phase:
-
Work Quickly: Minimize the contact time between your compound and the silica gel by running the column as efficiently as possible.[5]
-
Issue 3: I'm not getting good separation between my product and the acyclic intermediate.
-
Problem: The Rf values of the product and the intermediate are very close on TLC.
-
Solution: Optimizing your mobile phase is crucial.
-
Adjusting Polarity: Systematically vary the ratio of your solvents. A common eluent system for quinoline derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or acetone.[12]
-
Step Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a step gradient can be employed. Start with a less polar solvent system to elute non-polar impurities, then incrementally increase the polarity to elute your product, leaving more polar impurities on the column.[12]
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid.
-
If using a solvent pair, add the "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
For maximum yield, place the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[7]
-
Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine the optimal eluent system that provides good separation of your product from impurities (target Rf ~0.3-0.4).
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent.[7] Carefully pack the column, ensuring a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.[7]
-
Elution: Begin eluting with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying your crude product.
Caption: Decision workflow for purification.
Purity Assessment
After purification, it is essential to assess the purity of your this compound. Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying purity.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities.
-
Melting Point: A sharp melting point range is indicative of high purity. The reported melting point for the similar compound, Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, is 275°C, which can serve as a reference point.[15][16]
By following this guide, you will be better equipped to troubleshoot common purification challenges and obtain high-purity this compound for your research and development needs.
References
- Benchchem. (n.d.). A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds.
- Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
- ChemicalBook. (n.d.). ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis.
- ResearchGate. (2016). How to purify synthetic fluoroquinolones, using column chromatography?.
- Google Patents. (n.d.). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.
- Wikipedia. (2023). Gould–Jacobs reaction.
- SciSpace. (n.d.). Synthesis of derivatives of quinoline.
- PubMed. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation.
- Wikipedia. (2023). Quinoline.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction.
- Benchchem. (n.d.). A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction.
- MDPI. (2020). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.
- Tetrahedron. (n.d.). Ethyl (4-hydroxy-7-methoxy)quinoline-3-carboxylate.
- Springer. (2014). Determination of Fluoroquinolones in Milk by High-Performance Liquid Chromatography Using Mixed-Templates Imprinted Polymer Extraction.
- Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
- Unknown. (n.d.). Crystallization Solvents.pdf.
- ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate.
- ECHEMI. (n.d.). Buy Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate from JHECHEM CO LTD.
- NUCLEUS information resources. (n.d.). Confirmation of Fluoroquinolone Antibiotics by HPLC Ion Trap Mass Spectrometry.
- ResearchGate. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate.
- National Institutes of Health. (2021). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review.
- National Institutes of Health. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones.
- Fisher Scientific. (n.d.). eMolecules Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate | 63463-15-0.
- Chemdad. (n.d.). 4-hydroxy-7-methoxyquinoline-3-carboxylic acid ethyl ester.
- Pharmaffiliates. (n.d.). Mthis compound.
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. iipseries.org [iipseries.org]
- 4. ablelab.eu [ablelab.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. 4-HYDROXY-7-METHOXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Recrystallization of 4-Hydroxyquinoline-3-carboxylate Esters
Welcome to the technical support guide for the purification of 4-hydroxyquinoline-3-carboxylate esters. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this important scaffold in their work. The following sections provide field-proven insights, troubleshooting guides, and detailed protocols to help you overcome common challenges and achieve high purity for your target compounds.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the principles of recrystallizing this specific class of compounds.
Q1: What are the ideal properties of a recrystallization solvent for 4-hydroxyquinoline-3-carboxylate esters?
An ideal solvent is one in which your target compound has high solubility at an elevated temperature but low solubility at room temperature or below.[1][2] This temperature-dependent solubility differential is the fundamental principle that drives crystallization.[1] Key properties to look for in a solvent include:
-
High dissolving power at high temperatures: This allows you to create a saturated solution with a minimal amount of solvent, maximizing yield.
-
Low dissolving power at low temperatures: This ensures that the compound precipitates out of the solution upon cooling.
-
Inertness: The solvent must not react with your compound.[3]
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying step.[3]
-
Boiling Point: The solvent's boiling point should be below the melting point of your compound to prevent it from "oiling out."
Q2: What are the best starting solvents for recrystallizing 4-hydroxyquinoline-3-carboxylate esters?
Based on the structure, which contains a polar heterocyclic core and a moderately polar ester group, a good starting point is polar protic or aprotic solvents. A general rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[4][5]
| Solvent Class | Recommended Solvents | Rationale & Considerations |
| Polar Protic | Ethanol, Methanol | Often effective for quinoline derivatives.[6][7] The hydrogen bonding capability can help dissolve the polar quinoline core. |
| Polar Aprotic | Ethyl Acetate (EtOAc), Acetone | The ester group in the solvent is a good match for the ester in the target molecule.[4] Ethyl acetate is a common choice for recrystallizing esters. |
| Aromatic | Toluene | Can be effective, especially for derivatives with more non-polar substituents on the quinoline ring. Toluene has a high boiling point, which can be advantageous for dissolving stubborn compounds.[5] |
| Halogenated | Dichloromethane (DCM) | While a powerful solvent, its low boiling point can sometimes make it less ideal for recrystallization unless used in a mixed-solvent system. A DCM/EtOAc mixture has been used for similar structures.[8] |
Q3: How do substituents on the quinoline ring or changes to the ester group affect solvent choice?
Substituents can significantly alter the polarity and solubility of the molecule.
-
Electron-donating groups (e.g., methoxy, alkyl) make the molecule slightly less polar, potentially increasing its solubility in solvents like toluene or ethyl acetate.
-
Electron-withdrawing groups (e.g., nitro, halides) increase the molecule's polarity, which might favor more polar solvents like ethanol or acetone.
-
Ester Group Chain Length: Increasing the alkyl chain length of the ester (e.g., from methyl to ethyl to butyl) will decrease the overall polarity of the molecule, making it more soluble in less polar solvents like ethyl acetate/hexane mixtures.
Q4: When should I use a single-solvent versus a mixed-solvent system?
-
Single-Solvent: Use this method when you can find a single solvent that meets the criteria of high solubility when hot and low solubility when cold. This is the simplest and most direct method.
-
Mixed-Solvent (Solvent/Antisolvent): This technique is invaluable when no single solvent is ideal.[9] It is typically used when your compound is either too soluble in one solvent (even when cold) or poorly soluble in another (even when hot). You dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" cold solvent (the antisolvent, in which it is insoluble) until the solution becomes turbid.[9] Common pairs include Ethyl Acetate/Hexanes, Methanol/Water, and DCM/Heptane.[10]
Visual Guide: Standard Recrystallization Workflow
The following diagram outlines the logical steps for a successful recrystallization experiment.
Caption: General workflow for single-solvent recrystallization.
Troubleshooting Guide
This guide addresses specific experimental failures in a question-and-answer format.
Problem 1: My compound "oils out" instead of crystallizing. It forms a liquid layer at the bottom of the flask.
-
What is happening? "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your solid. Instead of crystallizing, the compound precipitates as a liquid. This is common for low-melting point solids or highly impure samples where the melting point is significantly depressed.[11]
-
How do I fix it?
-
Re-heat the solution to dissolve the oil back into the solvent.
-
Add more solvent. Add 5-10% more of the "good" solvent to the boiling solution. This keeps the compound dissolved for longer as it cools, allowing it to reach a temperature below its melting point before it begins to precipitate.[12]
-
Ensure slow cooling. Do not place the flask directly in an ice bath. Allow it to cool slowly to room temperature first. Rapid cooling encourages precipitation at higher temperatures.[1]
-
Consider a different solvent system. Choose a solvent with a lower boiling point.
-
Problem 2: No crystals form, even after the solution has cooled completely.
-
What is happening? The solution is not supersaturated, or crystallization has not been initiated. This can happen if too much solvent was added, or if there are no nucleation sites for crystals to begin growing.[12]
-
How do I fix it?
-
Induce Crystallization: First, try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches provide a surface for nucleation.[11][12]
-
Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution. This provides a perfect template for further crystal growth.[12]
-
Reduce Solvent Volume: If the above methods fail, it's likely too much solvent was used. Gently heat the solution to boil off some of the solvent (10-20%) to increase the concentration, then allow it to cool again.
-
Use an Antisolvent: If you are using a single solvent, you can try adding a miscible antisolvent dropwise until the solution becomes cloudy, then re-heat until clear and cool slowly.
-
Problem 3: The final crystal yield is very low.
-
What is happening? A significant portion of your compound has been lost during the process. Common causes include using an excessive amount of solvent, premature crystallization during a hot filtration step, or washing the final crystals with a solvent that is too warm.[6][12]
-
How do I fix it?
-
Recover a Second Crop: Do not discard the filtrate (mother liquor). Concentrate it by boiling off a portion of the solvent and cool it again to obtain a second, though likely less pure, crop of crystals.[6]
-
Optimize Solvent Volume: In your next attempt, use the absolute minimum amount of hot solvent required to fully dissolve the solid.
-
Prevent Premature Crystallization: If performing a hot filtration, ensure your funnel and receiving flask are pre-heated (e.g., by placing them over the boiling flask to be filled with hot solvent vapor) to prevent the solution from cooling and crystallizing in the funnel.[6]
-
Wash Correctly: Always wash the collected crystals with a minimal amount of ice-cold fresh solvent to remove surface impurities without dissolving the product.[11]
-
Problem 4: The purified crystals are still colored.
-
What is happening? Colored impurities are co-crystallizing with your product or are being adsorbed onto the crystal surface.[11][13]
-
How do I fix it?
-
Use Activated Charcoal (Norit): After dissolving your crude solid in the hot solvent, allow the solution to cool slightly off the heat source to prevent bumping. Add a very small amount of activated charcoal (1-2% of the solute's weight) to the solution.
-
Re-heat and Filter: Bring the solution back to a boil for a few minutes. The colored, high-molecular-weight impurities will adsorb to the charcoal.
-
Hot Gravity Filtration: Perform a hot gravity filtration to remove the charcoal before setting the solution aside to cool.[11] Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Problem 5: The solid "crashes out" of solution immediately upon cooling.
-
What is happening? The solution is too concentrated, and crystallization is happening too rapidly. This is undesirable because impurities can become trapped within the fast-forming crystal lattice, defeating the purpose of the purification.[12]
-
How do I fix it?
-
Add More Solvent: Place the flask back on the heat source, bring it back to a boil, and add a small amount of additional hot solvent (5-10% more) until the solid redissolves.[12]
-
Insulate the Flask: After removing from the heat, you can slow the cooling rate by wrapping the flask in glass wool or placing it inside a beaker containing hot water. An ideal crystallization should show the first crystals appearing after 5-10 minutes and continue over a period of 20-30 minutes.[12]
-
Visual Guide: Troubleshooting Decision Tree
This diagram provides a logical pathway for diagnosing and solving common recrystallization issues.
Caption: Decision tree for troubleshooting recrystallization.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Place a small amount of your crude ester (20-30 mg) in a test tube. Add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is unsuitable. If it doesn't dissolve, heat the test tube. If it dissolves when hot but precipitates upon cooling, you have found a good solvent.
-
Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of boiling solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for another 2-3 minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, you may place it in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: With the vacuum off, add a small amount of ice-cold solvent to the crystals to wash away impurities. Re-apply the vacuum to pull the wash solvent through. Repeat if necessary.
-
Drying: Leave the crystals in the funnel with the vacuum on for 15-20 minutes to air-dry. Then, transfer the crystals to a watch glass to dry completely.
Protocol 2: Mixed-Solvent (Antisolvent) Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve your crude solid in the minimum amount of the boiling "good" solvent (e.g., ethyl acetate).
-
Antisolvent Addition: While the solution is still hot, add the "poor" solvent or antisolvent (e.g., hexanes) dropwise with swirling. Continue adding until you observe persistent cloudiness (turbidity).[9]
-
Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears. The solution is now saturated.[9]
-
Crystallization, Isolation, and Drying: Follow steps 5-8 from the Single-Solvent Recrystallization protocol above.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Westin, J. (n.d.). Recrystallization - Organic Chemistry. Jack Westin. Retrieved from [Link]
-
University of Canterbury. (n.d.). Recrystallisation. Retrieved from [Link]
-
University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
- Google Patents. (n.d.). US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers.
- Google Patents. (n.d.). US2558211A - Preparation of 4-hydroxyquinoline compounds.
-
Reddit. (2024, October 17). Recrystallization Issues. r/Chempros. Retrieved from [Link]
-
Vereb, Z., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(21), 5174. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. jackwestin.com [jackwestin.com]
- 3. mt.com [mt.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 8. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 10. reddit.com [reddit.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
Technical Support Center: Overcoming Poor Solubility of Quinolone Intermediates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to one of the most persistent challenges in quinolone synthesis and development: poor aqueous solubility. Quinolone intermediates, the foundational scaffolds for a vast array of potent therapeutics, are notoriously difficult to work with due to their tendency to precipitate out of solution. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges effectively in your laboratory.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the solubility of quinolone intermediates.
Q1: What intrinsic properties of quinolone intermediates lead to their poor solubility?
A1: The poor solubility of many quinolone intermediates is rooted in their molecular structure. These compounds often possess a planar, rigid, and aromatic core. This planarity facilitates strong intermolecular π-π stacking in the solid state, leading to a highly stable crystal lattice. Significant energy is required to overcome these lattice forces and dissolve the compound in a solvent. Furthermore, the presence of both hydrogen bond donors (like -COOH and -NH) and acceptors can lead to strong, self-associated networks in the crystal, further increasing the lattice energy and reducing aqueous solubility.
Q2: How does pH influence the solubility of quinolone intermediates?
A2: Quinolone intermediates are often amphoteric, meaning they have both acidic (e.g., carboxylic acid) and basic (e.g., piperazinyl group) functional groups.[1] Their solubility is therefore highly dependent on the pH of the solution.[2][3] At a specific pH, known as the isoelectric point, the net charge on the molecule is zero, and it typically exhibits its minimum solubility. Adjusting the pH away from this point increases the proportion of the ionized (salt) form of the molecule, which is generally much more soluble in aqueous media than the neutral, zwitterionic form.[1] For instance, decreasing the pH will protonate the basic groups, forming a more soluble cationic species, while increasing the pH will deprotonate the acidic groups, forming a more soluble anionic species.[1]
Q3: What are the main strategic approaches to address poor solubility during drug development?
A3: Broadly, the strategies can be divided into three main categories:
-
Chemical Modifications: This involves altering the molecule itself to improve its intrinsic solubility. The most common approach here is the prodrug strategy, where a labile promoiety is attached to the parent drug to enhance its solubility.[4][5] This moiety is then cleaved in vivo to release the active drug.[6]
-
Physical Modifications & Formulation: These techniques focus on altering the physical state of the drug to improve its dissolution rate and apparent solubility. Key methods include particle size reduction (micronization and nanosizing to create nanosuspensions), formation of amorphous solid dispersions, and complexation with agents like cyclodextrins.[7][8][9]
-
Advanced Formulation Systems: This involves using specialized delivery systems to carry the drug. Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are highly effective for lipophilic compounds.[10] Another powerful technique is co-crystallization, where the active pharmaceutical ingredient (API) is combined with a pharmaceutically acceptable coformer to create a new crystalline solid with improved physicochemical properties, such as solubility and dissolution rate.[11][12]
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
| Problem Encountered | Potential Causes | Recommended Solutions & Explanations |
| Precipitation during chemical synthesis (e.g., Friedländer synthesis) | 1. Poor solubility of reactants in the chosen solvent.[13] 2. The product is insoluble in the reaction medium and crashes out upon formation. 3. Suboptimal reaction temperature affecting solubility. | 1. Solvent System Optimization: Switch to a more polar aprotic solvent like DMF, DMSO, or NMP to better solubilize the reactants.[13] For reactions sensitive to solvent, consider using a co-solvent system (e.g., ethanol/water) to balance reactant solubility and reaction compatibility. 2. Temperature Adjustment: Incrementally increase the reaction temperature. Higher temperatures can increase the solubility of both reactants and products, keeping them in solution until workup.[13] 3. pH Control (for aqueous systems): If the reaction is performed in an aqueous or protic medium, adjust the pH to a range where your starting materials or intermediates are ionized and more soluble. |
| Low yield and recovery after reaction workup | 1. Product precipitates prematurely and is lost during transfers or filtration. 2. The product is "oiling out" instead of crystallizing, making isolation difficult. | 1. Controlled Precipitation/Crystallization: After the reaction is complete, cool the mixture slowly and with controlled stirring to promote the formation of larger, more easily filterable crystals. A rapid temperature drop often leads to fine, poorly filterable precipitates. 2. Anti-Solvent Addition: If the product is soluble in the reaction solvent, perform a controlled precipitation by slowly adding an anti-solvent (a solvent in which the product is insoluble) to the stirred reaction mixture. 3. Extraction pH Shift: During aqueous workup, adjust the pH of the aqueous layer to ensure your product is in its least soluble (neutral) form to maximize its partitioning into the organic extraction solvent. |
| Inconsistent results in biological assays (e.g., MIC, cytotoxicity) | 1. The compound is precipitating out of the assay medium at the tested concentrations. 2. The compound adsorbs to the surface of the plasticware (e.g., 96-well plates). | 1. Determine Kinetic Solubility: Before running the full assay, determine the kinetic solubility of your compound in the specific assay buffer. This can be done using nephelometry, UV-Vis spectroscopy, or visual inspection. Do not test concentrations above this limit without a proper formulation. 2. Use a Co-solvent: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO. Ensure the final concentration of the organic solvent in the assay medium is low (typically <0.5%) and consistent across all wells, including controls, to avoid solvent-induced artifacts. 3. Consider Formulation: For in vivo or cell-based assays requiring higher concentrations, consider formulating the intermediate using techniques like cyclodextrin complexation or as a nanosuspension.[7][8] |
| Low or erratic oral bioavailability in animal studies | 1. Dissolution rate-limited absorption due to poor aqueous solubility (BCS Class II/IV).[14] 2. The compound degrades at the low pH of the stomach. | 1. Particle Size Reduction: Micronization or nano-milling of the solid compound can significantly increase its surface area, leading to a faster dissolution rate and improved absorption.[9] Nanosuspensions are particularly effective.[15] 2. Amorphous Solid Dispersions: Formulating the compound as an amorphous solid dispersion with a polymer carrier can prevent crystallization and maintain a supersaturated state in the gastrointestinal tract, enhancing absorption.[16] 3. Prodrug Approach: Design a more soluble prodrug that can be efficiently absorbed and then converted to the active quinolone parent in vivo.[17][18] This is a highly effective but more resource-intensive strategy.[4] |
Visualizing the Path to Solubilization
The following workflow provides a decision-making framework for selecting an appropriate solubilization strategy based on the stage of research and the properties of the quinolone intermediate.
Caption: Decision workflow for selecting a solubilization strategy.
Detailed Experimental Protocols
Protocol 1: pH-Dependent Solubility Profile Determination
This protocol is essential for understanding how your quinolone intermediate behaves in different pH environments.
Objective: To determine the aqueous solubility of a quinolone intermediate across a physiologically relevant pH range.
Materials:
-
Quinolone intermediate powder
-
Phosphate buffer solutions (e.g., pH 3.0, 5.0, 6.8, 7.4, 8.0)
-
Deionized water
-
Calibrated pH meter
-
Shaking incubator or orbital shaker
-
HPLC system with a suitable column and detector
-
0.22 µm syringe filters
-
Analytical balance
Procedure:
-
Preparation: Prepare a series of vials, each containing a buffer solution of a specific pH.
-
Addition of Compound: Add an excess amount of the quinolone intermediate powder to each vial. The goal is to create a saturated solution with visible solid remaining.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Allow the suspensions to equilibrate for at least 24-48 hours. This ensures the solution reaches thermodynamic equilibrium.[19]
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for 30 minutes to let the excess solid settle.
-
Filtration: Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any undissolved solid particles.
-
Analysis: Analyze the filtered samples by a validated HPLC method to determine the concentration of the dissolved compound.
-
Data Plotting: Plot the determined solubility (e.g., in µg/mL) against the corresponding pH value to generate the pH-solubility profile.
Quality Control Checkpoint: The presence of solid material in the vials after the equilibration period confirms that a saturated solution was achieved.
Protocol 2: Screening for Co-crystal Formation via Slurry Crystallization
This protocol provides a straightforward method to screen for potential co-crystal formers that can enhance the solubility of your intermediate.
Objective: To screen various pharmaceutically acceptable co-formers for their ability to form co-crystals with a quinolone intermediate.
Materials:
-
Quinolone intermediate
-
A selection of co-formers (e.g., dicarboxylic acids, nicotinamide)[20]
-
A selection of solvents (e.g., ethanol, acetonitrile, ethyl acetate)
-
Small glass vials with screw caps
-
Magnetic stir plate and stir bars
-
Powder X-ray Diffractometer (PXRD)
Procedure:
-
Preparation: In a small vial, weigh an equimolar amount of your quinolone intermediate and a selected co-former.[21]
-
Solvent Addition: Add a small amount of the screening solvent to the vial, just enough to create a thick slurry. The solvent's role is to facilitate molecular mobility, not to fully dissolve the components.
-
Slurrying: Add a small magnetic stir bar, cap the vial, and place it on a magnetic stir plate. Stir the slurry at room temperature for 24-72 hours.
-
Isolation: After the slurrying period, remove the vial and allow any suspended solids to settle. Decant the solvent and allow the remaining solid to air-dry or dry under a gentle stream of nitrogen.
-
Analysis: Analyze the resulting solid material using Powder X-ray Diffraction (PXRD).
-
Interpretation: Compare the PXRD pattern of the new solid to the patterns of the starting quinolone intermediate and the co-former. A new, unique PXRD pattern that is not a simple sum of the starting materials' patterns is strong evidence of a new crystalline form, potentially a co-crystal.
Self-Validation: The key to this protocol is the PXRD analysis. Only a distinct new pattern indicates a successful phase transformation. Further characterization (e.g., by DSC, TGA, or single-crystal X-ray diffraction) would be required to confirm the identity of the new phase.
References
- Yu, X., Zipp, G. L., & Davidson III, G. W. R. (1994). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Pharmaceutical Research, 11(4), 522-527.
- Sharma, P., & Kumar, V. (2015). Insight into Prodrugs of Quinolones and Fluoroquinolones. Medicinal Chemistry, 5(11), 478-492.
- Al-Kahtani, M. F., & Al-Faifi, S. A. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Molecules, 24(5), 846.
- Isadiartuti, D., et al. (2024). The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate.
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem Technical Support.
- BenchChem. (2025).
- Chan, O. H., et al. (2004). Evaluation of a Targeted Prodrug Strategy to Enhance Oral Absorption of Poorly Water-Soluble Compounds. Pharmaceutical Research.
- Montenegro, L., & Ciaffaglione, V. (2017). Lipid-based Nanosized Delivery Systems for Fluoroquinolones: a Review. Current Drug Delivery, 14(8), 1025-1034.
- Yu, X., Zipp, G. L., & Davidson III, G. W. R. (1994).
- Isadiartuti, D., et al. (2024). The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate.
- Caira, M. R., et al. (2018). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design, 18(11), 6899-6912.
- Fralish, M. A., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 17(3), 345.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Kulkarni, R., et al. (2009). Synergistic pharmaceutical cocrystals.
- de Oliveira, R. S., et al. (2020). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 25(24), 5897.
- The University of Texas at Austin. (n.d.). Among the coformers and cocrystals.
- MDPI. (n.d.). Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. MDPI.
- Ghosh, I., et al. (2020). Emerging role of nanosuspensions in drug delivery systems.
- Singh, B., & Singh, R. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Journal of Drug Delivery and Therapeutics. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
- World Journal of Pharmaceutical and Life Sciences. (2025). Nanosuspension Technology for Solubility Enhancement.
- Abdulbaqi, M. R. (n.d.). Nanosuspension As An Innovative Nanotechnology Trend Drug Delivery System: A Review. Al-Bayan University.
- Ghosh, I., et al. (2020). Emerging role of nanosuspensions in drug delivery systems.
- International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
- Patel, D. J., et al. (2020). Depicts the brief review on cocrystals synthesis and their characterization.
Sources
- 1. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 2. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insight into Prodrugs of Quinolones and Fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Emerging role of nanosuspensions in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2009136408A1 - Synergistic pharmaceutical cocrystals - Google Patents [patents.google.com]
- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sphinxsai.com [sphinxsai.com]
- 15. researchgate.net [researchgate.net]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 17. Prodrug strategies to overcome poor water solubility. | Semantic Scholar [semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate | Pharmacy Education [pharmacyeducation.fip.org]
- 20. Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Preventing degradation of Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate during synthesis
Technical Support Center: Synthesis of Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this quinoline derivative, with a specific focus on preventing degradation and maximizing yield and purity.
Understanding the Core Chemistry and Stability
This compound belongs to the 4-hydroxyquinoline class of compounds. Its synthesis, most commonly achieved via a variation of the Gould-Jacobs reaction, involves the condensation of a substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[1][2] The resulting structure possesses several reactive sites prone to degradation under suboptimal conditions.
Key Structural Features Influencing Stability:
-
4-Hydroxyquinoline Core: This moiety exists in a tautomeric equilibrium with its 4-oxo (quinolone) form.[1][3] The phenolic hydroxyl group is susceptible to oxidation, especially at elevated temperatures or in the presence of atmospheric oxygen, leading to colored impurities.
-
Ethyl Ester Group: The ester at the 3-position is vulnerable to hydrolysis under both acidic and basic conditions, particularly when heated.[3][4] This can lead to the formation of the corresponding carboxylic acid, which may complicate purification or undergo decarboxylation at very high temperatures.
-
Electron-Rich Aromatic Ring: The fluorine and methoxy substituents activate the benzene ring, which, while crucial for its biological activity, can also influence its susceptibility to certain side reactions. Fluoroquinolone structures are also known to be sensitive to photodegradation.[5][6]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
| Observed Problem | Potential Root Cause(s) | Recommended Actions & Explanations |
| Low Yield of Final Product After Cyclization | 1. Incomplete Cyclization: The thermal cyclization step is highly temperature-dependent. Insufficient temperature or time will leave unreacted anilinomethylenemalonate intermediate.[7] 2. Thermal Degradation: Conversely, excessively high temperatures or prolonged heating can cause charring and decomposition of the product. | 1. Optimize Cyclization: Ensure the high-boiling solvent (e.g., Dowtherm A, Diphenyl ether) reaches the target temperature (typically 250-300°C).[7][8] Monitor the reaction by TLC or HPLC to determine the point of maximum conversion. 2. Controlled Heating: Use a well-controlled heating mantle with a thermocouple. Avoid localized overheating. Microwave synthesis can sometimes offer better control and shorter reaction times, improving yields.[7] |
| Product is Dark Brown/Black Instead of Off-White/Tan | Oxidation: The 4-hydroxyquinoline moiety is prone to oxidation by atmospheric oxygen, especially at the high temperatures required for cyclization. This forms highly colored quinone-like impurities.[9] | Inert Atmosphere: Perform the high-temperature cyclization step under a blanket of inert gas (Nitrogen or Argon). This requires a reaction setup that allows for gas purging and positive pressure throughout the heating process. |
| Presence of a Major Impurity with a Lower Rf on TLC (or earlier retention time on RP-HPLC) | Ester Hydrolysis: The ethyl ester has likely been hydrolyzed to the corresponding carboxylic acid (4-hydroxyquinoline-3-carboxylic acid).[3][4] This can happen during aqueous work-up, especially if conditions become basic, or if there's residual acid/base from previous steps. | Control pH During Work-up: Ensure any aqueous washes are neutral or slightly acidic. Avoid using strong bases like NaOH for extraction. If the product is dissolved in a solvent, wash with a saturated NaCl solution (brine) to remove water-soluble acids/bases. Purification: The carboxylic acid impurity can often be removed by recrystallization or column chromatography. |
| Multiple Unidentified Spots on TLC/LC-MS | 1. Side Reactions: Incomplete reaction of the initial aniline with the malonate ester can lead to side products. 2. Photodegradation: Exposure of the fluoroquinolone core to UV light (including ambient lab light over long periods) can cause decomposition.[5][6][10] | 1. Purify Intermediate: Consider purifying the anilinomethylenemalonate intermediate after the initial condensation and before the high-temperature cyclization to remove unreacted starting materials. 2. Protect from Light: Conduct the reaction and store the product in flasks protected from light (e.g., wrapped in aluminum foil or using amber glassware). |
Key Experimental Protocols for Preventing Degradation
Protocol 1: High-Temperature Cyclization Under Inert Atmosphere
This protocol details the critical ring-closing step, focusing on minimizing oxidative degradation.
-
Apparatus Setup:
-
Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple connected to a temperature controller.
-
Fit the top of the condenser with a gas inlet adapter connected to a nitrogen or argon line via a bubbler to maintain positive pressure.
-
-
Inerting the System:
-
Add the anilinomethylenemalonate intermediate and the high-boiling solvent (e.g., Dowtherm A) to the flask.
-
Seal the system and purge with the inert gas for 15-20 minutes to displace all oxygen from the flask and solvent.
-
-
Controlled Heating:
-
Begin stirring and slowly heat the mixture to the target cyclization temperature (e.g., 250 °C). The rate of heating should be controlled to prevent overshooting.
-
Maintain a gentle flow of inert gas throughout the reaction.
-
-
Reaction Monitoring & Work-up:
-
Monitor the reaction progress by periodically taking small aliquots (if feasible) for TLC or HPLC analysis.
-
Once complete, cool the reaction mixture to below 100 °C before turning off the inert gas flow.
-
Proceed with the work-up, which typically involves cooling to room temperature, dilution with a hydrocarbon solvent (e.g., hexane) to precipitate the product, followed by filtration.
-
Protocol 2: Purification via Recrystallization
Recrystallization is a powerful technique for removing colored oxidation byproducts and the hydrolyzed carboxylic acid impurity.
-
Solvent Selection:
-
Identify a suitable solvent system. A polar solvent in which the product is soluble when hot but poorly soluble when cold is ideal. Common choices for quinolones include ethanol, acetic acid, or dimethylformamide (DMF) often with water as an anti-solvent.
-
-
Procedure:
-
Dissolve the crude product in the minimum amount of boiling solvent. If impurities remain undissolved, perform a hot filtration.
-
If using an anti-solvent, add it dropwise to the hot solution until turbidity persists.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Visualizing Degradation and Troubleshooting Logic
Potential Degradation Pathways
The following diagram illustrates the primary chemical vulnerabilities of the target molecule.
Caption: A logical workflow for troubleshooting synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the high-temperature cyclization reaction? A1: High-Performance Liquid Chromatography (HPLC) is the most robust method. [7][11]It allows for quantitative tracking of the disappearance of the intermediate and the appearance of the product. For a quicker, qualitative assessment, Thin-Layer Chromatography (TLC) can be used, but be aware that the high-boiling solvent can interfere. Dilute the sample significantly in a solvent like ethyl acetate before spotting.
Q2: Can I use a different solvent for the cyclization instead of Dowtherm A? A2: Yes, other high-boiling, inert solvents like diphenyl ether or mineral oil can be used. [12]The key requirement is a boiling point above the necessary reaction temperature (typically >250 °C) and chemical inertness under these conditions.
Q3: My final product is pure by NMR, but still has a slight yellow tint. Is this a problem? A3: A faint yellow or tan color is common for 4-hydroxyquinolines and may not indicate significant impurity. Trace amounts of oxidized species can impart color. If NMR and HPLC analysis show >95% purity, the material is often suitable for subsequent steps. [7]For very high-purity requirements (e.g., for drug development), treatment with activated charcoal during recrystallization can help remove residual color. [12] Q4: How should I store the final compound to prevent degradation? A4: The compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. [13]An amber glass vial stored in a desiccator at room temperature or in a refrigerator is ideal. For long-term storage, consider flushing the container with nitrogen or argon before sealing.
References
-
PrepChem. (n.d.). Synthesis of ethyl 4-hydroxyquinoline-3-carboxylate. Retrieved from PrepChem.com. [Link]
-
Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from Wikipedia. [Link]
-
Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from Wikiwand. [Link]
-
de Bairros, A. V., et al. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]
-
de Bairros, A. V., et al. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]
-
Organic Chemistry. (2025, January 15). Gould-Jacobs Reaction Mechanism [Video]. YouTube. [Link]
-
Mótyán, G., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(21), 5039. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]
-
Bridi, R., et al. (2009). Quinoline alkaloids in honey: further analytical (HPLC-DAD-ESI-MS, multidimensional diffusion-ordered NMR spectroscopy), theoretical and chemometric studies. Planta Medica, 75(12), 1396-1402. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from organic-chemistry.org. [Link]
-
Chem-supply.net. (n.d.). Ethyl 4-hydroxyquinoline-3-carboxylate. Retrieved from chem-supply.net. [Link]
-
Coppola, G. M., et al. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Beilstein Journal of Organic Chemistry, 14, 2529–2536. [Link]
-
Uematsu, Y., et al. (1997). New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. Antimicrobial Agents and Chemotherapy, 41(5), 1058–1063. [Link]
-
Hussein, M., Ismail, M., & El-Adly, R. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6, 207-219. [Link]
- Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.
-
He, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4165. [Link]
-
Travkin, V. M., Solyanikova, I. P., & Golovleva, L. A. (2006). Hydroxyquinol pathway for microbial degradation of halogenated aromatic compounds. Journal of Environmental Science and Health, Part B, 41(8), 1361-1382. [Link]
- Grohe, K., & Zeiler, H. J. (1987). European Patent No. EP0245690A1.
-
Andrianto, C., et al. (2020). Fluoroquinolone antibacterial drugs. Asia-Pacific Journal of Science and Technology, 25(4). [Link]
-
Aly, A. A., & Abdou, M. I. (2019). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. Molecules, 24(12), 2278. [Link]
-
Human Metabolome Database. (2021). Showing metabocard for 4-Hydroxyquinoline (HMDB0246466). Retrieved from hmdb.ca. [Link]
-
Li, Y., et al. (2016). Effect of various storage conditions on the stability of quinolones in raw milk. Food Additives & Contaminants: Part A, 33(8), 1276-1284. [Link]
-
ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline. Retrieved from ResearchGate. [Link]
-
Wang, Y., et al. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Microbiology, 15. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from sielc.com. [Link]
-
Beck, A. (2013). Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives (Master's thesis). University of North Carolina Wilmington. [Link]
-
ChemBK. (2024). ethyl quinoline-2-carboxylate. Retrieved from chembk.com. [Link]
-
Coppola, G. M., et al. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Beilstein Journal of Organic Chemistry, 14, 2529–2536. [Link]
-
Hansen, T., & Stenstrøm, Y. (2011). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journal of Organic Chemistry, 7, 1373–1377. [Link]
- Stahrfeldt, T., et al. (2001). U.S. Patent No. 6,194,493. Washington, DC: U.S.
-
Thieme. (n.d.). Product Class 5: Isoquinolines. Retrieved from Thieme Chemistry. [Link]
-
Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved from orgsyn.org. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 4. Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. so01.tci-thaijo.org [so01.tci-thaijo.org]
- 7. ablelab.eu [ablelab.eu]
- 8. prepchem.com [prepchem.com]
- 9. Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease [scirp.org]
- 10. Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of Polysubstituted Quinolines
Introduction
Welcome to the Technical Support Center for the NMR analysis of polysubstituted quinolines. As a foundational scaffold in numerous pharmaceuticals and natural products, the precise structural elucidation of quinoline derivatives is paramount for advancing drug discovery and development.[1][2][3] However, the inherent complexity of their NMR spectra often presents significant challenges to researchers. Overlapping aromatic signals, complex spin-spin coupling patterns, and the influence of various substituents can make spectral interpretation a formidable task.[4]
This guide is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the intricacies of quinoline NMR spectroscopy. By explaining the "why" behind experimental choices, this center aims to empower you to not only solve common issues but also to design more effective analytical strategies for your specific compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common and challenging issues encountered during the NMR analysis of polysubstituted quinolines, offering both immediate solutions and deeper mechanistic explanations.
Q1: My aromatic proton signals are severely overlapped, forming a broad, uninterpretable multiplet. How can I resolve and assign these peaks?
A1: Expert Insight & Recommended Solutions
Signal overlapping in the aromatic region (typically δ 7.0–9.0 ppm) is the most frequent challenge with polysubstituted quinolines.[1][4] The limited chemical shift dispersion in 1D ¹H NMR often fails to resolve the complex spin systems of the quinoline core.
Troubleshooting Steps:
-
Increase Magnetic Field Strength: If accessible, acquiring the spectrum on a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase chemical shift dispersion, potentially resolving the overlapping multiplets.[5]
-
Solvent-Induced Shifts: The chemical shifts of quinoline protons can be highly sensitive to the solvent.[6][7][8] Acquiring spectra in different deuterated solvents (e.g., CDCl₃, benzene-d₆, DMSO-d₆, acetone-d₆) can alter the relative positions of signals, sometimes resolving key overlaps.[9] Aromatic solvents like benzene-d₆ often induce significant shifts due to specific solute-solvent interactions.[6]
-
Employ 2D NMR Spectroscopy: This is the most powerful and definitive solution. A suite of 2D experiments is essential for unambiguous assignment.[4][10]
-
COSY (Correlation Spectroscopy): This is the first and most crucial 2D experiment. It reveals which protons are J-coupled (typically through 2-3 bonds), allowing you to trace proton-proton connectivities.[4] By identifying cross-peaks, you can "walk" along the spin system, even if the 1D signals are overlapped.
-
TOCSY (Total Correlation Spectroscopy): Useful for identifying all protons within a single, coupled spin system.[4] This is particularly helpful for confirming all protons on either the pyridine or benzene ring of the quinoline core.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.[4] By spreading the signals across the much wider ¹³C chemical shift range, it provides excellent resolution for overlapping proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH).[4][11] It is indispensable for piecing together molecular fragments and for placing substituents (especially those without protons, like -NO₂ or halogens) by observing long-range correlations from nearby protons to the carbon bearing the substituent.[4]
-
Workflow for Resolving Overlapping Signals:
Caption: Workflow for unambiguous assignment of overlapping signals.
Q2: How can I distinguish between isomers (e.g., 6-nitroquinoline vs. 7-nitroquinoline) using NMR?
A2: Leveraging Coupling Constants and Long-Range Correlations
Distinguishing isomers requires a careful analysis of both proton-proton coupling constants (J-values) and long-range proton-carbon correlations from an HMBC experiment.
Analysis of Coupling Constants:
The magnitude of the ¹H-¹H coupling constant is dependent on the number of bonds separating the protons. For the quinoline ring system:
-
Ortho coupling (³J_HH): ~7-9 Hz
-
Meta coupling (⁴J_HH): ~1-3 Hz[4]
-
Para coupling (⁵J_HH): ~0-1 Hz (often not resolved)
By analyzing the splitting patterns, you can deduce the substitution pattern. For example, a proton at C5 in a 6-substituted quinoline would likely appear as a doublet (coupled only to H6), whereas in a 7-substituted quinoline, the H5 proton would be a doublet of doublets (coupled to both H6 and H7).
Definitive Assignment with HMBC:
The HMBC experiment provides the most conclusive evidence. To distinguish 6-nitro from 7-nitroquinoline:
-
In 6-nitroquinoline: The proton at C5 will show a strong three-bond correlation (³J_CH) to the carbon at C7, but no strong correlation to the nitro-bearing C6. The proton at C7 will show a strong ³J_CH correlation to C5.
-
In 7-nitroquinoline: The proton at C8 will show a strong ³J_CH correlation to the nitro-bearing C7. The proton at C6 will also show a ³J_CH correlation to C7. These correlations would be absent or very weak in the 6-nitro isomer.
Using NOE/ROE for Spatial Proximity:
The Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) can also be used to distinguish isomers by identifying protons that are close in space.[12][13][14] For example, to confirm a substituent at the C8 position, an NOE correlation between the substituent's protons (e.g., a methyl group) and the H7 proton would be expected.
Q3: The chemical shifts of my quinoline protons are changing with sample concentration. Is this normal, and how should I report my data?
A3: Understanding Concentration-Dependent Shifts
Yes, this is a well-documented phenomenon for quinolines and other aromatic nitrogen heterocycles.[15][16][17] The primary cause is intermolecular π-π stacking.[16][17]
-
Mechanism: Quinoline molecules in solution can self-associate, forming stacked aggregates. As the concentration increases, the equilibrium shifts towards these stacked forms.[15] The magnetic field generated by the ring current of a neighboring molecule in the stack will shield or deshield nearby protons, causing their chemical shifts to change.[16]
-
Reporting Data: Because of this effect, it is crucial to report the concentration at which the NMR spectrum was acquired alongside the chemical shift data. For comparative studies, ensure that all samples are prepared at the same concentration.
-
Troubleshooting: If you observe broad peaks, it could be due to high sample concentration leading to increased viscosity and aggregation.[5] Preparing a more dilute sample (e.g., 5-10 mg in 0.6-0.7 mL of solvent) can often improve peak resolution.[5]
Q4: I have broad peaks in my spectrum, even at low concentrations. What are other possible causes?
A4: Common Causes of Peak Broadening
Besides high concentration, several other factors can lead to broad NMR signals.[9]
-
Poor Shimming: The magnetic field must be homogeneous across the sample. If the shimming is poor, peaks will be broad and distorted. Always optimize the shims before acquisition.[4]
-
Presence of Paramagnetic Impurities: Traces of paramagnetic metals (e.g., iron, copper) or dissolved oxygen can significantly shorten relaxation times and cause severe peak broadening.
-
Chemical Exchange: If your molecule is undergoing a chemical process (e.g., tautomerization, rotamer exchange) on a timescale similar to the NMR experiment, the corresponding peaks can be broadened. Acquiring spectra at different temperatures can help diagnose this; if the peaks sharpen or coalesce at higher or lower temperatures, exchange is likely occurring.
-
Quadrupolar Broadening: The nitrogen atom (¹⁴N) in the quinoline ring has a quadrupole moment. While this typically doesn't severely broaden the signals of attached protons or carbons in quinolines, it can sometimes contribute to minor broadening, especially for nuclei very close to the nitrogen.[18]
Experimental Protocols
Detailed, step-by-step methodologies for key experiments are provided below.
Protocol 1: Standard 1D and 2D NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh 5-15 mg of your polysubstituted quinoline sample.
-
Dissolve the sample in 0.6-0.7 mL of a high-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[19]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[3]
-
-
Spectrometer Setup (General):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and optimize the magnetic field homogeneity by shimming.[4]
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover a range of approximately -1 to 12 ppm.
-
Use a relaxation delay (d1) of at least 1-2 seconds. For accurate integration, especially of sharp singlets like methyl groups, increase this to 5 times the estimated T₁ relaxation time (a 5-second delay is often sufficient).[5]
-
Acquire a sufficient number of scans (e.g., 8, 16, or more for dilute samples) to achieve a good signal-to-noise ratio.
-
-
COSY Acquisition:
-
Load a standard COSY pulse sequence (e.g., cosygpqf on Bruker systems).[4]
-
Set the spectral widths in both F2 (direct) and F1 (indirect) dimensions to match the ¹H spectrum.[4]
-
Set data points to ~2048 in F2 and 256-512 in F1.[4]
-
Set the number of scans to 2, 4, or 8 per increment.[4]
-
Process the data with a 2D Fourier transform, apply a sine-bell window function, and phase the spectrum. Symmetrization can reduce noise.[4]
-
-
HMBC Acquisition:
-
Load a standard HMBC pulse sequence.
-
Set the ¹H spectral width as before. Set the ¹³C spectral width to cover the expected range (e.g., 0-200 ppm).
-
The crucial parameter is the long-range coupling delay, which is optimized for a specific J-coupling value (typically 8-10 Hz). This delay is calculated as 1/(2 * J).[20]
-
Acquire a sufficient number of scans per increment to see correlations to non-protonated carbons.
-
Data Presentation: Typical NMR Data for Quinoline
The following tables provide a reference for the typical chemical shifts and coupling constants of the unsubstituted quinoline core. Note that these values are highly sensitive to the solvent and the presence of substituents.[4]
Table 1: Typical ¹H and ¹³C Chemical Shifts for Unsubstituted Quinoline in CDCl₃
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C-2 | 8.90 | 150.3 |
| C-3 | 7.38 | 121.1 |
| C-4 | 8.12 | 136.0 |
| C-4a | - | 128.2 |
| C-5 | 7.75 | 127.7 |
| C-6 | 7.52 | 126.5 |
| C-7 | 7.65 | 129.4 |
| C-8 | 8.08 | 129.5 |
| C-8a | - | 148.4 |
Data adapted from publicly available spectral databases and literature.[4][19]
Table 2: Typical ¹H-¹H Coupling Constants (J) for Unsubstituted Quinoline
| Coupling | Typical Value (Hz) |
| J(2,3) | 4.2 |
| J(2,4) | 1.7 |
| J(3,4) | 8.2 |
| J(5,6) | 8.4 |
| J(6,7) | 6.9 |
| J(7,8) | 8.3 |
| J(5,7) | 1.5 |
| J(6,8) | 1.1 |
Data adapted from literature sources.
Advanced Topics & Future Directions
Computational NMR Prediction
For particularly challenging structures, computational methods can be a powerful aid. Density Functional Theory (DFT) calculations using the Gauge-Including Atomic Orbital (GIAO) method can predict ¹H and ¹³C chemical shifts with reasonable accuracy.[21][22][23][24] By comparing the experimentally observed spectrum with the computationally predicted spectrum for several possible isomers, one can often find the best match and thus determine the correct structure.[15][25][26]
¹⁵N NMR Spectroscopy
While less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, ¹⁵N NMR can provide direct information about the electronic environment of the quinoline nitrogen.[18] Chemical shifts are highly sensitive to protonation, coordination, and substituent effects.[27] More advanced techniques like ¹H-¹⁵N HMBC can be used to correlate protons to the nitrogen atom, which is particularly useful for confirming N-oxides or studying tautomeric equilibria.[28][29]
References
- Interpreting Complex NMR Spectra of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. Benchchem.
- Yu X.L., Deng J.Y., Chen J.F., Yang H.Q. Prediction of 13C NMR Chemical Shifts of Quinolone Derivatives Based on DFT Calculations. Russian Journal of Bakhtin Studies. 2019;60(5):772-779.
- Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. Benchchem.
- Prediction of 13C NMR chemical shifts of quinolone derivatives based on DFT calculations. ResearchGate.
- Mohammadi MS, Bayat Z, Mohammadi Nasab E. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
- Solvent Dependent ¹N Chemical Shifts in Quinoline. Semantic Scholar.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
- SOLVENT EFFECTS ON THE RING PROTON MAGNETIC RESONANCE SPECTRA OF SOME SUBSTITUTED QUINOLINES. Canadian Science Publishing.
- 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. NIH National Library of Medicine.
- CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository.
- 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate.
- Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository.
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- NOESY and ROESY. University of Missouri.
- 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. ResearchGate.
- NOESY and ROESY. Organic Spectroscopy International.
- NOESY and ROESY. UCSD SSPPS NMR Facility.
- Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Dovepress.
- Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Benchchem.
- Nitrogen NMR. University of Ottawa.
- Troubleshooting 1H NMR Spectroscopy. University of Rochester.
- Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. UNN.
- Measurement of Long Range C H Coupling Constants. University of Ottawa NMR Facility Blog.
- 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. ResearchGate.
- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences.
- Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines. Benchchem.
- Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. NIH National Library of Medicine.
- NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis.
- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology.
- Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs.
- Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A.
- Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. NIH National Library of Medicine.
- Advanced NMR Techniques and Applications. Fiveable.
- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate.
- 15N NMR coordination shifts in transition metal complexes and organometallics with heterocycles containing nitrogen—Update for 2012–20. ResearchGate.
- Trinh Thi Huan. SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES. 2022;104(2).
- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731). Human Metabolome Database.
- Advanced NMR Spectroscopy. ETH Zurich.
- Application Note: 1H NMR Characterization of Substituted Quinolines. Benchchem.
- Long-range proton-carbon coupling constants: NMR methods and applications. ResearchGate.
- Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI.
- Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry (RSC Publishing).
- NMR Coupling Constants. Iowa State University.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. thieme-connect.de [thieme-connect.de]
- 8. unn.edu.ng [unn.edu.ng]
- 9. Troubleshooting [chem.rochester.edu]
- 10. fiveable.me [fiveable.me]
- 11. mdpi.com [mdpi.com]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: NOESY and ROESY [orgspectroscopyint.blogspot.com]
- 14. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 15. tsijournals.com [tsijournals.com]
- 16. repository.uncw.edu [repository.uncw.edu]
- 17. repository.uncw.edu [repository.uncw.edu]
- 18. Nitrogen NMR [chem.ch.huji.ac.il]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Prediction of 13 C NMR Chemical Shifts of Quinolone Derivatives Based on DFT Calculations - Yu - Journal of Structural Chemistry [bakhtiniada.ru]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tsijournals.com [tsijournals.com]
- 26. researchgate.net [researchgate.net]
- 27. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Validation & Comparative
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Quinolones
For decades, quinolone antibiotics have been a cornerstone in the fight against bacterial infections. The journey from the first-generation non-fluorinated quinolones, like nalidixic acid, to the highly potent and broad-spectrum fluoroquinolones, such as ciprofloxacin, is a compelling narrative of strategic chemical modification enhancing biological efficacy. This guide provides an in-depth comparison of the biological activities of fluorinated and non-fluorinated quinolones, supported by experimental data and detailed protocols for researchers in drug discovery and development. We will explore how the introduction of a single fluorine atom dramatically reshaped the therapeutic landscape of this critical class of antibiotics.
The Decisive Role of Fluorination: A Paradigm Shift in Antibacterial Potency
The addition of a fluorine atom at the C-6 position of the quinolone core structure was a watershed moment in the development of this antibiotic class.[1][2] This seemingly minor alteration led to a significant enhancement in antibacterial activity, broadening the spectrum to include both Gram-positive and Gram-negative bacteria.[2][3] The fluorine atom improves the drug's penetration into the bacterial cell and enhances its inhibitory effect on the target enzymes, DNA gyrase and topoisomerase IV.[4]
Non-fluorinated quinolones, such as nalidixic acid, exhibit a narrower spectrum of activity, primarily targeting Gram-negative bacteria.[1][5] Their clinical utility is often limited to uncomplicated urinary tract infections. In contrast, fluorinated quinolones like ciprofloxacin demonstrate markedly increased potency and a broader spectrum of activity, making them effective against a wider range of pathogens, including some resistant strains.[1][6]
Mechanism of Action: A Tale of Two Topoisomerases
Both fluorinated and non-fluorinated quinolones share a common mechanism of action: the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[7][8] These enzymes are essential for bacterial DNA replication, transcription, and repair.[9] By binding to the enzyme-DNA complex, quinolones stabilize a transient double-strand break in the DNA, ultimately leading to bacterial cell death.[7][9]
While the fundamental mechanism is the same, the efficiency of inhibition differs significantly. The fluorine atom in fluoroquinolones enhances the binding affinity of the drug to the target enzymes, resulting in more potent inhibition.[4] For instance, ciprofloxacin is approximately 100 times more potent than nalidixic acid.[10]
In Gram-negative bacteria, the primary target for quinolones is DNA gyrase.[3] In Gram-positive bacteria, topoisomerase IV is often the more susceptible target.[3] However, modern fluoroquinolones can effectively inhibit both enzymes in various bacterial species.[6]
Caption: Quinolone Mechanism of Action.
Comparative Biological Activity: A Quantitative Look
The superior biological activity of fluorinated quinolones is evident in their lower Minimum Inhibitory Concentrations (MIC) and 50% inhibitory concentrations (IC50) against key bacterial pathogens and their target enzymes.
Antibacterial Potency (MIC, µg/mL)
| Compound | Escherichia coli (Gram-negative) | Staphylococcus aureus (Gram-positive) |
| Nalidixic Acid (Non-fluorinated) | 4 - >32[11][12] | 64 - 512[13][14] |
| Ciprofloxacin (Fluorinated) | 0.004 - 0.03[12][14] | 0.12 - 2.0[13][15] |
Enzyme Inhibition (IC50, µM)
| Compound | DNA Gyrase (E. coli) | Topoisomerase IV (S. aureus) |
| Nalidixic Acid (Non-fluorinated) | High (less potent)[16] | High (less potent)[16] |
| Ciprofloxacin (Fluorinated) | 0.39[17] | 9.30[18] |
Cytotoxicity (IC50, µM) on Mammalian Cells
| Compound | Mammalian Cell Line (e.g., HT-29) |
| Nalidixic Acid (Non-fluorinated) | >200[19] |
| Ciprofloxacin (Fluorinated) | ~128 (varies with cell line)[20] |
Note: The provided IC50 and MIC values are approximate and can vary depending on the specific bacterial strain and experimental conditions.
Experimental Protocols for Comparative Analysis
To empower researchers to conduct their own comparative studies, we provide detailed, step-by-step protocols for key assays.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: MIC Determination Workflow.
Methodology:
-
Prepare Quinolone Stock Solutions: Dissolve the non-fluorinated (e.g., nalidixic acid) and fluorinated (e.g., ciprofloxacin) quinolones in an appropriate solvent (e.g., DMSO or water) to create high-concentration stock solutions.
-
Prepare Bacterial Inoculum: Culture the test bacteria (e.g., E. coli and S. aureus) overnight. Dilute the culture in fresh Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute to a final inoculum of 5 x 10⁵ CFU/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each quinolone in MHB to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted quinolones. Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the quinolone that completely inhibits visible bacterial growth (i.e., the first clear well).
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Caption: DNA Gyrase Inhibition Assay Workflow.
Methodology:
-
Reaction Setup: In microcentrifuge tubes, prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP), and varying concentrations of the quinolone inhibitor.
-
Enzyme Addition: Add a standardized amount of DNA gyrase to initiate the reaction. Include a no-enzyme control and a no-inhibitor control.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes to allow for supercoiling.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Analyze the reaction products on a 1% agarose gel. Supercoiled DNA migrates faster than relaxed DNA.
-
Data Analysis: Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide). Quantify the band intensities to determine the concentration of the quinolone that inhibits 50% of the supercoiling activity (IC50).
Topoisomerase IV Decatenation Inhibition Assay
This assay assesses the ability of a compound to inhibit the decatenation (unlinking) of catenated kinetoplast DNA (kDNA) by topoisomerase IV.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing kDNA, assay buffer (containing Tris-HCl, potassium glutamate, MgCl₂, DTT, and ATP), and different concentrations of the quinolone.
-
Enzyme Addition: Initiate the reaction by adding topoisomerase IV.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction with a stop solution.
-
Agarose Gel Electrophoresis: Separate the reaction products on a 1% agarose gel. Decatenated minicircles will migrate into the gel, while the large catenated kDNA network will remain in the well.
-
Data Analysis: Visualize and quantify the decatenated DNA bands to determine the IC50 of the quinolone.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of mammalian cells as an indicator of cell viability after exposure to the quinolones.
Methodology:
-
Cell Seeding: Seed a mammalian cell line (e.g., HeLa or HEK293) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the fluorinated and non-fluorinated quinolones for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: The amount of formazan produced is proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Safety and Side Effects: The Other Side of the Coin
While fluorination significantly enhances antibacterial efficacy, it can also influence the safety profile of quinolones. Some fluoroquinolones have been associated with adverse effects, including phototoxicity, cardiotoxicity, and tendon damage.[4] It is noteworthy that some non-fluorinated quinolones have been developed with the aim of reducing toxicity while maintaining good antibacterial activity.[21][22] The design of newer quinolones often involves a careful balance between maximizing antibacterial potency and minimizing off-target effects in mammalian cells.[21]
Conclusion: A Clear Verdict on Fluorination
The introduction of a fluorine atom to the quinolone scaffold represents a triumph of medicinal chemistry, transforming a class of narrow-spectrum antibiotics into broad-spectrum therapeutic agents. The enhanced biological activity of fluorinated quinolones is a direct result of improved cellular penetration and more potent inhibition of their bacterial targets, DNA gyrase and topoisomerase IV. While considerations of safety and the development of resistance remain paramount, the "fluorine advantage" is undeniable. For researchers and drug developers, understanding the structure-activity relationships and employing robust comparative assays are crucial for the continued innovation of this vital class of antibacterial agents.
References
-
Sugino, A., Peebles, C. L., Kreuzer, K. N., & Cozzarelli, N. R. (1977). Mechanism of action of nalidixic acid: purification of Escherichia coli nalA gene product and its relationship to DNA gyrase and a novel nicking-closing enzyme. Proceedings of the National Academy of Sciences, 74(11), 4767-4771. [Link]
-
Wikipedia contributors. (2024). Ciprofloxacin. In Wikipedia, The Free Encyclopedia. [Link]
-
Creative Biolabs. (2024). Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects. [Link]
-
Kim, J. Y., & Lee, J. Y. (2002). Non-fluorinated quinolones (NFQs): new antibacterials with unique properties against quinolone-resistant gram-positive pathogens. Current drug targets. Infectious disorders, 2(1), 51–65. [Link]
-
Patsnap. (2024). What is the mechanism of Nalidixic Acid? Synapse. [Link]
-
Patsnap. (2024). What is the mechanism of Ciprofloxacin Hydrochloride? Synapse. [Link]
-
Foroumadi, A., & Emami, S. (2022). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Expert review of anti-infective therapy, 20(9), 1165–1180. [Link]
-
Goss, W. A., Deitz, W. H., & Cook, T. M. (1965). Mechanism of action of nalidixic acid on Escherichia coli. II. Inhibition of deoxyribonucleic acid synthesis. Journal of bacteriology, 89(4), 1068–1074. [Link]
-
Fisher, L. M., & Hayes, M. V. (1966). Mechanism of action of nalidixic acid on conjugating bacteria. Journal of bacteriology, 92(5), 1367–1373. [Link]
-
Urology Text. (n.d.). Ciprofloxacin: Pharmacology, Adverse Effects, Contraindications and Dosage. [Link]
-
Medical Pharmacology. (2025). Pharmacology of Nalidixic Acid (Naligram); Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]
-
Jones, R. N., & Pfaller, M. A. (2001). In vitro activities of three nonfluorinated quinolones against representative bacterial isolates. Antimicrobial agents and chemotherapy, 45(1), 303–307. [Link]
-
Ingenta Connect. (2002). Non-Fluorinated Quinolones (NFQs): New Antibacterials with Unique Properties Against Quinolone-Resistant Gram-positive Pathogens. Current Drug Targets - Infectious Disorders, 2(1), 51-65. [Link]
-
Louisiana Department of Health. (n.d.). Fluoroquinolones (and Quinolones). [Link]
-
ResearchGate. (n.d.). Physicochemical properties of the fluoroquinolones studied in this manuscript. [Link]
-
King, A., & Phillips, I. (1984). The in-vitro activity of ciprofloxacin compared with that of norfloxacin and nalidixic acid. The Journal of antimicrobial chemotherapy, 13(4), 325–331. [Link]
-
ResearchGate. (n.d.). MIC scatterplots for nalidixic acid versus ciprofloxacin for Salmonella... [Link]
-
Maple, P. A., Hamilton-Miller, J. M., & Brumfitt, W. (1991). Differing activities of quinolones against ciprofloxacin-susceptible and ciprofloxacin-resistant, methicillin-resistant Staphylococcus aureus. Antimicrobial agents and chemotherapy, 35(2), 345–350. [Link]
-
Martínez-López, S., & Osorio-Paz, S. (2021). Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways. Molecules (Basel, Switzerland), 26(18), 5589. [Link]
-
ResearchGate. (n.d.). Effect of nalidixic acid (NA), ciprofloxacin (CFX), and MitoQNs on the... [Link]
-
Piddock, L. J., Jin, Y. F., & Webber, M. A. (2000). Novel ciprofloxacin-resistant, nalidixic acid-susceptible mutant of Staphylococcus aureus. Antimicrobial agents and chemotherapy, 44(12), 3483–3486. [Link]
-
Giraud, E., Brisabois, A., Martel, J. L., & Chaslus-Dancla, E. (2002). High prevalence of nalidixic acid resistant, ciprofloxacin susceptible phenotype among clinical isolates of Escherichia coli and other Enterobacteriaceae. Diagnostic microbiology and infectious disease, 42(4), 257–261. [Link]
-
Thamdrup Rosdahl, V., & Knudsen, A. M. (1987). Population analysis of susceptibility to ciprofloxacin and nalidixic acid in Staphylococcus, Pseudomonas aeruginosa, and Enterobacteriaceae. APMIS. Acta pathologica, microbiologica et immunologica Scandinavica. Section B, Microbiology, 95(2), 117–123. [Link]
-
Fournier, B., & Hooper, D. C. (2000). Selective targeting of topoisomerase IV and DNA gyrase in Staphylococcus aureus: different patterns of quinolone-induced inhibition of DNA synthesis. Antimicrobial agents and chemotherapy, 44(8), 2160–2165. [Link]
-
ResearchGate. (2022). Are there any differences between fluoroquinolone and quinolone? [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Structural characterization of the millennial antibacterial (fluoro)quinolones—shaping the fifth generation. Antibiotics (Basel, Switzerland), 3(2), 169–194. [Link]
-
Brieflands. (n.d.). Microbial Susceptibility and Plasmid Profiles of Methicillin-Resistant Staphylococcus aureus and Methicillin-Susceptible S. aureus. [Link]
-
U.S. Food and Drug Administration. (n.d.). Mechanisms of Resistance to Fluoroquinolone Antibiotic in Uropathogenic Escherichia coli. [Link]
-
ResearchGate. (2006). Interaction of nalidixic acid and ciprofloxacin with wild type and mutated quinolone-resistance-determining region of DNA gyrase A. [Link]
-
Das, A., & Ghosh, A. (2013). Molecular characterization of uropathogenic Escherichia coli: nalidixic acid and ciprofloxacin resistance, virulent factors and phylogenetic background. Journal of clinical and diagnostic research : JCDR, 7(12), 2727–2731. [Link]
-
Dwivedi, G. R., Maurya, A. K., & Singh, R. K. (2006). Interaction of nalidixic acid and ciprofloxacin with wild type and mutated quinolone-resistance-determining region of DNA gyrase A. Journal of molecular modeling, 12(5), 659–666. [Link]
-
Aldred, K. J., & Blower, T. R. (2020). Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV. ACS infectious diseases, 6(5), 1146–1155. [Link]
-
Al-Adham, I. S. I., & Al-Hussainy, Z. M. (2018). Interplay of the Quality of Ciprofloxacin and Antibiotic Resistance in Developing Countries. Frontiers in public health, 6, 25. [Link]
-
Nakanishi, N., Yoshida, S., & Wakebe, H. (1998). Inhibitory activities of quinolones against DNA gyrase and topoisomerase IV of Enterococcus faecalis. Antimicrobial agents and chemotherapy, 42(11), 3043–3045. [Link]
-
MDPI. (2023). DNA Gyrase as a Target for Quinolones. Biomedicines, 11(2), 371. [Link]
-
Fournier, B., & Hooper, D. C. (2000). Selective targeting of topoisomerase IV and DNA gyrase in Staphylococcus aureus: different patterns of quinolone-induced inhibition of DNA synthesis. Antimicrobial agents and chemotherapy, 44(8), 2160–2165. [Link]
-
Kantele, A., & Kirveskari, J. (2023). Nalidixic acid—a good marker of fluoroquinolone resistance mechanisms in Escherichia coli. APMIS, 131(6), 289-294. [Link]
-
McQueen, C. A., & Williams, G. M. (1992). Lack of effects of ciprofloxacin and the topoisomerase II inhibitors, m-AMSA and nalidixic acid, on DNA repair in cultured rat liver cells. Mutation research, 282(2), 101–107. [Link]
-
ResearchGate. (n.d.). Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines. [Link]
-
Fass, R. J. (1986). In vitro activity of ciprofloxacin, norfloxacin and nalidixic acid. The Journal of antimicrobial chemotherapy, 18 Suppl D, 1–6. [Link]
Sources
- 1. ldh.la.gov [ldh.la.gov]
- 2. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Nalidixic Acid? [synapse.patsnap.com]
- 8. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 9. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Interplay of the Quality of Ciprofloxacin and Antibiotic Resistance in Developing Countries [frontiersin.org]
- 11. High prevalence of nalidixic acid resistant, ciprofloxacin susceptible phenotype among clinical isolates of Escherichia coli and other Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. Differing activities of quinolones against ciprofloxacin-susceptible and ciprofloxacin-resistant, methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Population analysis of susceptibility to ciprofloxacin and nalidixic acid in Staphylococcus, Pseudomonas aeruginosa, and Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The in-vitro activity of ciprofloxacin compared with that of norfloxacin and nalidixic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Non-fluorinated quinolones (NFQs): new antibacterials with unique properties against quinolone-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Non-Fluorinated Quinolones (NFQs): New Antibacterials with Unique...: Ingenta Connect [ingentaconnect.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Hydroxyquinoline-3-carboxylates: From Antibacterials to Antivirals and Beyond
The 4-hydroxyquinoline-3-carboxylate scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets. Its inherent structural features, including its planarity, hydrogen bonding capabilities, and multiple sites for chemical modification, have allowed for the development of a vast library of derivatives with potent therapeutic activities. These compounds exist in tautomeric equilibrium with their 4-oxo-1,4-dihydroquinoline-3-carboxylate form, a feature crucial for their biological function. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this versatile scaffold, comparing its performance across different therapeutic areas and providing the experimental foundation for future drug discovery efforts.
The Chemical Core: Synthesis and Foundation
The therapeutic journey of this scaffold often begins with its synthesis. One of the most fundamental and widely adopted methods is the Gould-Jacobs reaction. This process typically involves the condensation of an aniline derivative with diethyl 2-(ethoxymethylene)malonate, followed by a thermal cyclization to form the core quinolone ring system.[1] Subsequent hydrolysis of the resulting ethyl ester at the C3-position yields the carboxylic acid, a critical functional group for many of the biological activities discussed herein.[2]
Caption: General workflow of the Gould-Jacobs reaction for synthesizing the 4-hydroxyquinoline-3-carboxylate core.
Understanding the SAR of this scaffold requires dissecting how modifications at each position of the quinoline ring influence its interaction with specific biological targets. The following sections compare these relationships across antibacterial, antiviral, and anticancer applications.
Antibacterial Activity: Targeting Bacterial DNA Gyrase
The most celebrated application of the 4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold is in the development of quinolone and fluoroquinolone antibiotics. The first antibacterial agent from this class was discovered serendipitously as a byproduct in the synthesis of chloroquine.[3][4] These compounds primarily exert their bactericidal effect by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, leading to a breakdown in DNA replication and repair.[5]
The SAR for antibacterial activity is well-established and highly specific:
-
N1-Position: Substitution at this position is critical. Small alkyl groups, such as an ethyl or a cyclopropyl group, are optimal for potent activity. The cyclopropyl group, a hallmark of many modern fluoroquinolones, is particularly effective.
-
C3-Carboxylic Acid: This group, along with the C4-keto group, is essential for binding to the DNA gyrase enzyme. It acts as a key hydrogen bond donor/acceptor. Esterification or conversion to an amide at this position typically abolishes or significantly reduces antibacterial potency.[6]
-
C4-Keto Group: This oxygen is crucial for the compound's interaction with the enzyme-DNA complex and is considered indispensable for activity.
-
C6-Position: The introduction of a fluorine atom at this position dramatically increases antibacterial potency and expands the spectrum of activity, giving rise to the "fluoroquinolone" class.[7]
-
C7-Position: This is a key site for modulating potency and pharmacokinetic properties. The addition of a basic heterocyclic amine, such as a piperazine or pyrrolidine ring, enhances activity, particularly against Gram-negative bacteria.[8]
-
C8-Position: Substitutions here can fine-tune activity and reduce phototoxicity. A fluorine or methoxy group at C8 can enhance potency.
Caption: SAR summary for 4-hydroxyquinoline-3-carboxylate antibacterial agents.
Comparative Data: Antibacterial Potency
| Compound Ref. | N1-Substituent | C6-Substituent | C7-Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Nalidixic Acid | Ethyl | H | Methyl | >64 | 4-16 |
| Norfloxacin | Ethyl | F | Piperazinyl | 0.5-2 | 0.12-0.5 |
| Ciprofloxacin | Cyclopropyl | F | Piperazinyl | 0.25-1 | 0.008-0.03 |
| Moxifloxacin | Cyclopropyl | F | Methoxy-substituted pyrrolidinyl | 0.06-0.25 | 0.06-0.25 |
| (Note: Data is representative and compiled from general knowledge of fluoroquinolone activity.) |
Antiviral Activity: Targeting Host Cell Machinery
In a significant departure from targeting microbial enzymes, certain 4-hydroxyquinoline-3-carboxylic acid derivatives have emerged as potent antiviral agents by inhibiting a host cell enzyme: dihydroorotate dehydrogenase (DHODH).[9][10] This enzyme is critical for the de novo synthesis of pyrimidines, which are essential building blocks for viral RNA and DNA replication. Targeting a host factor offers the advantage of a broad-spectrum antiviral activity and a higher barrier to the development of viral resistance.[9][10]
The SAR for DHODH inhibition presents a stark contrast to that for antibacterial activity, particularly at the C2-position:
-
C2-Position: This position is paramount for potent DHODH inhibition. Large, lipophilic biaryl or diaryl ether substituents are required to occupy a specific hydrophobic pocket in the enzyme. This is the most significant point of differentiation from the antibacterial quinolones, where the C2-position is typically unsubstituted.[9][11]
-
C3-Carboxylic Acid: This group remains essential for binding to the DHODH enzyme, similar to its role in DNA gyrase binding.
-
C6-Position: A fluorine atom at this position consistently enhances antiviral potency, mirroring its effect in the antibacterial series.[9]
-
Other Positions (N1, C5, C7, C8): Modifications at these positions are generally less impactful than the C2-substituent, though they can be used to optimize pharmacokinetic properties.
Caption: SAR summary for 4-hydroxyquinoline-3-carboxylate antiviral agents targeting DHODH.
Comparative Data: Antiviral Potency
| Compound Ref. | C2-Substituent | C6-Substituent | Human DHODH IC₅₀ (nM) | Antiviral EC₅₀ (nM) vs. VSV |
| Brequinar | Biphenyl | H | ~20 | ~200 |
| Analogue C44 [9] | 5-isopropyl-2-methyl-4-phenoxyphenyl | F | 1.0 | 1.9 |
| Lead Compound [9] | 4'-chloro-[1,1'-biphenyl]-4-yl | H | 23 | 110 |
| (Data sourced from Das, P., et al. (2013).[9][10]) |
Anticancer Activity: Diverse Targets and Mechanisms
The 4-hydroxyquinoline-3-carboxylate scaffold also demonstrates significant potential in oncology. Unlike the well-defined targets in antibacterial and antiviral applications, anticancer derivatives engage with a variety of targets, including protein kinases like PI3Kα and the induction of apoptosis.[12][13] This diversity in mechanism leads to a more varied SAR profile.
A key strategic modification for anticancer activity involves converting the C3-carboxylic acid into a carboxamide.
-
C3-Position: The C3-carboxamide is a common feature of many anticancer quinolones. The nature of the N-substituent on the amide is a critical determinant of potency. N-phenyl or other N-aryl carboxamides have shown significant cytotoxic effects against various cancer cell lines.[12]
-
N1-Position: This position is tolerant to various substitutions, including alkyl and aryl groups, which can be optimized to improve activity and selectivity.
-
C6-Position: As with other activities, halogen substitutions at C6, such as chlorine, can enhance anticancer potency.[12]
-
C2-Position: While not as universally critical as in the antiviral series, substitutions at C2 with styryl or other aromatic groups have been shown to yield compounds with potent antiproliferative activity.[14]
Comparative Data: Anticancer Potency
| Compound Ref. | C3-Substituent | N1-Substituent | C6-Substituent | Cell Line | IC₅₀ (µM) |
| q6 [12] | N-phenyl-carboxamide | H | Cl | HCT-116 | Potent |
| q8 [12] | N-(4-fluorophenyl)-carboxamide | H | OH | MCF-7 | Potent |
| 4m [15] | N-(4-chlorophenyl)-carboxamide | CH₃ | H | MCF-7 | 0.33 |
| 4k [15] | N-(4-methoxyphenyl)-carboxamide | CH₃ | H | K562 | 0.28 |
| (Data for q6 and q8 indicates significant toxicity as reported by Sabbah D.A., et al. (2022).[12] Data for 4m and 4k sourced from Anticancer Agents Med Chem (2020).[15]) |
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, standardized experimental protocols are essential.
Protocol 1: General Synthesis of Ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate
This protocol is a representative example of the Gould-Jacobs reaction for creating a core intermediate.
-
Reactant Preparation: In a round-bottom flask, combine 4-fluoroaniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq).
-
Condensation: Heat the mixture at 110-120 °C for 2 hours. The ethanol byproduct will distill off.
-
Cyclization: Cool the resulting intermediate slightly. Add the mixture dropwise to a flask containing heated Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) at 240-250 °C.
-
Reaction Completion: Maintain the temperature for 30 minutes to ensure complete cyclization.
-
Isolation: Cool the reaction mixture and add hexane to precipitate the product.
-
Purification: Collect the solid product by filtration, wash thoroughly with hexane, and recrystallize from ethanol to yield the title compound as a solid.
Protocol 2: Saponification to 4-hydroxy-6-fluoroquinoline-3-carboxylic acid
This protocol describes the hydrolysis of the ester to the biologically active carboxylic acid.
-
Suspension: Suspend the ethyl ester from Protocol 1 (1.0 eq) in a 10% aqueous sodium hydroxide (NaOH) solution (5-10 eq).[2]
-
Reflux: Heat the suspension to reflux (approx. 100-110 °C) and stir for 2-4 hours until the reaction is complete (monitored by TLC).[2]
-
Acidification: Cool the reaction mixture to room temperature in an ice bath. Carefully acidify the solution to pH 4-5 using 2N hydrochloric acid (HCl). A precipitate will form.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold water and dry under vacuum to yield the final carboxylic acid product.
Protocol 3: In Vitro Antibacterial Assay (MIC Determination via Broth Microdilution)
This is a standard method for quantifying antibacterial potency.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Grow the bacterial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Reading Results: Incubate the plate at 37 °C for 18-24 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
The structure-activity relationship of 4-hydroxyquinoline-3-carboxylates is a compelling example of how subtle modifications to a core scaffold can profoundly redirect its biological activity. The journey from the essential C3-carboxyl/C4-keto pharmacophore of antibacterials to the C2-lipophilic pocket-filling antivirals, and the C3-carboxamide-driven anticancer agents, highlights the scaffold's remarkable plasticity.
-
For Antibacterials: The focus remains on overcoming resistance. Future designs may involve novel C7-substituents or hybrid molecules that can evade efflux pumps or enzymatic degradation.
-
For Antivirals: The success of DHODH inhibitors validates host-targeting as a viable strategy. Future work will likely explore modifications to the C2-substituent to improve potency against a wider range of viruses and enhance pharmacokinetic profiles.
-
For Anticancer Agents: The challenge lies in improving selectivity for cancer cells over healthy cells.[14] Future directions include conjugating these quinolones to tumor-targeting moieties or designing derivatives that selectively inhibit cancer-specific kinases.
By leveraging the rich SAR data compiled over decades, researchers are well-equipped to continue innovating, designing next-generation therapeutics from this truly privileged and enduring chemical scaffold.
References
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. Available from: [Link]
-
Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC - NIH. Available from: [Link]
-
Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Available from: [Link]
-
4-Hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. Available from: [Link]
- Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids - Google Patents.
-
SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - NIH. Available from: [Link]
- 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers - Google Patents.
-
SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity - PubMed. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 4-Hydro-quinoline-3-carboxamide Derivatives as an Immunomodulator. | Request PDF - ResearchGate. Available from: [Link]
- 4-hydroxyquinoline-3-carboxamides and hydrazides as antiviral agents - Google Patents.
-
Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator - PubMed. Available from: [Link]
-
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. Available from: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available from: [Link]
-
Biologically important hydroxyquinolines and quinolinecarboxylic acids. - ResearchGate. Available from: [Link]
-
8-Fluoro-4-hydroxyquinoline-3-carboxylic Acid - MySkinRecipes. Available from: [Link]
-
(PDF) 4Hydroxy2-quinolones 130. The reactivity of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates - ResearchGate. Available from: [Link]
-
SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity - University of Texas Southwestern Medical Center. Available from: [Link]
-
Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - NIH. Available from: [Link]
-
Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed. Available from: [Link]
-
4-Substituted Quinolines: Structure Activity Relationship - Antimalarials - Pharmacy 180. Available from: [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. Available from: [Link]
-
Antiviral activity of 4-oxoquinoline-3-carboxamide derivatives against bovine herpesvirus type 5 - PubMed. Available from: [Link]
-
Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Available from: [Link]
-
Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Eco-Vector Journals Portal. Available from: [Link]
- Quinoline derivatives as antibacterial agents - Google Patents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-Fluoro-4-hydroxyquinoline-3-carboxylic Acid [myskinrecipes.com]
- 8. US7709498B2 - Quinoline derivatives as antibacterial agents - Google Patents [patents.google.com]
- 9. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Landscape of Chiral HPLC Separation: Three Core Strategies
An In-Depth Guide to the Chiral Separation of Quinolone Enantiomers by HPLC
A Senior Application Scientist's Comparative Analysis
For researchers and professionals in drug development, the stereochemistry of quinolone antibiotics is not a trivial pursuit; it is a critical determinant of therapeutic efficacy and safety. Many quinolones, such as the widely-used ofloxacin, are chiral molecules, with their enantiomers often exhibiting significant differences in biological activity.[1][2] The S-(-)-enantiomer of ofloxacin (levofloxacin), for instance, possesses antibacterial activity 8 to 128 times greater than its R-(+)-counterpart.[2] This disparity necessitates robust, reliable, and efficient analytical methods to separate and quantify these enantiomers.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of quinolones. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, compare the performance of different approaches with supporting data, and provide detailed workflows to empower you to select and optimize the ideal method for your analytical challenge.
The fundamental principle of chiral separation via HPLC is the creation of transient diastereomeric complexes between the enantiomers and a chiral selector. These complexes have different energy states, leading to differential retention on the chromatographic system. The way this is achieved can be broadly categorized into three strategies, each with distinct advantages and mechanistic underpinnings.
-
Direct Separation with Chiral Stationary Phases (CSPs): The most prevalent and powerful approach, where the chiral selector is immobilized onto the silica support of the HPLC column.[3]
-
Indirect Separation via Chiral Derivatization: A chemical approach where enantiomers are reacted with a chiral agent to form diastereomers, which are then separated on a standard achiral column.[4]
-
Direct Separation with Chiral Mobile Phase Additives (CMPAs): A flexible method where the chiral selector is added directly to the mobile phase to form diastereomeric complexes in-situ for separation on an achiral column.[5]
The logical workflow for developing a chiral separation method often begins with screening various CSPs, as this direct approach is typically the most efficient and scalable.
Caption: A typical workflow for developing a chiral HPLC method for quinolones.
Direct Separation: A Deep Dive into Chiral Stationary Phases (CSPs)
The choice of CSP is the most critical decision in direct chiral separation. The interaction between the analyte and the CSP is highly specific, governed by principles like hydrogen bonding, π-π interactions, steric hindrance, and inclusion phenomena.
Caption: The "three-point interaction" model for chiral recognition on a CSP.
Polysaccharide-Based CSPs
These are the workhorses of chiral separations, responsible for resolving a vast number of racemates.[6] Based on derivatives of cellulose or amylose coated or covalently bonded to silica, their chiral recognition ability stems from the helical polymer structure forming chiral grooves.[7]
-
Mechanism of Action: Separation is achieved through a combination of hydrogen bonding (with carbamate groups on the selector), π-π interactions (between the aromatic rings of the quinolone and the phenyl groups of the selector), and steric fit within the chiral cavities of the polysaccharide backbone.[7][8]
-
Expert Insight: Polysaccharide columns like Chiralcel® and Chiralpak® are exceptionally versatile.[9] Their performance is highly dependent on the mobile phase. Normal-phase (e.g., hexane/alcohol) and polar organic modes often provide the best selectivity. For quinolones, which are amphoteric, adding a small amount of a basic (diethylamine, DEA) or acidic (trifluoroacetic acid, TFA) modifier is crucial to suppress ionization and achieve sharp, symmetrical peaks.[10][11]
Comparative Data for Polysaccharide CSPs:
| Quinolone | CSP | Mobile Phase (v/v/v) | Flow Rate (mL/min) | Resolution (Rs) | Selectivity (α) | Reference |
| Ofloxacin | Chiralcel OD-H | Hexane/Ethanol/Methanol/Acetic Acid/DEA (70/20/10/0.45/0.05) | 1.0 | >2.0 | - | [10] |
| Flumequine | Chiralcel OD-H | Polar Organic: Acetonitrile/Methanol (50/50) + 0.1% TFA | 1.0 | 12.0 | 10.5 | [8] |
| Nadifloxacin | Chiralpak IC | Methanol/Ethanol/DEA (50/50/0.1) | 1.0 | >1.5 | - | [12] |
Macrocyclic Antibiotic-Based CSPs
Macrocyclic antibiotics like vancomycin and teicoplanin are complex structures with multiple stereogenic centers, aromatic rings, and functional groups (hydroxyl, carboxyl, amino).[13] When bonded to silica, they create CSPs with unique, multimodal separation capabilities.
-
Mechanism of Action: Chiral recognition is driven by a combination of interactions including ionic binding, hydrogen bonding, and inclusion complexation within the molecule's basket-like structure.[14][15]
-
Expert Insight: These columns, such as Chirobiotic™ V, are particularly effective in reversed-phase mode, making them ideal for analyzing quinolones in biological fluids with minimal sample cleanup.[14][16] The mobile phase pH is a critical parameter, as it controls the ionization state of both the quinolone analyte and the amino/carboxyl groups on the antibiotic selector, directly impacting retention and selectivity.
Pirkle-Type (Brush-Type) CSPs
Developed by William H. Pirkle, these phases are based on smaller chiral molecules covalently bonded to the silica surface.[17][18][19] They typically feature π-electron acceptor or π-electron donor moieties.
-
Mechanism of Action: The primary mechanism is the formation of charge-transfer complexes through π-π stacking between the CSP and the analyte, reinforced by dipole-dipole interactions and hydrogen bonds.[18]
-
Expert Insight: Pirkle-type columns are known for their robustness due to the covalent bonding of the selector.[17][19] A key advantage is the availability of both enantiomeric forms of the CSP, allowing the user to invert the elution order. This is invaluable for quantifying trace enantiomeric impurities, where it is preferable to have the small impurity peak elute before the large main peak.[17]
Indirect Separation via Chiral Derivatization
This strategy circumvents the need for a chiral column. The enantiomeric mixture is reacted with a pure, chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be readily separated on a standard achiral reversed-phase column (e.g., C18).[4]
-
Mechanism of Action: The covalent bonding of the CDA introduces a second chiral center, converting the enantiomeric relationship into a diastereomeric one.
-
Expert Insight: While effective, this method requires careful validation. The CDA must be enantiomerically pure, and the reaction must proceed to completion without causing any racemization of the analyte.[4] This approach is often considered when a suitable direct method cannot be found or when enhanced detection sensitivity is needed (if the CDA is a fluorophore, for example).
Chiral Mobile Phase Additives (CMPAs)
In this approach, a chiral selector is dissolved in the mobile phase and separation is performed on an achiral stationary phase.[5] The selector forms transient diastereomeric complexes with the analyte enantiomers in the mobile phase.
-
Mechanism of Action: The differential partitioning of these transient complexes between the mobile phase and the achiral stationary phase leads to separation. Cyclodextrins are common CMPAs used for quinolones.[20][21]
-
Expert Insight: This method offers flexibility, as various selectors can be screened without purchasing multiple expensive columns. However, it can be less reproducible than CSP methods, and the continuous consumption of the chiral selector can be costly. It is a valuable problem-solving tool, particularly for compounds that are challenging to resolve on common CSPs.
Protocols for the Practitioner
A protocol is only as good as its reproducibility. The following methods are detailed to ensure they are self-validating systems, with system suitability criteria built in.
Protocol 1: Direct Enantioseparation of Ofloxacin using a Polysaccharide CSP
This protocol is adapted from established methods for the direct resolution of ofloxacin enantiomers.[8][10]
-
1. Instrumentation & Consumables:
-
HPLC system with UV detector
-
Chiralcel OD-H column (250 mm x 4.6 mm, 5 µm)
-
HPLC grade hexane, ethanol, methanol, acetic acid, and diethylamine
-
-
2. Solution Preparation:
-
Mobile Phase: Precisely mix hexane, ethanol, methanol, glacial acetic acid, and diethylamine in a ratio of 70:20:10:0.45:0.05 (v/v). Degas thoroughly before use. Causality: The hexane/alcohol mixture provides the primary separation power in normal phase. Acetic acid and diethylamine act as competing agents to prevent strong ionic interactions between the zwitterionic ofloxacin and residual silanols on the stationary phase, ensuring good peak shape.
-
Sample Solution: Accurately prepare a 0.5 mg/mL solution of racemic ofloxacin in the mobile phase.
-
-
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV at 298 nm
-
-
4. System Suitability:
-
Inject the racemic standard. The resolution (Rs) between the S-(-)-ofloxacin and R-(+)-ofloxacin peaks should be greater than 2.0. The tailing factor for both peaks should be less than 1.5.
-
Protocol 2: Enantioseparation of Nadifloxacin using a Chiral Mobile Phase Additive
This method demonstrates the power of the CMPA technique for separating nadifloxacin enantiomers on a standard C18 column.[20][21][22]
-
1. Instrumentation & Consumables:
-
HPLC system with UV or PDA detector
-
YMC C18 column (250 mm x 3.0 mm, 3 µm) or equivalent
-
Potassium dihydrogen orthophosphate, disodium hydrogen orthophosphate, EDTA disodium salt, β-Cyclodextrin, and HPLC grade water.
-
-
2. Solution Preparation:
-
Chiral Mobile Phase: In 1000 mL of HPLC grade water, dissolve 1.0 g of potassium di-hydrogen orthophosphate, 0.50 g of di-sodium hydrogen orthophosphate, 50.0 mg of EDTA, and 10.0 g of β-cyclodextrin.[21] Stir until fully dissolved. Filter through a 0.45 µm membrane filter and degas. Causality: β-Cyclodextrin acts as the chiral selector, forming inclusion complexes with the nadifloxacin enantiomers. The phosphate buffer maintains a stable pH, while EDTA chelates metal ions that could interfere with the separation.
-
Sample Solution: Prepare a 0.1 mg/mL solution of racemic nadifloxacin. Since nadifloxacin is poorly soluble in water, dissolve it first in a small amount of 0.1 N NaOH before diluting with the mobile phase.[21]
-
-
3. Chromatographic Conditions:
-
4. System Suitability:
Conclusion and Recommendations
The direct separation of quinolone enantiomers on polysaccharide-based chiral stationary phases remains the premier strategy for most applications, offering broad selectivity, high efficiency, and established performance. For difficult separations or when analyzing samples in complex matrices, macrocyclic antibiotic CSPs provide a powerful reversed-phase alternative.
While the CMPA and indirect derivatization methods are less common as primary screening tools, they are invaluable for problem-solving. The CMPA approach is particularly useful for method development when a wide range of selectors needs to be tested economically. The choice of method is ultimately dictated by the specific quinolone, the sample matrix, and the analytical objective—be it routine quality control, pharmacokinetic studies, or preparative isolation of a single enantiomer. By understanding the mechanisms and trade-offs of each strategy, researchers can confidently develop and validate robust methods for the critical task of chiral quinolone analysis.
References
-
Ali, I., Suhail, M., & Asnin, L. (2017). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Journal of Separation Science, 40(14), 2863-2882. [Link]
-
ResearchGate. (n.d.). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of the polysaccharide-based chiral stationary phases used in this study. Retrieved from [Link]
-
Sharma, S. D., & Singh, G. (2012). Enantioseparation of Nadifloxacin by High performance liquid Chromatography. Advances in Analytical Chemistry, 2(4), 25-31. [Link]
-
ResearchGate. (n.d.). Enantioseparation of Nadifloxacin by High performance liquid Chromatography. Retrieved from [Link]
-
Satyanarayana, L., et al. (2009). High-performance liquid-chromatographic separation of ofloxacin using a chiral stationary phase. Analytical Sciences, 25(7), 931-933. [Link]
-
Scientific & Academic Publishing. (2012). Enantioseparation of Nadifloxacin by High performance liquid Chromatography. Retrieved from [Link]
-
Armstrong, D. W. (1994). Macrocyclic Antibiotics as a New Class of Chiral Selectors for Liquid Chromatography. Scholars' Mine. [Link]
-
Hyun, M. H., et al. (2009). HPLC of fluoroquinolone antibacterials using chiral stationary phase based on enantiomeric (3,3'-diphenyl-1,1'-binaphthyl)-20-crown-6. Journal of Separation Science, 32(2), 198-204. [Link]
-
Chen, Y., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 11(1), 8145. [Link]
-
De Klerck, K., et al. (n.d.). Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. LCGC Europe. [Link]
-
Sharma, S. D., & Singh, G. (2012). Enantioseparation of Nadifloxacin by High performance liquid Chromatography. Advances in Analytical Chemistry, 2(4), 25-31. [Link]
-
Sreekanth, G., et al. (2020). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 13(10), 4721-4725. [Link]
-
Layton, S. E. (2005). Comparison of various chiral stationary phases for the chromatographic separation of chiral pharmaceuticals. UNCW Institutional Repository. [Link]
-
Wockhardt Research Centre. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 68(4), 453-458. [Link]
-
Fouad, A., et al. (2024). Macrocyclic Antibiotics as Effective Chiral Selectors in Liquid Chromatography for Enantiomeric Separation of Pharmaceutical Compounds: A Review. Critical Reviews in Analytical Chemistry, 54(8), 3095-3113. [Link]
-
Africa Research Connects. (2024). Determination of enantio-separation, absolute configuration and chiral recognition mechanism of ofloxacin and flumequine by HPLC and modeling studies. Retrieved from [Link]
-
Ilisz, I., et al. (2013). High-Performance Liquid Chromatography Enantioseparations Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases: An Overview. Methods in Molecular Biology, 970, 55-108. [Link]
-
Zhang, Z., et al. (2012). Semi-Preparative Enantiomeric Separation of Ofloxacin by HPLC. Journal of Chromatographic Science, 51(5), 436-441. [Link]
-
ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). Retrieved from [Link]
-
Regis Technologies. (n.d.). Other Chiral Phases. Retrieved from [Link]
-
Hyun, M. H. (2019). Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases. Methods in Molecular Biology. [Link]
-
ResearchGate. (n.d.). HPLC enantio-separation and chiral recognition mechanism of quinolones on Vancomycin CSP | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioseparation of Fluoroquinolones by HPLC Using Chiral Stationary Phase. Retrieved from [Link]
-
Fernandes, C., et al. (2020). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 25(17), 3949. [Link]
-
Fouad, A., et al. (2023). Macrocyclic Antibiotics as Effective Chiral Selectors in Liquid Chromatography for Enantiomeric Separation of Pharmaceutical Compounds: A Review. Taylor & Francis Online. [Link]
-
Chiralpedia. (2022). Donor-Acceptor (Pirkle)-type CSPs. Retrieved from [Link]
-
American Pharmaceutical Review. (2017). Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations. Retrieved from [Link]
-
Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. Retrieved from [Link]
-
Kalíková, K., & Tesařová, E. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-161. [Link]
-
Okamoto, Y., & Ikai, T. (2008). Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation. Chirality, 20(3-4), 299-321. [Link]
-
Lämmerhofer, M. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Methods in Molecular Biology, 1985, 93-126. [Link]
-
Ilisz, I., et al. (2019). Chiral mobile phase additives in HPLC enantioseparations. Methods in Molecular Biology, 1985, 127-151. [Link]
-
Kumar, P. S., et al. (2014). Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). International Journal of Pharmacy and Pharmaceutical Sciences, 6(11), 221-225. [Link]
Sources
- 1. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral mobile phase additives in HPLC enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. africaresearchconnects.com [africaresearchconnects.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. High-performance liquid-chromatographic separation of ofloxacin using a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S)-2,8-diazobicyclo[4.3.0]nonane, A Key Intermediate of Moxifloxacin Hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
- 13. High-Performance Liquid Chromatography Enantioseparations Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 15. Macrocyclic Antibiotics as Effective Chiral Selectors in Liquid Chromatography for Enantiomeric Separation of Pharmaceutical Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Other Chiral Phases - Regis Technologies [registech.com]
- 18. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 19. hplc.eu [hplc.eu]
- 20. Enantioseparation of Nadifloxacin by High performance liquid Chromatography [article.sapub.org]
- 21. sapub.org [sapub.org]
- 22. Enantioseparation of Nadifloxacin by High performance liquid Chromatography | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Antibody Cross-Reactivity in Quinolone Detection
For researchers, scientists, and drug development professionals, the precise detection and quantification of quinolone derivatives are paramount. This guide provides an in-depth comparative analysis of antibody cross-reactivity against this critical class of antibiotics, supported by experimental data. We will delve into the nuances of immunoassay design and the structural basis of antibody specificity, offering a practical framework for selecting or developing the right antibody for your research needs.
Quinolone and fluoroquinolone antimicrobials are extensively used in both human and veterinary medicine.[1] Consequently, their residues in food products of animal origin are a significant public health concern, necessitating highly sensitive and specific detection methods.[1][2] Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), present a rapid, cost-effective, and robust screening tool for these compounds.[1][3] The performance of these assays hinges on the specificity of the antibodies employed; their cross-reactivity with structurally related quinolone derivatives dictates whether the assay is highly specific to a single compound or provides broad, class-specific detection.[1][3]
The Decisive Role of Haptens in Shaping Antibody Specificity
The generation of antibodies with desired specificity—either narrowly focused on a single quinolone or broadly reactive to the entire class—is fundamentally governed by the design of the hapten used for immunization. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. The site of conjugation of the quinolone hapten to the carrier protein is a critical determinant of the resulting antibody's cross-reactivity profile.[1]
For instance, to generate a broadly reactive antibody, a region of the quinolone molecule that is conserved across the majority of its derivatives is typically left exposed during hapten-carrier conjugation. This strategy encourages the immune system to produce antibodies that recognize this common structural motif. Conversely, to generate a highly specific antibody, a unique region of the target quinolone molecule is left exposed, directing the immune response to produce antibodies that recognize this specific structural feature.
Comparative Analysis of Antibody Cross-Reactivity: A Data-Driven Approach
The cross-reactivity of an antibody is its propensity to bind to molecules other than the one that stimulated its production.[1] In the context of quinolone detection, this is a crucial parameter. The following tables summarize cross-reactivity data from several studies that have developed monoclonal and polyclonal antibodies for the detection of various quinolone derivatives. The data is presented as the concentration of the analyte that causes a 50% reduction in the assay signal (IC50) and the cross-reactivity (CR%) calculated relative to the primary target analyte.
Table 1: Cross-Reactivity of a Monoclonal Antibody (MAb C4A9H1) Raised Against Ciprofloxacin [4][5]
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Ciprofloxacin | 0.16 | 100 |
| Norfloxacin | 0.03 | >100 |
| Enrofloxacin | 0.08 | >100 |
| Danofloxacin | 1.71 | 9.3 |
| Flumequine | 0.22 | 72.7 |
Table 2: Cross-Reactivity of a Polyclonal Antibody Raised Against Norfloxacin [3][6]
| Compound | Cross-Reactivity (%) |
| Norfloxacin | 100 |
| Ciprofloxacin | 75 |
| Enrofloxacin | 60 |
| Danofloxacin | 45 |
| Sarafloxacin | 30 |
| Flumequine | 18 |
| Nalidixic Acid | 15 |
Table 3: Cross-Reactivity of a Broad-Specificity Monoclonal Antibody [7]
| Compound | Cross-Reactivity (%) |
| Ciprofloxacin | 100 |
| Enrofloxacin | 73.89 |
| Norfloxacin | 73.57 |
| Nadifloxacin | 67.28 |
| Danofloxacin | 53.09 |
| Pefloxacin | 50.26 |
| Lomefloxacin | 35.66 |
| Enoxacin | 12.40 |
| Sarafloxacin | 3.23 |
The Structural Underpinnings of Cross-Reactivity
The degree of cross-reactivity observed is directly related to the structural similarities between the different quinolone derivatives.[8][9] The basic quinolone structure consists of a bicyclic core.[10][11] Substitutions at various positions on this core give rise to the diverse family of quinolone and fluoroquinolone antibiotics.[8][11]
Antibodies that exhibit broad cross-reactivity often recognize the conserved core structure of the quinolone molecule. In contrast, highly specific antibodies are generated to recognize unique substituents at positions like N-1 or C-7, which vary significantly among different quinolones.[9][11] For example, the presence of a cyclopropyl group at the N-1 position is a key feature for recognition by some anti-c ciprofloxacin and anti-clinafloxacin antibodies.[9]
Below is a diagram illustrating the structural similarities and differences between common quinolone derivatives, which form the basis for antibody cross-reactivity.
Caption: Structural relationships between common quinolones.
Experimental Protocol: Competitive Indirect ELISA (ciELISA) for Cross-Reactivity Assessment
This protocol provides a standardized method for determining the cross-reactivity of anti-quinolone antibodies.[1][5]
1. Antigen Coating:
-
Dilute the coating antigen (e.g., quinolone-ovalbumin conjugate) in coating buffer (0.05 M carbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antigen solution to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with washing buffer (e.g., PBS with 0.05% Tween 20).
2. Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate three times with washing buffer.
3. Competitive Reaction:
-
Prepare serial dilutions of the standard quinolone and the cross-reactant quinolones in assay buffer (e.g., PBS).
-
Add 50 µL of the standard or cross-reactant solution to the corresponding wells.
-
Immediately add 50 µL of the diluted anti-quinolone antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with washing buffer.
4. Detection:
-
Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with washing buffer.
5. Substrate Addition and Measurement:
-
Add 100 µL of the substrate solution (e.g., TMB) to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
6. Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the standard quinolone concentration.
-
Determine the IC50 value for the standard and each cross-reactant.
-
Calculate the cross-reactivity (CR%) using the following formula: CR (%) = (IC50 of standard / IC50 of cross-reactant) x 100
The following diagram illustrates the workflow of a competitive indirect ELISA.
Caption: Competitive Indirect ELISA Workflow.
Conclusion and Future Perspectives
The selection of an appropriate antibody is a critical decision in the development of reliable immunoassays for quinolone detection. Understanding the principles of antibody cross-reactivity and having access to robust comparative data are essential for making an informed choice. This guide provides a framework for evaluating antibody performance based on experimental evidence and the structural characteristics of the target analytes. As new quinolone derivatives emerge, the continued development and characterization of both specific and broad-spectrum antibodies will be crucial for ensuring food safety and advancing pharmaceutical research. The application of molecular modeling and quantitative structure-activity relationship (QSAR) studies will further enhance our ability to predict and engineer antibody specificity for future immunochemical applications.[5][9]
References
-
Everett, S. A., & Dean, J. R. (2003). Antibodies to the quinolones and fluoroquinolones for the development of generic and specific immunoassays for detection of these residues in animal products. Food Additives and Contaminants, 20(3), 221-232. [Link]
-
IQAC-CSIC. (n.d.). Immunoassay to detect residual fluoroquinolone-type antibiotics in food. [Link]
-
Wolfson, J. S., & Hooper, D. C. (1989). Impact of chemical structure on quinolone potency, spectrum, and side effects. Reviews of Infectious Diseases, 11 Suppl 5, S961-8. [Link]
-
Kim, I. S., Lee, Y. J., Kim, Y. J., Kim, S. H., & Lee, H. S. (2007). Development of a Monoclonal Antibody-Based Broad-Specificity ELISA for Fluoroquinolone Antibiotics in Foods and Molecular Modeling Studies of Cross-Reactive Compounds. Analytical Chemistry, 79(14), 5437-5445. [Link]
-
Zvereva, E. A., Shmelin, P. S., Zherdev, A. V., & Dzantiev, B. B. (2019). Ciprofloxacin and Clinafloxacin Antibodies for an Immunoassay of Quinolones: Quantitative Structure-Activity Analysis of Cross-Reactivities. Molecules, 24(2), 263. [Link]
-
Kim, I. S., Lee, Y. J., Kim, Y. J., Kim, S. H., & Lee, H. S. (2007). Development of a monoclonal antibody-based broad-specificity ELISA for fluoroquinolone antibiotics in foods and molecular modeling studies of cross-reactive compounds. PubMed, 17567083. [Link]
-
ResearchGate. (n.d.). Chemical structures of some pharmacological-quinolone derivatives. [Link]
-
Wang, Z., Mi, T., Eremin, S. A., Shen, J., & Zhang, S. (2013). Simultaneous Determination of Multiple (Fluoro)quinolone Antibiotics in Food Samples by a One-Step Fluorescence Polarization Immunoassay. Journal of Agricultural and Food Chemistry, 61(38), 9062-9069. [Link]
-
ResearchGate. (2013). Simultaneous Determination of Multiple (Fluoro)quinolone Antibiotics in Food Samples by a One-Step Fluorescence Polarization Immunoassay. [Link]
-
Li, Y., Zhang, Y., Wang, Z., Yang, J., & Li, Q. (2016). Monoclonal antibody for the development of specific immunoassays to detect Enrofloxacin in foods of animal origin. Food and Agricultural Immunology, 27(4), 552-564. [Link]
-
ResearchGate. (2013). Development of a Broad Specific Monoclonal Antibody for Fluoroquinolone Analysis. [Link]
-
Ferreira, M. J., & M. M. M. Pinto. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Royal Society of Chemistry. [Link]
-
Dine, I., Mulugeta, E., Melaku, Y., & Belete, M. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8547-8575. [Link]
-
Dubois, M., Pierret, G., Delahaut, P., & Le, T. D. (2003). Simultaneous Determination of (Fluoro)quinolone Antibiotics in Kidney, Marine Products, Eggs, and Muscle by Enzyme-Linked Immunosorbent Assay (ELISA). Journal of Agricultural and Food Chemistry, 51(20), 5897-5903. [Link]
-
Acaroz, U., Dietrich, R., Knauer, M., & Märtlbauer, E. (2020). Development of a Generic Enzyme-Immunoassay for the Detection of Fluoro(quinolone)-Residues in Foodstuffs Based on a Highly Sensitive Monoclonal Antibody. Food Analytical Methods, 13(3), 780-792. [Link]
-
Khrenova, M. G., Byzova, N. A., Zherdev, A. V., & Dzantiev, B. B. (2021). Experimental Study and Molecular Modeling of Antibody Interactions with Different Fluoroquinolones. International Journal of Molecular Sciences, 22(24), 13295. [Link]
-
ResearchGate. (n.d.). Structures of 2-quinolone and 4-quinolone. [Link]
-
ResearchGate. (2007). Development of a Monoclonal Antibody-Based Broad-Specificity ELISA for Fluoroquinolone Antibiotics in Foods and Molecular Modeling Studies of Cross-Reactive Compounds. [Link]
-
Wang, C., Li, Y., Wang, Y., Beier, R. C., & Sun, Y. (2014). Investigation of an Immunoassay with Broad Specificity to Quinolone Drugs by Genetic Algorithm with Linear Assignment of Hypermolecular Alignment of Data Sets and Advanced Quantitative Structure–Activity Relationship Analysis. Journal of Agricultural and Food Chemistry, 62(14), 3164-3173. [Link]
-
Blanca, M., Garcia, J., Perez-Estrada, M., Alvarez, J., & Suau, R. (1993). Cross-reactivity between quinolones. Report of three cases. Allergy, 48(5), 375-377. [Link]
-
ResearchGate. (2003). Antibodies to the quinolones and fluoroquinolones for the development of generic and specific immunoassays for detection of these residues in animal products. [Link]
-
Schneider, M. J., & Lehotay, S. J. (2003). Antibodies to the quinolones and fluoroquinolones for the development of generic and specific immunoassays for detection of these residues in animal products. Food Additives and Contaminants, 20(3), 221-228. [Link]
-
ResearchGate. (n.d.). The cross-reactivity values of the fluoroquinolone compounds in the studied systems. [Link]
-
EuroProxima. (n.d.). Fluoroquinolones ELISA. [Link]
-
ResearchGate. (2010). Structural basis of quinolone inhibition of type IIA topoisomerases and target-mediated resistance. [Link]
-
Bax, B. D., Chan, P. F., Eggleston, D. S., Fosberry, A., Gentry, D. R., Gorrec, F., ... & Waxman, L. (2010). Structural basis of quinolone inhibition of type IIA topoisomerases and target-mediated resistance. Nature Structural & Molecular Biology, 17(9), 1152-1153. [Link]
-
Abingdon Health. (n.d.). Antibody Cross Reactivity And How To Avoid It?. [Link]
-
Khan, D. A., & Solensky, R. (2010). Quinolone Allergy. The Journal of Allergy and Clinical Immunology: In Practice, 4(4), 656-664. [Link]
-
Lobera, T., Audicana, M. T., & Pozo, M. D. (2008). Allergy to quinolones: Low cross-reactivity to levofloxacin. Journal of Investigational Allergology and Clinical Immunology, 18(2), 133-135. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iqac.csic.es [iqac.csic.es]
- 3. Antibodies to the quinolones and fluoroquinolones for the development of generic and specific immunoassays for detection of these residues in animal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of a monoclonal antibody-based broad-specificity ELISA for fluoroquinolone antibiotics in foods and molecular modeling studies of cross-reactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of chemical structure on quinolone potency, spectrum and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ciprofloxacin and Clinafloxacin Antibodies for an Immunoassay of Quinolones: Quantitative Structure–Activity Analysis of Cross-Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. soc.chim.it [soc.chim.it]
- 11. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate
This guide provides essential safety and logistical information for the proper disposal of Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate. As this is a specialized research chemical, a comprehensive, publicly available Safety Data Sheet (SDS) may not be readily accessible. Therefore, the following procedures are based on a conservative risk assessment derived from the known hazards of the quinoline chemical class and established best practices for laboratory waste management. This protocol is designed for researchers, scientists, and drug development professionals to ensure safety and regulatory compliance.
Part 1: Hazard Assessment and Characterization
Before handling any chemical waste, understanding its potential hazards is paramount. The structure of this compound contains a quinoline core, which informs our initial safety assessment.
Core Compound Analysis: The Quinoline Scaffold
The parent compound, quinoline, is a heterocyclic aromatic organic compound. It is recognized as a hazardous substance with several key risks:
-
Toxicity: Quinoline is toxic if swallowed and may be harmful in contact with skin.[1] High exposure can lead to headaches, dizziness, and potential liver damage.[2]
-
Carcinogenicity: Quinoline is suspected of causing genetic defects and may cause cancer.[1][3]
-
Irritation: It is known to cause skin and serious eye irritation.[1][4]
-
Environmental Hazard: Quinoline is toxic to aquatic life with long-lasting effects.[1][2]
Given these known hazards of the core structure, this compound must be handled with the assumption that it possesses similar, if not identical, hazard characteristics. Therefore, for disposal purposes, it will be treated as a toxic, irritant, and environmentally hazardous chemical waste .
Part 2: Pre-Disposal Safety Protocols
Proper handling during waste accumulation is a critical control point for laboratory safety. Adherence to the following protocols is mandatory.
Required Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against chemical exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects against splashes of liquid waste and contact with solid particles, preventing serious eye irritation.[1] |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a barrier against skin contact. Contaminated gloves must be disposed of as hazardous waste.[5] |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
Engineering Controls
All handling and preparation of this chemical for disposal must be conducted within a certified chemical fume hood. This engineering control is essential to prevent the inhalation of any aerosols or vapors, mitigating respiratory irritation and systemic toxicity risks.[4]
Part 3: Waste Segregation and Disposal Workflow
The improper mixing of chemical waste can lead to dangerous reactions.[5] A systematic approach to waste characterization and segregation is essential. The following workflow provides a logical pathway for managing waste streams containing this compound.
Caption: Decision workflow for proper segregation and containment of waste.
Part 4: Step-by-Step Disposal Procedures
Follow these detailed steps based on the nature of your waste stream. Under no circumstances should this chemical or its solutions be disposed of down the drain. [6][7]
Procedure for Solid Waste Disposal
This procedure applies to the pure, unreacted compound, as well as lab supplies contaminated with it (e.g., weighing paper, gloves, pipette tips).
-
Container Selection: Use the original manufacturer's container for unused or expired chemicals.[8][9] For contaminated lab supplies, use a designated solid hazardous waste container (e.g., a pail or a double-bagged, clear plastic bag for visual inspection).[8]
-
Packaging:
-
Place contaminated items directly into the designated solid waste container.
-
Ensure sharps, such as contaminated needles or broken glassware, are placed in a separate, puncture-proof sharps container labeled as hazardous chemical waste.[8]
-
-
Labeling: Affix a hazardous waste tag to the container. The label must include:
Procedure for Liquid Waste Disposal
This procedure applies to solutions containing the compound, such as reaction mixtures, mother liquors, or solvent rinsates.
-
Container Selection: Use a dedicated, leak-proof hazardous waste container with a screw-on cap.[8] Plastic (e.g., HDPE) or plastic-coated glass containers are preferred to minimize the risk of breakage.[6][11] The container must be chemically compatible with all components of the waste stream.
-
Waste Collection:
-
Add liquid waste to the container, ensuring not to mix incompatible chemicals. For example, store acidic waste separately from basic waste.[12]
-
Fill the container to no more than 90% capacity to allow for vapor expansion and prevent spills.[12]
-
Keep the container securely capped at all times, except when adding waste.[6][8]
-
-
Labeling: Affix a hazardous waste tag to the container. The label must include:
-
Secondary Containment: Always store the liquid waste container within a larger, chemically resistant secondary container, such as a lab tray or bin.[8] The secondary container must be able to hold 110% of the volume of the primary container to contain any potential leaks.[8]
Part 5: Waste Storage and Final Disposition
All generated waste must be stored and disposed of in compliance with institutional and regulatory standards.
Satellite Accumulation Areas (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) located at or near the point of generation.[6][12]
-
The SAA must be under the control of the laboratory personnel generating the waste.
-
A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[6]
-
Once a container is full, it must be removed by the institution's environmental safety team within three days.[12]
Requesting Waste Collection
Do not allow hazardous waste to accumulate. Once a container is full or has been in the SAA for a designated period (typically 90 days), you must arrange for its disposal.[8]
-
Ensure all containers are properly sealed and labeled.
-
Wipe down the exterior of the containers to remove any contamination.[8]
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[6][11] Follow their specific procedures for waste collection requests.
By adhering to this comprehensive guide, you ensure the safe handling and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]
-
Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
-
Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
-
Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Pathology. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
How to Store and Dispose of Hazardous Chemical Waste. (2025, October 28). UC San Diego Blink. Retrieved from [Link]
-
How to Dispose of Chemical Waste. (n.d.). University of Tennessee Knoxville Environmental Health and Safety. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center. Retrieved from [Link]
-
Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University Campus Safety Division. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]
-
Quinoline. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]
- Marella, A., et al. (2013). Quinoline derivatives as possible lead compounds for anti-malarial drugs. Arabian Journal of Chemistry.
-
Safety Data Sheet: Quinoline. (2019, April 11). Chemos GmbH & Co.KG. Retrieved from [Link]
- A Review on Quinoline and its Derivatives. (2022, June 20). Novelty Journals.
-
Hazardous Substance Fact Sheet: Quinoline. (n.d.). New Jersey Department of Health. Retrieved from [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. nj.gov [nj.gov]
- 3. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Navigating the Uncharted: A Practical Guide to Handling Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate
For the pioneering researchers, scientists, and drug development professionals venturing into novel molecular landscapes, the synthesis and application of new chemical entities are both exhilarating and fraught with unknowns. Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate, a specialized heterocyclic compound, represents one such frontier. While a specific Safety Data Sheet (SDS) for this exact molecule is not yet widely available, a deep understanding of its structural motifs—the quinoline core, fluoro-substituents, and methoxy groups—allows us to construct a robust and scientifically grounded framework for its safe handling. This guide is designed to be your immediate and essential resource, providing clear, actionable intelligence for operational safety and logistical planning.
The introduction of fluorine into organic molecules can significantly alter their biological and chemical properties, often enhancing metabolic stability and binding affinity.[1] However, these same alterations demand a heightened level of caution in the laboratory.[2][3] The protocols outlined herein are built upon established best practices for handling structurally similar quinoline derivatives and fluorinated aromatic compounds, ensuring a self-validating system of safety from initial handling to final disposal.
Immediate Safety and Hazard Assessment
Based on data from analogous quinoline compounds, we must operate under the assumption that this compound may possess the following hazards:
-
Skin and Eye Irritation: Direct contact with quinoline derivatives frequently causes skin and eye irritation.[4][5][6]
-
Respiratory Tract Irritation: Inhalation of the powdered form or aerosols may lead to respiratory irritation.[4][7]
-
Acute Toxicity: Some quinoline compounds are harmful if swallowed or in contact with skin.[8][9][10]
-
Chronic Health Effects: Certain quinoline derivatives are suspected of causing genetic defects and may be carcinogenic with prolonged exposure.[8][9][11]
-
Environmental Hazards: Many quinoline-based compounds are toxic to aquatic life with long-lasting effects.[8][11]
Therefore, all handling procedures must be conducted within the framework of minimizing exposure and preventing environmental release.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable. The selection of appropriate PPE is dictated by the nature of the work being performed and the potential for exposure. The following table summarizes the minimum required PPE for handling this compound.
| Protection Level | Equipment | Specification | Purpose and Rationale |
| Primary | Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier against skin contact.[4] Inspect gloves for any signs of degradation or punctures before each use. Double-gloving is recommended for handling concentrated solutions or for prolonged tasks. |
| Primary | Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder.[4][5][12] |
| Primary | Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[4][5] |
| Secondary | Face Protection | Face Shield | To be worn over chemical splash goggles when there is a high risk of splashes, such as during the handling of larger quantities or during vigorous mixing.[4] |
| Task-Dependent | Respiratory Protection | N95 Particulate Respirator or higher | For handling the solid, powdered form to prevent inhalation of dust particles.[4][5] |
| Task-Dependent | Respiratory Protection | Air-purifying respirator with organic vapor cartridges | For handling solutions when vapors may be generated, especially if not working within a certified chemical fume hood.[4] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, methodical workflow is critical to mitigating risks. The following protocol provides a comprehensive guide from preparation to cleanup.
Preparation Phase
-
Designated Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Donning PPE: Before entering the designated handling area, put on a laboratory coat, chemical splash goggles, and nitrile or neoprene gloves.[4] If handling the solid compound outside of a fume hood, an N95 respirator is mandatory.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have appropriate spill containment materials (e.g., vermiculite, sand, or commercial sorbent pads) on hand.[11]
Handling and Experimental Phase
-
Weighing and Transfer: When weighing the solid compound, perform this task within a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust. Use anti-static weigh boats to minimize dispersal.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. If the process generates heat, prepare the solution in a cooling bath.
-
Experimental Procedures: Maintain a safe distance from reactions and use appropriate shielding for any reactions that have the potential to become exothermic or pressurized. Avoid direct contact with the substance at all times.
Cleanup and Decontamination
-
Surface Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent (e.g., ethanol or isopropanol) and then washed thoroughly.
-
PPE Removal: Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items in the hazardous waste container. Always wash hands thoroughly after handling the chemical and before leaving the laboratory.[8][13]
The following diagram outlines the standard workflow for handling this compound, integrating key safety checkpoints.
Disposal Plan: Ensuring Environmental Compliance
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[4][11] All waste materials, including contaminated consumables and rinsate, must be treated as hazardous waste.
-
Waste Identification and Segregation: Waste containing this compound must be segregated from other waste streams. It is crucial to avoid mixing it with incompatible materials, such as strong oxidizing agents.[11]
-
Waste Collection and Containerization:
-
Solid Waste: Collect unused chemicals, contaminated wipes, and disposable PPE in a designated, leak-proof container.
-
Liquid Waste: Collect all solutions and the first one to two solvent rinses from cleaning glassware in a separate, chemically compatible container.
-
-
Labeling: All hazardous waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[5]
-
Final Disposal: Store the sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area. Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11]
By implementing these safety and logistical measures, you can confidently and safely handle this compound, ensuring a secure environment for your groundbreaking scientific discoveries. This proactive approach to safety not only protects you and your colleagues but also upholds the integrity and trustworthiness of your research.
References
- Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals. Benchchem.
- ECHA publishes guidance on chemical safety assessment. Fieldfisher. 2014-09-19.
- Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.
- QUINOLINE FOR SYNTHESIS. Loba Chemie.
- Proper Disposal of 10-Hydroxybenzo[h]quinoline: A Guide for Laboratory Professionals. Benchchem.
- Chemical Safety in Research and Teaching. New Mexico State University.
- ECHA publishes guidance document on best practices for qualitative human health risk assessment. Chemycal. 2012-11-23.
- Introduction to ECHA's guidance on new CLP hazard classes. YouTube. 2024-11-21.
- Chemical Safety Guidelines. The University of New Mexico.
- Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager. 2025-09-19.
- QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem.
- REACH and OSH Legislation: Advancing Safe Chemical Handling Through Occupational Hygiene Expertise. YouTube. 2025-11-25.
- Laboratory Safety Guidance. Occupational Safety and Health Administration.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. 2006-12-06.
- Laboratory Safety and Chemical Hygiene Plan. Northwestern University.
- Chemical safety report and uses. European Chemicals Agency.
- Safety and handling of fluorinated organic compounds. Benchchem.
- 3 - SAFETY DATA SHEET.
- SAFETY DATA SHEET. TCI Chemicals. 2025-11-18.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. 2022-10-06.
- SAFETY DATA SHEET. MAK Chem.
- ETHYL 4-HYDROXY-6-(TRIFLUOROMETHOXY)QUINOLINE-3-CARBOXYLATE - Safety Data Sheet. ChemicalBook. 2025-07-19.
- ETHYL 4-HYDROXY-6-(TRIFLUOROMETHOXY)QUINOLINE-3-CARBOXYLATE - Safety Data Sheet. ChemicalBook. 2025-07-19.
- Buy Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate from JHECHEM CO LTD. ECHEMI.
- ETHYL 4-HYDROXY-6-METHOXYQUINOLINE-3-CARBOXYLATE. Echemi.
- Chemical Aspects of Human and Environmental Overload with Fluorine. PMC.
- Method for introducing fluorine into an aromatic ring. Google Patents.
- Proper Disposal of Expired Lab Reagents: Regulations and Best Practices for Healthcare Facilities. Needle.Tube.
- Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences.
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. 2022-02-01.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- Ethyl (4-hydroxy-7-methoxy)quinoline-3-carboxylate. Tetrahedron.
- Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate. J&K Scientific.
Sources
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. lobachemie.com [lobachemie.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. technopharmchem.com [technopharmchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
